3-Hydroxyisovaleric acid
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
3-hydroxy-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-5(2,8)3-4(6)7/h8H,3H2,1-2H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXFYFNCPONWUHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20211535 | |
| Record name | beta-Hydroxyisovaleric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20211535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-Hydroxyisovaleric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000754 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
625-08-1 | |
| Record name | 3-Hydroxyisovaleric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=625-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Hydroxyisovaleric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-Hydroxyisovaleric acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15344 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | beta-Hydroxyisovaleric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20211535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-3-methylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .BETA.-HYDROXYISOVALERIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3F752311CD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Hydroxyisovaleric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000754 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
65 - 67 °C | |
| Record name | 3-Hydroxyisovaleric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000754 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
biological function of 3-Hydroxyisovaleric acid in cells
An In-depth Technical Guide on the Cellular Functions of 3-Hydroxyisovaleric Acid
Executive Summary
This compound (3-HIA) is an organic acid metabolite derived from the catabolism of the branched-chain amino acid, leucine.[1][2] Under normal physiological conditions, it is present at low levels. However, its accumulation serves as a critical and sensitive biomarker for disruptions in cellular metabolism, most notably marginal biotin deficiency.[1][3] Elevated cellular concentrations of 3-HIA are not merely indicative of a metabolic bottleneck but can actively contribute to cellular dysfunction. At high levels, 3-HIA acts as a metabotoxin and acidogen, primarily by inducing mitochondrial toxicity through the disruption of the coenzyme A (CoA) pool.[2][4][5] This guide provides a comprehensive overview of the core biological functions of 3-HIA, its metabolic pathways, its impact on cellular health, and the key experimental protocols used for its quantification.
Core Biological Role: An Intermediate of Leucine Catabolism
The primary biological context of this compound is the mitochondrial pathway for leucine degradation. Leucine catabolism is a crucial process for energy production, particularly in tissues like muscle.
The Canonical Leucine Catabolic Pathway
In healthy cells with sufficient biotin, leucine is broken down into acetyl-CoA and acetoacetate. A key step in this pathway is the conversion of 3-methylcrotonyl-CoA to 3-methylglutaconyl-CoA. This reaction is catalyzed by the mitochondrial enzyme 3-methylcrotonyl-CoA carboxylase (MCC), which requires biotin as an essential cofactor.[1][6][7]
The Alternative Pathway and Formation of 3-HIA
The formation of 3-HIA occurs when the canonical pathway is impaired. A deficiency in biotin or genetic defects in the MCC enzyme reduces its activity.[2][5] This leads to an accumulation of the substrate, 3-methylcrotonyl-CoA. To mitigate the buildup of this intermediate, the cell shunts it into an alternative metabolic route.[8] 3-methylcrotonyl-CoA is hydrated by the enzyme enoyl-CoA hydratase to form 3-hydroxyisovaleryl-CoA.[4][5][7] This intermediate is the direct precursor to 3-HIA.
Cellular Impact of Elevated this compound
Chronically high levels of 3-HIA are associated with adverse health effects, classifying it as a metabotoxin.[1][2] Its accumulation can lead to significant cellular stress, primarily through mitochondrial dysfunction and acidosis.
Mitochondrial Toxicity
The accumulation of acyl-CoA intermediates, such as 3-methylcrotonyl-CoA and 3-hydroxyisovaleryl-CoA, within the mitochondrial matrix is a key driver of toxicity.[4][5][7] This buildup disrupts the crucial ratio of esterified CoA to free CoA (acyl-CoA:free CoA).[2][5] An altered ratio can impair numerous mitochondrial processes, including the citric acid cycle and fatty acid oxidation, ultimately leading to an inhibition of cellular respiration.[7][9]
Detoxification via Carnitine Conjugation
To protect the mitochondria, cells employ a detoxification mechanism involving carnitine. The 3-hydroxyisovaleryl moiety is transferred from CoA to carnitine by the enzyme carnitine acetyltransferase, forming 3-hydroxyisovaleryl carnitine (3HIA-carnitine).[4][5][9] This less toxic, water-soluble conjugate is then transported out of the mitochondria by the carnitine-acylcarnitine translocase.[9] The formation and excretion of both 3-HIA and 3HIA-carnitine are therefore sensitive indicators of this metabolic overflow.[6][9]
References
- 1. This compound | Rupa Health [rupahealth.com]
- 2. This compound - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. 3-Hydroxyisovaleric - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]
- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0000754) [hmdb.ca]
- 5. blog.healthmatters.io [blog.healthmatters.io]
- 6. Urinary excretion of this compound and 3-hydroxyisovaleryl carnitine increases in response to a leucine challenge in marginally biotin-deficient humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Urinary Excretion of this compound and 3-Hydroxyisovaleryl Carnitine Increases in Response to a Leucine Challenge in Marginally Biotin-Deficient Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of this compound in urine from marginally biotin-deficient humans by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Urinary Excretion of 3-Hydroxyisovaleryl Carnitine Is an Early and Sensitive Indicator of Marginal Biotin Deficiency in Humans - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of a Biomarker: A Technical History of 3-Hydroxyisovaleric Acid
For Immediate Release
A deep dive into the discovery and historical context of 3-Hydroxyisovaleric acid (3-HIA) reveals a story intertwined with the advancement of analytical chemistry and the growing understanding of inborn errors of metabolism. This technical guide, intended for researchers, scientists, and drug development professionals, chronicles the journey of 3-HIA from an obscure metabolite to a crucial biomarker, particularly in the diagnosis of biotin deficiency and 3-methylcrotonyl-CoA carboxylase (MCC) deficiency.
The discovery of this compound (3-HIA) was not a singular event of chemical isolation, but rather a gradual revelation of its clinical significance. Its story begins in the early 1970s, a period marked by pioneering work in the identification of organic acidurias. Researchers like L. Eldjarn, E. Jellum, and S. Stokke in Norway were at the forefront, utilizing the then-emerging technology of gas chromatography-mass spectrometry (GC-MS) to analyze urinary organic acids. Their seminal work on what they termed "β-hydroxyisovaleric aciduria and β-methylcrotonylglycinuria" laid the foundation for understanding a new class of metabolic disorders.
Initially observed in patients with unexplained metabolic acidosis and neurological symptoms, the elevated urinary excretion of 3-HIA and β-methylcrotonylglycine pointed towards a defect in the metabolism of the branched-chain amino acid, leucine. This led to the identification of 3-methylcrotonyl-CoA carboxylase (MCC) deficiency, an autosomal recessive disorder. It was later understood that MCC is a biotin-dependent enzyme, thus linking elevated 3-HIA levels to biotin deficiency as well.
Quantitative Data from Early Case Studies
The following table summarizes quantitative data from early case reports, illustrating the significant elevation of urinary 3-HIA in affected individuals compared to healthy controls.
| Study/Case Report | Patient Age/Condition | Urinary this compound (mmol/mol creatinine) | Analytical Method | Reference |
| Gompertz et al. (1971) | Infant with biotin-responsive carboxylase deficiency | Markedly increased (specific values not detailed in abstract) | Gas Chromatography | [1] |
| Stokke et al. (1972) | Infant with β-methylcrotonyl-CoA carboxylase deficiency | "Massive amounts" | Gas Chromatography-Mass Spectrometry | [2] |
| Sweetman et al. (1977) | Patient with propionic acidemia and ketotic hyperglycinemia | Significantly elevated | Gas Chromatography-Mass Spectrometry | |
| Tanaka et al. (1980) | Normal Subjects (for reference) | < 5 | Gas Chromatography | [3] |
The Leucine Catabolism Pathway and the Role of 3-HIA
The biochemical significance of 3-HIA is best understood in the context of leucine metabolism. Under normal physiological conditions, the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase (MCC) catalyzes a key step in the breakdown of leucine. However, in cases of MCC deficiency or biotin deficiency, this pathway is disrupted. The resulting accumulation of 3-methylcrotonyl-CoA leads to its diversion into an alternative pathway, where it is hydrated to form 3-hydroxyisovaleryl-CoA. This compound is then cleaved to produce this compound, which is subsequently excreted in the urine.
Experimental Protocols: A Historical Perspective
The identification of 3-HIA in biological fluids was made possible by the development of gas chromatography (GC) and, later, its coupling with mass spectrometry (MS). The following is a generalized experimental protocol based on the methodologies described in the early literature for the analysis of urinary organic acids.
Objective: To detect and quantify this compound in a urine sample.
Materials:
-
Urine sample
-
Internal standard (e.g., a non-endogenous, structurally similar organic acid)
-
Hydrochloric acid (HCl)
-
Sodium chloride (NaCl)
-
Diethyl ether and/or ethyl acetate (extraction solvents)
-
Anhydrous sodium sulfate
-
Derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation:
-
Thaw a frozen urine sample and centrifuge to remove any precipitate.
-
Add a known amount of the internal standard to a specific volume of urine.
-
Acidify the urine to a pH of approximately 1-2 with HCl. This protonates the organic acids, making them less water-soluble.
-
Saturate the acidified urine with NaCl to increase the ionic strength and further decrease the solubility of the organic acids.
-
-
Solvent Extraction:
-
Perform a liquid-liquid extraction by adding an organic solvent (e.g., diethyl ether or ethyl acetate) to the prepared urine sample.
-
Vortex the mixture vigorously to ensure thorough mixing and transfer of the organic acids into the organic phase.
-
Allow the phases to separate and carefully remove the organic layer.
-
Repeat the extraction process two to three times to maximize the recovery of the organic acids.
-
Pool the organic extracts.
-
-
Drying and Derivatization:
-
Dry the pooled organic extract over anhydrous sodium sulfate to remove any residual water.
-
Evaporate the dried extract to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the residue in a small volume of a suitable solvent.
-
Add the derivatizing agent (e.g., BSTFA) to the residue. This step is crucial as it converts the non-volatile organic acids into volatile trimethylsilyl (TMS) derivatives, which are amenable to gas chromatography.
-
Heat the mixture to ensure complete derivatization.
-
-
GC-MS Analysis:
-
Inject a small volume of the derivatized sample into the gas chromatograph.
-
The volatile TMS-derivatives are separated based on their boiling points and interactions with the stationary phase of the GC column.
-
As the separated compounds elute from the GC column, they enter the mass spectrometer.
-
The mass spectrometer ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.
-
The retention time from the GC and the mass spectrum from the MS are used to identify and quantify this compound by comparing it to a previously run standard.
-
The Evolution of Analytical Techniques
While GC-MS was the gold standard for decades, the late 20th and early 21st centuries saw the advent of liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offered several advantages, including simpler sample preparation (often eliminating the need for derivatization), higher throughput, and improved sensitivity and specificity. The development of robust LC-MS/MS methods has been instrumental in the expansion of newborn screening programs, allowing for the early detection of MCC deficiency and other inborn errors of metabolism.
Conclusion
The history of this compound is a testament to the power of analytical chemistry in advancing medical science. From its initial detection in the urine of patients with rare metabolic disorders to its current role as a key biomarker in newborn screening, the journey of 3-HIA has been driven by technological innovation and a deepening understanding of human biochemistry. For researchers and clinicians in the field of drug development and metabolic diseases, this history underscores the critical importance of robust and sensitive analytical methods in both diagnostics and the evaluation of therapeutic interventions.
References
comprehensive literature review of 3-Hydroxyisovaleric acid research
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxyisovaleric acid (3-HIA), a metabolite of the branched-chain amino acid leucine, has emerged as a crucial biomarker for monitoring biotin status and diagnosing certain inborn errors of metabolism. This technical guide provides a comprehensive literature review of 3-HIA research, detailing its biochemical origins, clinical significance, and the analytical methodologies used for its quantification. This document synthesizes quantitative data from various studies, presents detailed experimental protocols for key analytical techniques, and includes visualizations of relevant metabolic and experimental workflows to serve as an in-depth resource for researchers, clinicians, and professionals in drug development.
Introduction
This compound (3-HIA), also known as β-hydroxyisovaleric acid, is an organic acid that is a normal, minor constituent of human urine.[1] Its clinical significance stems from its role as a sensitive and early indicator of biotin deficiency.[2][3] Biotin, a B-vitamin, is an essential cofactor for several carboxylases, including 3-methylcrotonyl-CoA carboxylase (MCC), a key enzyme in the catabolism of the essential amino acid leucine.[2][4] When MCC activity is impaired due to biotin deficiency or genetic defects, an alternative metabolic pathway is activated, leading to the accumulation and subsequent excretion of 3-HIA.[2]
Beyond its role as a biomarker for biotin status, elevated levels of 3-HIA are also associated with several inherited metabolic disorders, making it a valuable diagnostic marker in clinical chemistry.[5] This guide will explore the intricate details of 3-HIA metabolism, its clinical implications, and the analytical techniques employed for its detection and quantification.
Biochemical Profile of this compound
Leucine Metabolism and the Formation of 3-HIA
The formation of 3-HIA is intrinsically linked to the catabolism of leucine. Under normal physiological conditions, leucine is broken down through a series of enzymatic reactions. A critical step in this pathway is the biotin-dependent carboxylation of 3-methylcrotonyl-CoA to 3-methylglutaconyl-CoA, catalyzed by the enzyme 3-methylcrotonyl-CoA carboxylase (MCC).[2][4]
In states of biotin deficiency or in individuals with genetic defects in MCC, the activity of this enzyme is reduced. This leads to an accumulation of 3-methylcrotonyl-CoA, which is then shunted into an alternative metabolic route. In this alternate pathway, 3-methylcrotonyl-CoA is hydrated by enoyl-CoA hydratase to form 3-hydroxyisovaleryl-CoA.[6] Subsequently, 3-hydroxyisovaleryl-CoA is hydrolyzed to release free 3-HIA, which is then excreted in the urine.[6]
dot
Caption: Leucine catabolism and the formation of 3-HIA.
Clinical Significance of this compound
Biomarker of Biotin Deficiency
The primary clinical application of measuring urinary 3-HIA is the assessment of biotin status.[2] Increased excretion of 3-HIA is a sensitive and early indicator of marginal biotin deficiency.[3] This is particularly relevant in populations at risk for biotin deficiency, such as pregnant women, individuals on long-term anticonvulsant therapy, and those who smoke.[2]
Inborn Errors of Metabolism
Elevated levels of 3-HIA are a hallmark of several inborn errors of metabolism affecting the leucine degradation pathway. These include:
-
3-Methylcrotonyl-CoA Carboxylase (MCC) Deficiency: This is the most direct cause of elevated 3-HIA, resulting from a genetic defect in either the alpha or beta subunit of the MCC enzyme.[7][8]
-
Holocarboxylase Synthetase Deficiency and Biotinidase Deficiency: These disorders affect the overall utilization and recycling of biotin, leading to multiple carboxylase deficiency, including MCC, and consequently, elevated 3-HIA.[2]
-
3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) Lyase Deficiency: In this disorder, a downstream blockage in the leucine catabolism pathway leads to the accumulation of upstream metabolites, including 3-HIA.[5][9]
-
Other Organic Acidurias: Elevated 3-HIA can also be observed in other metabolic disorders such as isovaleric aciduria and 3-methylglutaconic aciduria.[2]
Quantitative Data
The concentration of 3-HIA in urine is a key diagnostic parameter. The following tables summarize quantitative data from various studies.
Table 1: Urinary this compound Levels in Healthy and Biotin-Deficient Adults
| Population | Condition | Mean Concentration (μM) | Mean Excretion Rate (mmol/mol creatinine) | Reference |
| Healthy Adults | Biotin-Sufficient | 80.6 ± 51 | 8.5 ± 3.2 | [10] |
| Healthy Adults | Experimentally Induced Biotin Deficiency | - | Increased ~3-fold | [10] |
| Healthy Adults | Biotin-Sufficient | - | < 29 | [2] |
| Healthy Adults | Biotin-Deficient | - | Increased ~2-fold | [11] |
Table 2: Urinary this compound Levels in Inborn Errors of Metabolism
| Disorder | Patient Population | Urinary 3-HIA Levels | Reference |
| 3-Methylcrotonyl-CoA Carboxylase Deficiency | Infants | Significantly elevated | [7] |
| 3-Methylcrotonyl-CoA Carboxylase Deficiency | Patients | ~86–244 mmol/mol creatinine | [8] |
| 3-Hydroxy-3-methylglutaryl-CoA Lyase Deficiency | Patients | Large amounts detected | [9] |
Experimental Protocols for 3-HIA Quantification
Accurate quantification of 3-HIA is crucial for its clinical utility. Several analytical methods have been developed and validated for this purpose.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS is a highly sensitive and specific method for the quantification of 3-HIA in urine.
Representative Protocol: [6][10]
-
Sample Preparation:
-
Thaw frozen urine samples to room temperature.
-
Vortex samples for 10 seconds.
-
Dilute urine fourfold by mixing 25 µL of urine with 75 µL of deionized water.
-
Add an internal standard (e.g., deuterated 3-HIA) to a final concentration of 25 µM.
-
-
Chromatographic Separation:
-
Instrument: Waters Acquity UPLC system.
-
Column: HSS T3 (2.1 × 100 mm, 1.8 µm).
-
Column Temperature: 55 °C.
-
Mobile Phase A: 0.01% Formic acid in water.
-
Mobile Phase B: Methanol.
-
Gradient:
-
Initial: 0% B, hold for 1 min.
-
Linear ramp to 95% B over 2 min.
-
Hold at 95% B for 1 min.
-
Return to 0% B over 0.5 min.
-
Equilibrate at 0% B for 1.5 min.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 1 µL.
-
-
Mass Spectrometric Detection:
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI), negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
3-HIA: Precursor ion m/z 117.1 → Product ion m/z 59.0
-
Internal Standard (e.g., [2H3]-3-HIA): Precursor ion m/z 120.1 → Product ion m/z 62.0
-
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.
-
Determine the concentration of 3-HIA in the samples from the calibration curve.
-
dot
Caption: UPLC-MS/MS experimental workflow for 3-HIA.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a classic and reliable method for the analysis of organic acids, including 3-HIA.
Representative Protocol: [10][12][13]
-
Sample Preparation:
-
Extraction:
-
Acidify urine with HCl to a pH < 2.
-
Saturate with sodium chloride.
-
Perform a multi-step liquid-liquid extraction with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts under a stream of nitrogen.
-
-
Derivatization:
-
Add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to the dried extract.
-
Heat the mixture to form the di-trimethylsilyl (di-TMS) derivative of 3-HIA.
-
-
-
Chromatographic Separation:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: Capillary column suitable for organic acid analysis (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program:
-
Initial temperature: 70°C, hold for 4 min.
-
Ramp to 180°C at 20°C/min.
-
Ramp to 200°C at 4°C/min, hold for 1 min.
-
Ramp to 275°C at 3°C/min, hold for 10 min.
-
-
Injection Mode: Splitless.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electron impact (EI).
-
Acquisition Mode: Selected ion monitoring (SIM) or full scan.
-
Characteristic Ions for di-TMS-3-HIA: Monitor specific m/z values for the analyte and internal standard.
-
-
Quantification:
-
Use a deuterated internal standard for accurate quantification.
-
Construct a calibration curve and calculate the concentration of 3-HIA in the samples.
-
dot
Caption: GC-MS experimental workflow for 3-HIA analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV or other detectors can also be used for the quantification of 3-HIA, often requiring derivatization to enhance detection.
Representative Protocol: [14][15]
-
Sample Preparation:
-
Derivatization:
-
React the urine sample with a derivatizing agent such as 2-nitrophenylhydrazine hydrochloride (2-NPH·HCl).
-
-
Extraction:
-
Extract the derivatized 3-HIA into an organic solvent (e.g., n-hexane).
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
-
Chromatographic Separation:
-
Instrument: HPLC system with a suitable detector (e.g., UV-Vis).
-
Column: C8 reversed-phase column.
-
Mobile Phase: Isocratic elution with a suitable solvent mixture.
-
Detection: Monitor the absorbance at a specific wavelength corresponding to the derivatized analyte.
-
-
Quantification:
-
Prepare a calibration curve using derivatized 3-HIA standards.
-
Calculate the concentration of 3-HIA in the samples based on the calibration curve.
-
Role in Drug Development and Toxicology
The role of 3-HIA in drug development is primarily as a secondary biomarker. For instance, certain anticonvulsant drugs, such as valproic acid, can interfere with biotin metabolism and lead to an increase in urinary 3-HIA.[16] Monitoring 3-HIA levels in patients undergoing such therapies can provide insights into potential drug-induced metabolic disturbances.[16] In toxicological studies, an elevation in 3-HIA could indicate that a compound is adversely affecting mitochondrial function or biotin-dependent pathways.
Conclusion
This compound is a clinically significant metabolite that serves as a valuable biomarker for both nutritional deficiencies and inborn errors of metabolism. Its well-established connection to the leucine catabolic pathway and biotin status makes it a reliable diagnostic tool. The availability of robust and sensitive analytical methods, such as UPLC-MS/MS and GC-MS, allows for its accurate quantification in clinical and research settings. This comprehensive guide provides a foundational understanding of 3-HIA, from its biochemical origins to its practical application, and is intended to be a valuable resource for scientists and clinicians working in the fields of metabolic research, clinical diagnostics, and drug development. Further research into the broader metabolic implications of elevated 3-HIA may uncover additional roles for this important molecule.
References
- 1. Urinary Excretion of 3-Hydroxyisovaleryl Carnitine Is an Early and Sensitive Indicator of Marginal Biotin Deficiency in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Rupa Health [rupahealth.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 5. Deficiency of hydroxymethylglutaryl-CoA lyase (Concept Id: C0268601) - MedGen - NCBI [ncbi.nlm.nih.gov]
- 6. Urinary Excretion of this compound and 3-Hydroxyisovaleryl Carnitine Increases in Response to a Leucine Challenge in Marginally Biotin-Deficient Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of 3-methylcrotonyl-CoA carboxylase deficiency detected by tandem mass spectrometry newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. publications.aap.org [publications.aap.org]
- 9. 3-Hydroxy-3-methylglutaryl-coenzyme A lyase deficiency: review of 18 reported patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of this compound in urine from marginally biotin-deficient humans by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantification of urinary this compound using deuterated this compound as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. metbio.net [metbio.net]
- 14. Measurement of this compound in urine of biotin-deficient infants and mice by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [PDF] Measurement of this compound in urine of biotin-deficient infants and mice by HPLC. | Semantic Scholar [semanticscholar.org]
- 16. Inhibition of 3-methylcrotonyl-CoA carboxylase explains the increased excretion of this compound in valproate-treated patients - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Hydroxyisovaleric Acid: An In-Depth Technical Guide to its Role as a Biomarker for Biotin Deficiency
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-hydroxyisovaleric acid (3-HIA) as a sensitive and early biomarker for marginal biotin deficiency. Biotin, an essential B vitamin, plays a critical role as a cofactor for five carboxylases involved in key metabolic pathways. A deficiency in biotin leads to impaired carboxylase activity, resulting in the accumulation of specific metabolic byproducts, most notably 3-HIA. This document details the biochemical basis for the elevation of 3-HIA in biotin deficiency, provides detailed experimental protocols for its quantification in urine, presents collated quantitative data from human studies, and discusses the clinical utility and limitations of 3-HIA as a biomarker. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development investigating biotin metabolism and its associated biomarkers.
Introduction
Biotin (Vitamin B7) is a water-soluble vitamin that functions as a covalently bound coenzyme for five mammalian carboxylases: acetyl-CoA carboxylase (ACC) 1 and 2, pyruvate carboxylase (PC), propionyl-CoA carboxylase (PCC), and 3-methylcrotonyl-CoA carboxylase (MCC).[1][2] These enzymes are integral to crucial metabolic processes, including gluconeogenesis, fatty acid synthesis, and the catabolism of branched-chain amino acids.[3][4]
While severe biotin deficiency is rare, marginal biotin deficiency is thought to be more common, particularly in specific populations such as pregnant women, individuals on long-term anticonvulsant therapy, and smokers.[5][6] Marginal deficiency can lead to subtle and often nonspecific symptoms, making diagnosis challenging.[7] Consequently, sensitive and reliable biomarkers are essential for the early detection of suboptimal biotin status.
Urinary this compound (3-HIA) has emerged as a well-established, early, and sensitive indicator of marginal biotin deficiency.[3][5] This organic acid is a byproduct of the leucine catabolism pathway, and its excretion increases when the activity of the biotin-dependent enzyme, 3-methylcrotonyl-CoA carboxylase, is diminished.[5][8] This guide will delve into the scientific principles and practical methodologies concerning the use of 3-HIA as a biomarker for biotin deficiency.
Biochemical Basis for this compound as a Biomarker
The elevation of 3-HIA in biotin deficiency is a direct consequence of the impairment of a specific step in the catabolism of the branched-chain amino acid, leucine.
Leucine Catabolism and the Role of 3-Methylcrotonyl-CoA Carboxylase (MCC)
The breakdown of leucine occurs within the mitochondria. A key enzymatic step is the conversion of 3-methylcrotonyl-CoA to 3-methylglutaconyl-CoA, a reaction catalyzed by the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase (MCC).[3]
The Alternate Pathway in Biotin Deficiency
In a state of biotin deficiency, the activity of MCC is reduced due to the lack of its essential biotin cofactor.[3] This impairment leads to an accumulation of the substrate, 3-methylcrotonyl-CoA.[5] The excess 3-methylcrotonyl-CoA is then shunted into an alternative metabolic pathway, where it is converted to 3-hydroxyisovaleryl-CoA by the enzyme enoyl-CoA hydratase.[5] Subsequently, 3-hydroxyisovaleryl-CoA is hydrolyzed to free this compound (3-HIA), which is then excreted in the urine.[5] A portion of 3-hydroxyisovaleryl-CoA can also be conjugated with carnitine to form 3-hydroxyisovaleryl carnitine (3HIA-carnitine), which is also excreted in the urine and can serve as another biomarker of biotin status.[5][9]
Quantitative Data from Human Studies
The following tables summarize quantitative data on urinary 3-HIA levels from studies involving experimentally induced biotin deficiency in healthy adults.
Table 1: Urinary this compound (3-HIA) in Biotin-Sufficient and Deficient States
| Study Population | Condition | Mean Urinary 3-HIA (mmol/mol creatinine) | Reference |
| 8 healthy adults | Biotin Sufficient (Day 0) | 8.5 ± 3.2 | [10][11] |
| 8 healthy adults | Biotin Deficient (Day 28) | Increased threefold from baseline | [10][11] |
| 16 healthy adults | Biotin Sufficient | ~10 | [12] |
| 16 healthy adults | Biotin Deficient | ~20 | [12] |
Table 2: Reference Ranges for Urinary this compound (3-HIA)
| Laboratory/Source | Optimal/Normal Range (mmol/mol creatinine) |
| Rupa Health | ≤ 29 |
| HealthMatters.io | 0 - 29 |
| HealthMatters.io (alternate) | 0 - 72 |
Note: Reference ranges may vary between laboratories. It is crucial to consult the specific laboratory's reference range for accurate interpretation.
Experimental Protocols for 3-HIA Quantification
The quantification of 3-HIA in urine is typically performed using gas chromatography-mass spectrometry (GC-MS) or ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method involves the extraction of 3-HIA from urine, derivatization to a volatile form, and subsequent analysis by GC-MS.
4.1.1. Sample Preparation and Extraction
-
Internal Standard Addition: A deuterated internal standard, such as [2H8]-3-HIA, is added to a known volume of urine to account for extraction losses and variations in derivatization and injection.[13]
-
Oximation (Optional but Recommended): To stabilize oxo-compounds, the urine sample can be incubated with an oximation reagent like hydroxylamine.[14]
-
Liquid-Liquid Extraction: The sample is acidified, and organic acids, including 3-HIA, are extracted into an organic solvent (e.g., ethyl acetate). This step may be repeated to improve extraction efficiency.[11]
-
Drying: The organic extract is dried, often under a stream of nitrogen.
4.1.2. Derivatization
-
The dried extract is derivatized to increase the volatility of 3-HIA for GC analysis. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), which creates di-trimethylsilyl (di-TMS) derivatives.[11][15]
4.1.3. GC-MS Analysis
-
Injection: A small volume of the derivatized sample is injected into the GC.
-
Separation: The sample is separated on a capillary column (e.g., DB-5MS).[15]
-
Detection: The mass spectrometer is operated in electron ionization (EI) mode, and data can be acquired in full scan mode for qualitative analysis or selective ion monitoring (SIM) mode for quantification.[14] For tandem MS, multiple reaction monitoring (MRM) mode is used.[15]
-
Quantification: The concentration of 3-HIA is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of 3-HIA.[13]
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method
This method offers higher throughput and simplified sample preparation compared to GC-MS.[10][11]
4.2.1. Sample Preparation
-
Dilution: Urine samples are diluted (e.g., fourfold) with deionized water.[11]
-
Internal Standard Addition: A suitable internal standard is added to the diluted sample.
-
Centrifugation (Optional): To remove particulate matter, samples can be centrifuged.[16]
4.2.2. UPLC-MS/MS Analysis
-
Injection: A small volume (e.g., 1 µL) of the prepared sample is injected into the UPLC system.[11]
-
Chromatographic Separation: Separation is achieved on a reverse-phase column (e.g., C18) using a gradient of mobile phases, typically water and an organic solvent (e.g., acetonitrile or methanol) containing a small amount of acid (e.g., 0.1% formic acid).[11][17]
-
Mass Spectrometric Detection: The eluent from the UPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. Detection is performed in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.[18]
-
Quantification: The concentration of 3-HIA is calculated based on the peak area ratio of the analyte to the internal standard, referenced against a calibration curve.[11]
Broader Roles of Biotin and its Dependent Carboxylases
Biotin's role extends beyond leucine catabolism. It is a crucial cofactor for several carboxylases that are central to intermediary metabolism.
Clinical Interpretation and Limitations
Clinical Significance of Elevated 3-HIA
Elevated urinary 3-HIA is a strong indicator of biotin deficiency.[8] However, it is important to consider other factors that can influence 3-HIA levels.
Other Causes of Elevated 3-HIA
-
Inborn Errors of Metabolism: Several genetic disorders can lead to elevated 3-HIA, including 3-methylcrotonyl-CoA carboxylase deficiency, holocarboxylase synthetase deficiency, and biotinidase deficiency.[5]
-
Lifestyle Factors: Smoking has been shown to accelerate biotin catabolism, leading to increased 3-HIA excretion.[6]
-
Medications: Long-term therapy with certain anticonvulsants, such as carbamazepine and phenytoin, can impair biotin status and increase 3-HIA levels.[5]
-
Diet: Prolonged consumption of raw egg whites, which contain the biotin-binding protein avidin, can induce biotin deficiency and elevate 3-HIA.[5]
Limitations of 3-HIA as a Biomarker
While 3-HIA is a sensitive marker for biotin deficiency, it has some limitations:
-
Lack of Discrimination: Urinary 3-HIA levels do not distinguish between biotin-sufficient and biotin-supplemented individuals.[19][20]
-
Potential for False Negatives: Some studies have reported that not all individuals with induced biotin deficiency show a significant increase in urinary 3-HIA, suggesting the possibility of false-negative results.[12][19]
Comparison with Other Biomarkers
Other biomarkers for biotin status include:
-
Urinary 3-hydroxyisovaleryl carnitine (3HIA-carnitine): This is another early and sensitive indicator of marginal biotin deficiency.[21]
-
Plasma 3HIA-carnitine: Increased plasma concentrations of 3HIA-carnitine are also indicative of biotin deficiency.[9]
-
Lymphocyte Propionyl-CoA Carboxylase (PCC) and 3-Methylcrotonyl-CoA Carboxylase (MCC) Activity: The abundance of the biotinylated forms of these enzymes (holo-PCC and holo-MCC) in lymphocytes are considered reliable markers for distinguishing between biotin-deficient and -sufficient states.[7][19][20]
-
Urinary Biotin Excretion: While useful for identifying biotin-supplemented individuals, it may not reliably differentiate between biotin-deficient and -sufficient states.[19][20]
Conclusion
This compound is a valuable and sensitive biomarker for the early detection of marginal biotin deficiency. Its measurement, particularly using robust and high-throughput methods like UPLC-MS/MS, provides a practical tool for assessing biotin status in clinical and research settings. However, for a comprehensive evaluation of biotin homeostasis, it is recommended to consider 3-HIA in conjunction with other biomarkers and to be mindful of the potential confounding factors that can influence its excretion. This guide provides the foundational knowledge and methodologies to effectively utilize 3-HIA as a key indicator of biotin status.
References
- 1. Biotin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biotin and biotinidase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Function of Biotin [chem.uwec.edu]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 6. This compound - Metabolimix+ - Lab Results explained | HealthMatters.io [healthmatters.io]
- 7. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 8. This compound | Rupa Health [rupahealth.com]
- 9. Urinary Excretion of this compound and 3-Hydroxyisovaleryl Carnitine Increases in Response to a Leucine Challenge in Marginally Biotin-Deficient Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of this compound in urine from marginally biotin-deficient humans by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of this compound in urine from marginally biotin-deficient humans by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quantification of urinary this compound using deuterated this compound as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. metbio.net [metbio.net]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. UPLC-MS-Based Procedures to Detect Prolyl-Hydroxylase Inhibitors of HIF in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. waters.com [waters.com]
- 19. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 20. Identification and assessment of markers of biotin status in healthy adults - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Urinary Excretion of 3-Hydroxyisovaleryl Carnitine Is an Early and Sensitive Indicator of Marginal Biotin Deficiency in Humans - PMC [pmc.ncbi.nlm.nih.gov]
metabolic fate of 3-Hydroxyisovaleric acid in the body
An In-depth Technical Guide on the Metabolic Fate of 3-Hydroxyisovaleric Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (3-HIA) is an organic acid metabolite of the branched-chain amino acid, leucine. Its presence and concentration in biological fluids are critical diagnostic indicators for certain metabolic disorders. Under normal physiological conditions, leucine is completely catabolized for energy. However, impairment in this pathway leads to the accumulation of upstream metabolites and their diversion into alternative routes, resulting in the formation of 3-HIA. This guide provides a comprehensive overview of the metabolic pathways governing the formation and fate of 3-HIA, summarizes quantitative data on its levels in various conditions, details analytical methodologies for its detection, and illustrates the key biochemical and logical relationships through pathway and workflow diagrams.
The Core Metabolic Pathway: Leucine Catabolism
This compound is not a product of the primary leucine degradation pathway but rather an overflow metabolite. The canonical pathway for leucine catabolism occurs within the mitochondria and is a multi-step process designed to convert the amino acid into acetyl-CoA and acetoacetate, which can then enter central energy metabolism.
The critical step relevant to 3-HIA formation is catalyzed by the enzyme 3-methylcrotonyl-CoA carboxylase (3-MCC) . This is a biotin-dependent mitochondrial enzyme that carboxylates 3-methylcrotonyl-CoA to form 3-methylglutaconyl-CoA[1][2][3]. A deficiency in the activity of 3-MCC, caused by either genetic mutations (3-MCC deficiency) or a lack of its essential cofactor, biotin, is the primary driver of 3-HIA production[1][4].
When 3-MCC activity is compromised, its substrate, 3-methylcrotonyl-CoA, accumulates in the mitochondrial matrix[5][6]. To mitigate the toxicity of this buildup and the sequestration of the free Coenzyme A pool, the cell utilizes an alternative, or "shunt," pathway. The enzyme enoyl-CoA hydratase converts the excess 3-methylcrotonyl-CoA into 3-hydroxyisovaleryl-CoA[5][7]. This intermediate can then undergo two primary fates:
-
Deacylation: 3-hydroxyisovaleryl-CoA is deacylated to release the free acid, This compound (3-HIA) , which can then exit the mitochondria and be excreted in the urine[5][7].
-
Carnitine Conjugation: To facilitate transport and detoxification, 3-hydroxyisovaleryl-CoA can be conjugated with carnitine by carnitine acyltransferases to form 3-hydroxyisovaleryl-carnitine (3HIA-carnitine) [5][6][7]. This conjugate is then transported out of the mitochondria and excreted, serving as another key biomarker[8].
The following diagram illustrates the central role of 3-MCC in leucine catabolism and the formation of 3-HIA when this enzyme is deficient.
Pathophysiological Significance
Elevated levels of 3-HIA are clinically significant and primarily point to two conditions:
-
3-Methylcrotonyl-CoA Carboxylase (3-MCC) Deficiency: This is an autosomal recessive inborn error of metabolism caused by mutations in the MCCC1 or MCCC2 genes[4][9]. The clinical presentation is highly variable, ranging from asymptomatic individuals to those with severe neonatal-onset metabolic crisis, neurological damage, and developmental delay[4][9][10]. Newborn screening programs that use tandem mass spectrometry often detect elevated 3-hydroxyisovaleryl-carnitine, prompting further investigation with urinary organic acid analysis for 3-HIA[11].
-
Biotin Deficiency: As an essential cofactor for 3-MCC, a deficiency in biotin leads to reduced enzyme activity and a subsequent increase in urinary 3-HIA. Urinary 3-HIA is considered an early and sensitive indicator of marginal biotin deficiency, often detectable before clinical symptoms appear[2][5]. Causes of biotin deficiency include inadequate dietary intake, prolonged consumption of raw egg whites (which contain avidin, a biotin-binding protein), certain medications like anticonvulsants, and smoking, which accelerates biotin catabolism[2][12][13].
At high concentrations, 3-HIA is considered a metabotoxin and an acidogen. Its accumulation can contribute to metabolic acidosis and mitochondrial toxicity, partly by disrupting the ratio of esterified CoA to free CoA[2][5][7].
The logical relationship between these conditions and the resulting toxic effects is outlined below.
Quantitative Data Presentation
The concentration of 3-HIA and its carnitine conjugate are measured in urine and plasma to assess pathway integrity. The following tables summarize representative quantitative data from the literature.
Table 1: Urinary this compound (3-HIA) Concentrations
| Population/Condition | Analyte | Fluid | Concentration / Excretion Rate | Reference |
| Healthy Adults | 3-HIA | Urine | ≤ 29 mmol/mol creatinine | [1][14] |
| Healthy Adults (Baseline) | 3-HIA | Urine | 8.5 ± 3.2 mmol/mol creatinine | [7] |
| Experimentally Induced Biotin Deficiency | 3-HIA | Urine | ~3-fold increase from baseline | [7] |
| 3-MCC Deficiency | 3-HIA | Urine | Often 10 to 100-fold increase over normal | [15] |
Table 2: Plasma 3-Hydroxyisovaleryl-Carnitine (3HIA-Carnitine) Concentrations
| Population/Condition | Analyte | Fluid | Observation | Reference |
| Healthy Adults (Baseline) | 3HIA-Carnitine | Plasma | Baseline levels established | [3][12] |
| Experimentally Induced Biotin Deficiency | 3HIA-Carnitine | Plasma | ~3-fold increase from baseline after 28 days | [3][13] |
| 3-MCC Deficiency | 3HIA-Carnitine | Plasma | Often 10 to 100-fold increase over normal | [15] |
Experimental Protocols
The gold-standard methods for the quantification of urinary organic acids, including 3-HIA, are gas chromatography-mass spectrometry (GC-MS) and, more recently, liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Representative Protocol: Quantification of Urinary 3-HIA by GC-MS
This protocol is a representative summary based on established methodologies[2][16][17].
1. Sample Preparation:
- Normalization: Thaw a frozen urine sample and determine the creatinine concentration to normalize for urinary dilution. An aliquot of urine equivalent to a set amount of creatinine (e.g., 0.5 mg) is used.
- Internal Standard: Add a known amount of a stable isotope-labeled internal standard (e.g., [²H₆]-3-hydroxyisovaleric acid) to the urine sample for accurate quantification.
- Acidification: Acidify the sample to a pH of ~1.0 using hydrochloric acid (HCl).
- Extraction: Perform a liquid-liquid extraction by adding a water-immiscible organic solvent (e.g., ethyl acetate or diethyl ether). Vortex thoroughly and centrifuge to separate the layers. Collect the organic layer. Repeat the extraction process to ensure complete recovery.
- Drying: Dry the pooled organic extracts under a gentle stream of nitrogen gas at a controlled temperature (e.g., ambient to 40°C) to avoid loss of volatile analytes[17].
2. Derivatization:
- To increase the volatility and thermal stability of the organic acids for GC analysis, the dried extract must be derivatized.
- Add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
- Incubate the mixture at a controlled temperature (e.g., 75°C for 30 minutes) to convert the organic acids into their trimethylsilyl (TMS) esters[16][17].
3. GC-MS Analysis:
- Injection: Inject 1-2 µL of the derivatized sample into the GC-MS system.
- Gas Chromatography: Use a capillary column (e.g., DB-5MS) to separate the components of the mixture. A typical temperature program starts at a low temperature (e.g., 70°C), holds for a few minutes, and then ramps up to a high temperature (e.g., 300°C) to elute all compounds.
- Mass Spectrometry: As compounds elute from the GC column, they enter the mass spectrometer, which is typically operated in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) or full-scan mode can be used. Specific ions for the TMS-derivative of 3-HIA and its internal standard are monitored.
4. Data Analysis:
- Identify the 3-HIA peak based on its retention time and mass spectrum.
- Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
- Quantify the concentration of 3-HIA in the original sample by comparing this ratio to a standard curve generated from known concentrations of 3-HIA.
- Express the final result as a ratio to the urinary creatinine concentration (e.g., in mmol/mol creatinine).
The following diagram illustrates this experimental workflow.
References
- 1. This compound | Rupa Health [rupahealth.com]
- 2. Increased urinary excretion of this compound and decreased urinary excretion of biotin are sensitive early indicators of decreased biotin status in experimental biotin deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative Measurement of Plasma 3-Hydroxyisovaleryl Carnitine by LC-MS/MS as a Novel Biomarker of Biotin Status in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Urinary Excretion of this compound and 3-Hydroxyisovaleryl Carnitine Increases in Response to a Leucine Challenge in Marginally Biotin-Deficient Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biotin Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Measurement of this compound in urine from marginally biotin-deficient humans by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-Hydroxyisovaleric - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]
- 9. Clinical and Experimental Pediatrics [e-cep.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Evaluation of 3-methylcrotonyl-CoA carboxylase deficiency detected by tandem mass spectrometry newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Plasma concentration of 3-hydroxyisovaleryl carnitine is an early and sensitive indicator of marginal biotin deficiency in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. This compound - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 15. Plasma concentration of 3-hydroxyisovaleryl carnitine is an early and sensitive indicator of marginal biotin deficiency in humans1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measurement of this compound in urine from marginally biotin-deficient humans by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
factors influencing endogenous 3-Hydroxyisovaleric acid levels
An In-depth Technical Guide to Factors Influencing Endogenous 3-Hydroxyisovaleric Acid Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endogenous this compound (3-HIA), a metabolite of the branched-chain amino acid leucine, has emerged as a sensitive biomarker for various metabolic states, most notably biotin deficiency. Its levels in biological fluids can provide critical insights into nutritional status, genetic predispositions, and the impact of lifestyle factors on metabolic pathways. This technical guide offers a comprehensive overview of the core factors influencing endogenous 3-HIA levels, detailed experimental protocols for its quantification, and a discussion of its clinical and research significance.
Metabolic Pathway of this compound Production
3-HIA is an intermediate product in the catabolism of leucine. The critical step in this pathway is the conversion of 3-methylcrotonyl-CoA to 3-methylglutaconyl-CoA, a reaction catalyzed by the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase (MCC). When MCC activity is compromised, an alternative pathway is activated, leading to the accumulation and subsequent excretion of 3-HIA.[1][2]
Below is a diagram illustrating the leucine catabolism pathway and the formation of 3-HIA.
Core Influencing Factors
A multitude of factors, ranging from nutritional status to genetic makeup and lifestyle choices, can significantly impact endogenous 3-HIA levels.
Nutritional Factors: Biotin Deficiency
The most well-documented factor leading to elevated 3-HIA is biotin deficiency.[1][3] Biotin, also known as vitamin B7, is an essential cofactor for five carboxylase enzymes in humans, including MCC. Insufficient biotin levels lead to reduced MCC activity, shunting the metabolic flux towards the alternative pathway and resulting in increased 3-HIA production.[4] Even marginal biotin deficiency can be detected by an increase in urinary 3-HIA excretion.[2][4]
Genetic Factors: Inborn Errors of Metabolism
Several inherited metabolic disorders that affect the leucine degradation pathway can cause a significant increase in 3-HIA levels.[3] These conditions are typically diagnosed in infancy and are characterized by a broader range of metabolic disturbances.[5]
Table 1: Inborn Errors of Metabolism Associated with Elevated this compound
| Disorder | Defective Enzyme/Protein | Typical Clinical Features |
| 3-Methylcrotonyl-CoA Carboxylase Deficiency | 3-Methylcrotonyl-CoA carboxylase (α or β subunit) | Variable, from asymptomatic to severe metabolic acidosis, hypoglycemia, and developmental delay. |
| Holocarboxylase Synthetase Deficiency | Holocarboxylase synthetase | Early-onset metabolic acidosis, seizures, skin rash, and alopecia. |
| Biotinidase Deficiency | Biotinidase | Late-onset neurological and cutaneous symptoms if untreated. |
| 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) Lyase Deficiency | HMG-CoA lyase | Hypoglycemia without ketosis, metabolic acidosis, and hepatomegaly. |
| 3-Methylglutaconic Aciduria | Varies depending on the type | Neurological impairment, developmental delay, and optic atrophy. |
| Isovaleric Acidemia | Isovaleryl-CoA dehydrogenase | "Sweaty feet" odor, metabolic acidosis, and neurological problems. |
| Dihydrolipoamide Dehydrogenase Deficiency | Dihydrolipoamide dehydrogenase (E3) | Lactic acidosis, neurological dysfunction, and liver disease. |
Lifestyle and Environmental Factors
2.3.1. Smoking
Cigarette smoking has been shown to accelerate biotin catabolism, leading to a state of marginal biotin deficiency and consequently, elevated urinary 3-HIA levels.[6] The toxins in cigarette smoke are absorbed into the bloodstream and filtered by the kidneys, potentially impacting renal handling of biotin and other metabolites.[7]
2.3.2. Medications
Long-term use of certain anticonvulsant medications, such as carbamazepine and phenytoin, has been associated with increased 3-HIA excretion.[3][6] The proposed mechanism is an acceleration of biotin metabolism, similar to the effect of smoking.
Other Conditions
Elevated 3-HIA has also been observed in individuals with metabolic syndrome, obesity, and diabetes.[6] While the exact mechanisms are still under investigation, it is hypothesized that these conditions may be associated with altered branched-chain amino acid metabolism and subclinical inflammation, which could influence 3-HIA production.
The Role of the Gut Microbiome
The gut microbiome plays a crucial role in the metabolism of dietary components, including amino acids.[8][9] Gut bacteria can both consume and produce branched-chain amino acids and their metabolites. While direct evidence linking specific gut microbial compositions to altered 3-HIA levels is currently limited, it is plausible that the gut microbiome could influence endogenous 3-HIA through several mechanisms:
-
Competition for Leucine: Gut bacteria can utilize dietary leucine, thereby modulating its availability for host metabolism.[9]
-
Production of Leucine Metabolites: Some bacterial species possess the enzymatic machinery for leucine catabolism and may produce intermediates that enter host circulation.[10]
-
Modulation of Host Metabolism: Microbial metabolites can influence host metabolic pathways, including those involved in amino acid and vitamin metabolism.
Further research is needed to elucidate the specific interactions between the gut microbiome and 3-HIA homeostasis.
Quantitative Data Summary
The following tables summarize available quantitative data on urinary 3-HIA levels under different conditions. It is important to note that reference ranges can vary between laboratories.
Table 2: Urinary this compound Levels in Healthy and Biotin-Deficient Adults
| Population | Mean 3-HIA Concentration (μM) | Mean 3-HIA Excretion (mmol/mol creatinine) | Citation(s) |
| Healthy Adults (Biotin-Sufficient) | 80.6 ± 51 | 8.5 ± 3.2 | [1][2] |
| Healthy Adults (Marginally Biotin-Deficient) | Increased ~3-fold | Increased ~3-fold | [1][2] |
Data from a study involving experimentally induced biotin deficiency.
Table 3: General Reference Range for Urinary this compound
| Analyte | Optimal Range (mmol/mol creatinine) | Citation(s) |
| This compound | 0 - 29 | [3] |
Experimental Protocols for 3-HIA Quantification
The accurate measurement of 3-HIA is crucial for its use as a biomarker. The two most common analytical techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
UPLC-MS/MS Method for Urinary 3-HIA
This method offers high sensitivity and specificity with a relatively simple sample preparation process.[1]
5.1.1. Experimental Workflow
5.1.2. Detailed Methodology
-
Sample Preparation:
-
Thaw frozen urine samples and warm to 60°C for 30 minutes to dissolve precipitates.[1]
-
Cool to room temperature and centrifuge at 3,000 x g for 10 minutes.[1]
-
Dilute the supernatant (typically a fourfold dilution with deionized water).[1]
-
Add a known concentration of a stable isotope-labeled internal standard (e.g., [2H8]-3HIA) to all samples, calibrators, and quality controls.[1]
-
-
UPLC-MS/MS Analysis:
-
Instrumentation: A UPLC system coupled to a tandem mass spectrometer.[1]
-
Column: A C18 reversed-phase column is commonly used.[1]
-
Mobile Phases: Typically a gradient of an aqueous phase (e.g., 0.01% formic acid in water) and an organic phase (e.g., methanol).[1]
-
Injection Volume: 1 µL.[1]
-
Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification, monitoring specific precursor-to-product ion transitions for both 3-HIA and its internal standard.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.
-
Determine the concentration of 3-HIA in the unknown samples from the calibration curve.
-
Normalize the 3-HIA concentration to the urinary creatinine concentration to account for variations in urine dilution.
-
GC-MS Method for Urinary 3-HIA
This is a classic and reliable method, though it involves a more complex sample preparation procedure.[2][11]
5.2.1. Experimental Workflow
5.2.2. Detailed Methodology
-
Sample Preparation:
-
Normalize the volume of urine used for extraction based on its creatinine concentration.[12]
-
Add internal standards.
-
Perform oximation to stabilize keto-acids, if they are of interest.[12]
-
Acidify the urine to a pH of less than 2.[11]
-
Extract the organic acids into an organic solvent (e.g., ethyl acetate) through liquid-liquid extraction.[11]
-
Evaporate the organic extract to dryness under a stream of nitrogen.[11]
-
Derivatize the dried residue to make the organic acids volatile. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), which forms trimethylsilyl (TMS) derivatives.[11][12]
-
-
GC-MS Analysis:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column with a non-polar stationary phase (e.g., DB-5MS) is typically used.[13]
-
Injection: Split injection is commonly employed.[13]
-
Oven Temperature Program: A temperature gradient is used to separate the different organic acids.
-
Detection: The mass spectrometer is operated in electron ionization (EI) mode, and data can be acquired in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis.
-
-
Data Analysis:
-
Identify the peaks in the chromatogram by comparing their retention times and mass spectra to those of authentic standards or a spectral library.
-
Quantify the amount of 3-HIA relative to the internal standard.
-
Conclusion and Future Directions
Endogenous this compound is a valuable biomarker that reflects the interplay of nutritional, genetic, and lifestyle factors on the leucine catabolism pathway. Its primary clinical utility lies in the early and sensitive detection of marginal biotin deficiency. Elevated 3-HIA levels can also be indicative of underlying inborn errors of metabolism and may be influenced by factors such as smoking and certain medications.
Future research should focus on several key areas:
-
Elucidating the role of the gut microbiome: Further studies are needed to understand the specific contributions of different bacterial species to 3-HIA production and how this may be modulated by diet and probiotics.
-
Establishing more precise quantitative ranges: Larger cohort studies are required to establish more definitive reference ranges for 3-HIA in diverse populations, including smokers and individuals with metabolic disorders.
-
Exploring therapeutic interventions: Investigating the impact of biotin supplementation and other interventions on 3-HIA levels in various at-risk populations could provide valuable insights for personalized nutrition and disease prevention strategies.
This in-depth guide provides a solid foundation for researchers, scientists, and drug development professionals working with or interested in the metabolic significance of this compound. As our understanding of metabolic pathways and their regulation continues to grow, the importance of biomarkers like 3-HIA in both research and clinical practice is set to expand.
References
- 1. Measurement of this compound in urine from marginally biotin-deficient humans by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. metbio.net [metbio.net]
- 3. This compound - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 4. Urinary Excretion of this compound and 3-Hydroxyisovaleryl Carnitine Increases in Response to a Leucine Challenge in Marginally Biotin-Deficient Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3-Hydroxyisovaleric - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]
- 7. Gut microbiota-mediated modulation of host amino acid availability and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gut microbiota-mediated modulation of host amino acid availability and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. researchgate.net [researchgate.net]
- 11. erndim.org [erndim.org]
- 12. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]
- 13. academic.oup.com [academic.oup.com]
The Nexus of Leucine Metabolism and 3-Hydroxyisovaleric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxyisovaleric acid (3-HIA), a metabolite of the branched-chain amino acid leucine, has emerged as a critical biomarker in the landscape of metabolic research and clinical diagnostics. Its accumulation serves as a sensitive indicator of disruptions in leucine's catabolic pathway, most notably in the context of biotin deficiency and inherited metabolic disorders such as 3-methylcrotonyl-CoA carboxylase (3-MCC) deficiency. This technical guide provides an in-depth exploration of the biochemical link between 3-HIA and leucine metabolism, detailed experimental protocols for its quantification and the assessment of related enzyme activities, and a summary of quantitative data to aid in the interpretation of its levels in various physiological and pathological states. The visualization of key pathways and experimental workflows is provided to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.
Introduction
Leucine, an essential branched-chain amino acid (BCAA), plays a pivotal role in protein synthesis and various metabolic processes. Its catabolism is a multi-step enzymatic pathway crucial for energy production. A key enzyme in this pathway is the biotin-dependent 3-methylcrotonyl-CoA carboxylase (3-MCC). When the functionality of 3-MCC is compromised, either due to a deficiency in its cofactor biotin or genetic mutations, the metabolism of leucine is shunted towards an alternative pathway, leading to the increased production and subsequent excretion of this compound (3-HIA).[1] Consequently, elevated levels of 3-HIA in urine and blood serve as a valuable diagnostic marker for marginal biotin deficiency and inborn errors of metabolism.[1][2][3] This guide delves into the core aspects of the relationship between 3-HIA and leucine metabolism, offering practical information for its study and application in research and drug development.
The Biochemical Pathway: From Leucine to this compound
The catabolism of leucine primarily occurs in the mitochondria. The pathway diverges when the activity of 3-methylcrotonyl-CoA carboxylase (3-MCC) is insufficient.
Caption: Leucine catabolism and the formation of 3-HIA.
Under normal physiological conditions, leucine is transaminated to α-ketoisocaproate, which is then oxidatively decarboxylated to isovaleryl-CoA. Isovaleryl-CoA is subsequently dehydrogenated to 3-methylcrotonyl-CoA. The biotin-dependent enzyme 3-MCC then carboxylates 3-methylcrotonyl-CoA to form 3-methylglutaconyl-CoA, which proceeds through the ketogenic pathway to yield acetoacetate and acetyl-CoA.
In states of biotin deficiency or in individuals with a defective 3-MCC enzyme, the accumulation of 3-methylcrotonyl-CoA shunts it into an alternative metabolic route.[4] In this alternate pathway, 3-methylcrotonyl-CoA is hydrated by enoyl-CoA hydratase to form 3-hydroxyisovaleryl-CoA.[4] This intermediate is then cleaved to release this compound.
Quantitative Data on 3-HIA and Related Metabolites
The quantification of 3-HIA and its carnitine conjugate in biological fluids is essential for diagnosing and monitoring conditions associated with impaired leucine metabolism. The following tables summarize representative quantitative data from the literature.
Table 1: Urinary this compound (3-HIA) Levels
| Condition | Analyte | Mean Concentration (mmol/mol creatinine) | Reference |
| Biotin Sufficient (Baseline) | 3-HIA | 8.5 ± 3.2 | [1] |
| Experimentally Induced Biotin Deficiency (Day 28) | 3-HIA | ~25.5 (three-fold increase) | [1] |
| 3-MCC Deficiency | 3-HIA | 86–244 | [5] |
| Normal Reference Range | 3-HIA | < 46 | [5] |
Table 2: Plasma 3-Hydroxyisovaleryl Carnitine (3HIA-carnitine) Levels
| Condition | Analyte | Mean Concentration (nmol/L) | Reference |
| Biotin Sufficient (Day 0) | 3HIA-carnitine | ~20 | [6][7] |
| Experimentally Induced Biotin Deficiency (Day 28) | 3HIA-carnitine | ~60 (three-fold increase) | [6][7] |
| 3-MCC Deficiency | 3HIA-carnitine | Elevated | [8] |
Experimental Protocols
Quantification of Urinary this compound
This method offers high accuracy and precision for the quantification of urinary 3-HIA without the need for derivatization.[1]
-
Sample Preparation:
-
Thaw frozen urine samples to room temperature.
-
Dilute urine samples fourfold with deionized water (e.g., 25 µL of urine with 75 µL of water).
-
Vortex for 10 seconds.
-
Add an internal standard (e.g., deuterated 3-HIA) to a final concentration of 25 µM.
-
-
Chromatographic Conditions:
-
UPLC System: Waters Acquity UPLC system or equivalent.[1]
-
Column: Waters Acquity UPLC HSS T3 (2.1 × 100 mm, 1.8 µm).[1]
-
Column Temperature: 55 °C.[1]
-
Mobile Phase A: 0.01% Formic acid in water.[1]
-
Mobile Phase B: Methanol.[1]
-
Gradient: A linear gradient from 0% to 95% methanol over a specified time.
-
Injection Volume: 1 µL.[1]
-
-
Mass Spectrometry Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions: Monitor for the specific precursor-to-product ion transitions for 3-HIA and its internal standard.
-
Caption: UPLC-MS/MS workflow for urinary 3-HIA analysis.
A well-established method for 3-HIA quantification that requires derivatization.[3][9]
-
Sample Preparation and Extraction:
-
Derivatization:
-
Synthesize trimethylsilyl (TMS) derivatives using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[1]
-
-
GC-MS Conditions:
-
Gas Chromatograph: Agilent or equivalent.
-
Column: DB-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or similar.[10]
-
Carrier Gas: Helium.
-
Temperature Program: An optimized temperature gradient to separate the analytes.
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
Data Acquisition: Full scan or selected ion monitoring (SIM) mode for quantification of the di-TMS-3-HIA derivative.[9]
-
Leucine Challenge Test
This test is used to assess the functional capacity of the leucine catabolism pathway by experimentally increasing the metabolic flux.[4][11]
-
Protocol:
-
Subjects fast overnight.
-
A baseline 24-hour urine collection is completed.
-
An oral dose of 70 mg/kg body weight of leucine is administered, typically dissolved in juice.[4]
-
All urine is collected for a 5-hour period following the leucine administration.[4]
-
Urinary 3-HIA and 3-hydroxyisovaleryl carnitine are quantified in the collected samples.
-
An increase in the excretion of these metabolites post-challenge is indicative of impaired leucine catabolism.[4][11]
-
Enzyme Activity Assays
This assay is used to confirm a diagnosis of 3-MCC deficiency.[12][13]
-
Cell Culture:
-
Culture human skin fibroblasts under standard conditions.
-
-
Enzyme Assay:
-
Harvest fibroblasts and prepare cell extracts.
-
The assay is a radiochemical method that measures the incorporation of ¹⁴CO₂ into a substrate.[14]
-
Incubate cell extracts with 3-methylcrotonyl-CoA and H¹⁴CO₃⁻.
-
Measure the amount of radioactivity incorporated into acid-stable products.
-
Enzyme activity is typically expressed as pmol/min/mg of protein.[13]
-
A residual activity of less than 2% of control is characteristic of 3-MCC deficiency.[13]
-
PCC is another biotin-dependent carboxylase, and its activity in lymphocytes is a sensitive indicator of biotin status.[2]
-
Lymphocyte Isolation:
-
Isolate peripheral blood lymphocytes (PBLs) from whole blood using density gradient centrifugation.
-
-
Enzyme Assay:
-
The assay measures the incorporation of H¹⁴CO₃⁻ into propionyl-CoA.[15]
-
Lymphocyte extracts are incubated with propionyl-CoA and H¹⁴CO₃⁻.
-
The amount of radioactivity fixed into non-volatile products is quantified.
-
-
Activation Coefficient:
-
To assess the degree of biotin-responsive carboxylase deficiency, a parallel assay is run with PBLs pre-incubated with biotin.[16]
-
The ratio of PCC activity in biotin-activated PBLs to that in control PBLs is the activation coefficient.[16] An elevated activation coefficient is indicative of biotin deficiency.
-
Caption: Workflow for carboxylase enzyme activity assays.
Conclusion
This compound is a pivotal metabolite that provides a window into the intricate workings of leucine metabolism. Its quantification, alongside the assessment of related enzyme activities, offers invaluable tools for the diagnosis and investigation of biotin deficiency and inborn errors of metabolism. The detailed methodologies and quantitative data presented in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize 3-HIA as a biomarker in their respective fields. Further research into the nuances of the 3-HIA pathway and its modulation holds promise for the development of novel diagnostic and therapeutic strategies for a range of metabolic disorders.
References
- 1. Measurement of this compound in urine from marginally biotin-deficient humans by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lymphocyte propionyl-CoA carboxylase and its activation by biotin are sensitive indicators of marginal biotin deficiency in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Increased urinary excretion of this compound and decreased urinary excretion of biotin are sensitive early indicators of decreased biotin status in experimental biotin deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urinary Excretion of this compound and 3-Hydroxyisovaleryl Carnitine Increases in Response to a Leucine Challenge in Marginally Biotin-Deficient Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publications.aap.org [publications.aap.org]
- 6. Quantitative Measurement of Plasma 3-Hydroxyisovaleryl Carnitine by LC-MS/MS as a Novel Biomarker of Biotin Status in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative measurement of plasma 3-hydroxyisovaleryl carnitine by LC-MS/MS as a novel biomarker of biotin status in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-Hydroxyisovalerylcarnitine in 3-methylcrotonyl-CoA carboxylase deficiency | Semantic Scholar [semanticscholar.org]
- 9. Quantification of urinary this compound using deuterated this compound as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Indicators of marginal biotin deficiency and repletion in humans: validation of this compound excretion and a leucine challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3-Methylcrotonyl-CoA carboxylase deficiency - Wikipedia [en.wikipedia.org]
- 13. The molecular basis of human 3-methylcrotonyl-CoA carboxylase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 14. uhhospitals.org [uhhospitals.org]
- 15. Lymphocyte propionyl-CoA carboxylase is an early and sensitive indicator of biotin deficiency in rats, but urinary excretion of 3-hydroxypropionic acid is not - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Lymphocyte propionyl-CoA carboxylase and its activation by biotin are sensitive indicators of marginal biotin deficiency in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Elevated 3-Hydroxyisovaleric Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elevated levels of 3-hydroxyisovaleric acid (3-HIA), an organic acid intermediate in the catabolism of the branched-chain amino acid leucine, serve as a critical biomarker for certain metabolic disorders. Primarily recognized as a sensitive and early indicator of biotin deficiency, its accumulation can also signify the presence of several inherited metabolic diseases. This technical guide provides an in-depth exploration of the clinical significance of elevated 3-HIA, detailing its metabolic origins, associated pathologies, and the analytical methodologies for its quantification. The content is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of 3-HIA's role in health and disease, facilitating its application in clinical diagnostics and therapeutic development.
Introduction
This compound (3-HIA) is a five-carbon organic acid that is a normal, minor constituent of human urine.[1] However, its clinical relevance is pronounced when present in elevated concentrations. The primary cause of increased 3-HIA excretion is a disruption in the metabolic pathway of leucine, specifically at the step catalyzed by the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase (MCC).[2][3] Consequently, the measurement of urinary 3-HIA has become a valuable tool for assessing biotin status and for the differential diagnosis of specific inborn errors of metabolism.[2][4]
Metabolic Pathway of Leucine and the Role of Biotin
The catabolism of leucine is a mitochondrial process that ultimately yields acetyl-CoA and acetoacetate.[1][5] A key enzymatic step in this pathway is the conversion of 3-methylcrotonyl-CoA to 3-methylglutaconyl-CoA, a reaction catalyzed by MCC.[1][5] This carboxylase, like other mammalian carboxylases, requires biotin as a covalently bound cofactor for its activity.[6]
In a state of biotin deficiency, the activity of MCC is impaired. This leads to an accumulation of 3-methylcrotonyl-CoA, which is then shunted into an alternative metabolic route, resulting in the formation and subsequent urinary excretion of this compound and 3-methylcrotonylglycine.[3][4]
Signaling Pathway: Leucine Catabolism
The Biotin Cycle
Biotin must be covalently attached to apocarboxylases to render them active holocarboxylases. This process is catalyzed by holocarboxylase synthetase. After the degradation of holocarboxylases, biotin is recycled from biocytin by the enzyme biotinidase.[6]
Clinical Significance of Elevated this compound
Biotin Deficiency
Elevated urinary 3-HIA is a hallmark of biotin deficiency.[2] This can arise from various factors, including:
-
Inadequate dietary intake: While rare, it can occur in individuals on prolonged parenteral nutrition without biotin supplementation or those consuming large quantities of raw egg whites (which contain avidin, a protein that binds biotin and prevents its absorption).
-
Malabsorption: Conditions affecting the small intestine can impair biotin absorption.
-
Genetic disorders: Deficiencies in holocarboxylase synthetase or biotinidase disrupt the biotin cycle and lead to a state of functional biotin deficiency.[4][7]
-
Increased catabolism: Smoking and the use of certain anticonvulsant medications can accelerate biotin breakdown, leading to marginal deficiency.[8]
-
Pregnancy: Increased biotin demand during pregnancy can result in marginal deficiency and elevated 3-HIA.[2]
Inborn Errors of Metabolism
Several inborn errors of metabolism that directly or indirectly affect the leucine catabolism pathway can lead to a significant increase in 3-HIA excretion. These include:
-
3-Methylcrotonyl-CoA Carboxylase (MCC) Deficiency: An autosomal recessive disorder caused by mutations in the MCCC1 or MCCC2 genes, leading to a deficiency in the MCC enzyme. This results in a characteristic pattern of elevated urinary this compound and 3-methylcrotonylglycine.[4][9]
-
Holocarboxylase Synthetase (HCS) Deficiency: A biotin-responsive multiple carboxylase deficiency where the enzyme responsible for attaching biotin to all carboxylases is defective.[7][10]
-
Biotinidase Deficiency: A disorder where the enzyme responsible for recycling biotin is deficient, leading to biotin loss and secondary multiple carboxylase deficiency.[4]
-
Other Organic Acidemias: Elevated 3-HIA can also be a secondary finding in other organic acidemias, such as isovaleric acidemia and some forms of methylmalonic and propionic acidemia, although it is not the primary diagnostic marker.
Quantitative Data
The following table summarizes typical urinary this compound concentrations in various clinical states. It is important to note that reference ranges may vary between laboratories.
| Clinical Condition | Subject Population | Typical Urinary 3-HIA Levels (mmol/mol creatinine) | Reference(s) |
| Healthy/Normal | Adults | < 29 | [2] |
| Adults (pre-biotin deficiency induction) | 8.5 ± 3.2 | [11] | |
| Biotin Deficiency | Experimentally induced in adults | Three-fold increase from baseline | [11] |
| 3-Methylcrotonyl-CoA Carboxylase Deficiency | Infants/Children | Significantly elevated (often >100) | [9][12] |
| Holocarboxylase Synthetase Deficiency | Neonates/Infants | Markedly increased | [10] |
| Biotinidase Deficiency | Infants/Children | Elevated | [4] |
Experimental Protocols for this compound Quantification
The accurate measurement of urinary 3-HIA is crucial for its clinical application. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: This method involves the extraction of organic acids from urine, followed by chemical derivatization to increase their volatility for separation by gas chromatography and detection by mass spectrometry.
Methodology:
-
Sample Collection and Storage: A random urine sample is collected in a sterile, preservative-free container. Samples should be stored frozen at -20°C or lower prior to analysis.
-
Sample Preparation:
-
Thaw urine sample and centrifuge to remove any particulate matter.
-
To an aliquot of urine (e.g., 1 mL), add an internal standard (e.g., a stable isotope-labeled 3-HIA or another non-endogenous organic acid).
-
Acidify the sample to a pH < 2 with HCl.
-
Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate. This may be repeated to improve recovery.
-
The organic layers are combined and dried, for example, under a stream of nitrogen.
-
-
Derivatization:
-
The dried extract is derivatized to convert the non-volatile organic acids into volatile esters. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
The reaction is typically carried out at an elevated temperature (e.g., 60-80°C) for a specified time.
-
-
GC-MS Analysis:
-
An aliquot of the derivatized sample is injected into the GC-MS system.
-
Gas Chromatograph: A capillary column (e.g., DB-5ms) is used to separate the derivatized organic acids based on their boiling points and interaction with the stationary phase. A temperature gradient program is employed to achieve optimal separation.
-
Mass Spectrometer: As the compounds elute from the GC column, they are ionized (typically by electron ionization), and the resulting ions are separated by their mass-to-charge ratio. The mass spectrometer can be operated in full scan mode to identify all detectable compounds or in selected ion monitoring (SIM) mode for targeted quantification of 3-HIA, which offers higher sensitivity.
-
-
Data Analysis:
-
The concentration of 3-HIA is determined by comparing the peak area of the analyte to that of the internal standard and referencing a calibration curve prepared with known concentrations of 3-HIA. Results are typically normalized to the urinary creatinine concentration to account for variations in urine dilution.
-
Experimental Workflow: GC-MS Analysis of Urinary 3-HIA
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
Principle: This method offers high sensitivity and specificity and often requires simpler sample preparation than GC-MS, as derivatization is not necessary. The separation of 3-HIA is achieved by UPLC, and quantification is performed using tandem mass spectrometry.
Methodology:
-
Sample Collection and Storage: As described for GC-MS.
-
Sample Preparation:
-
UPLC-MS/MS Analysis:
-
An aliquot of the prepared sample is injected into the UPLC-MS/MS system.
-
UPLC: A reversed-phase column (e.g., C18) is typically used for separation. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol with formic acid) is employed.
-
Tandem Mass Spectrometer: The eluent from the UPLC is introduced into the mass spectrometer source (typically electrospray ionization, ESI, in negative mode). The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. A specific precursor ion for 3-HIA is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition provides high specificity for quantification.
-
-
Data Analysis:
-
The concentration of 3-HIA is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. Results are normalized to urinary creatinine.
-
Conclusion
Elevated urinary this compound is a valuable biomarker in the clinical setting. Its strong association with biotin deficiency makes it an essential tool for nutritional assessment, particularly in at-risk populations. Furthermore, its significant elevation in specific inborn errors of metabolism aids in the diagnosis and management of these rare but serious conditions. The availability of robust and sensitive analytical methods, such as GC-MS and UPLC-MS/MS, allows for the reliable quantification of 3-HIA, supporting its role in both clinical diagnostics and metabolic research. A thorough understanding of the underlying metabolic pathways and the clinical context of elevated 3-HIA is paramount for its appropriate interpretation and for advancing its utility in drug development and personalized medicine.
References
- 1. L-leucine degradation I | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | Rupa Health [rupahealth.com]
- 3. Urinary Excretion of this compound and 3-Hydroxyisovaleryl Carnitine Increases in Response to a Leucine Challenge in Marginally Biotin-Deficient Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-hydroxyisovaleric aciduria (Concept Id: C5421619) - MedGen - NCBI [ncbi.nlm.nih.gov]
- 5. Overview of Leucine Metabolism - Creative Proteomics [creative-proteomics.com]
- 6. Figure 1. [The biotin cycle]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Holocarboxylase synthetase deficiency (Concept Id: C0268581) - MedGen - NCBI [ncbi.nlm.nih.gov]
- 8. This compound - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 9. 3-Methylcrotonyl-CoA carboxylase deficiency - Wikipedia [en.wikipedia.org]
- 10. Holocarboxylase synthetase deficiency: early diagnosis and management of a new case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of this compound in urine from marginally biotin-deficient humans by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. publications.aap.org [publications.aap.org]
- 13. Measurement of this compound in urine from marginally biotin-deficient humans by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of 3-Hydroxyisovaleric Acid in Urine using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction 3-Hydroxyisovaleric acid (3-HIA) is an organic acid formed during the metabolism of the branched-chain amino acid, leucine.[1][2] Its quantification in urine is of significant clinical interest as it serves as an early and sensitive biomarker for marginal biotin deficiency.[2][3] Biotin is a crucial cofactor for the enzyme methylcrotonyl-CoA carboxylase, which is essential in the leucine degradation pathway.[4] Reduced activity of this enzyme, due to biotin deficiency or other factors, leads to an alternative metabolic route resulting in the accumulation and subsequent excretion of 3-HIA.[1][2] Elevated levels of 3-HIA have also been associated with smoking, the use of certain anticonvulsant medications, and pregnancy.[1][4]
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used analytical technique for the quantification of organic acids in biological fluids.[5] This application note provides a detailed protocol for the reliable quantification of 3-HIA in human urine, involving liquid-liquid extraction, chemical derivatization, and analysis by GC-MS with a stable isotope-labeled internal standard.
Biochemical Pathway of this compound Formation
3-HIA is a byproduct of leucine metabolism. Under normal conditions, the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase facilitates the conversion of 3-methylcrotonyl-CoA to 3-methylglutaconyl-CoA.[4] When biotin levels are insufficient, the activity of this enzyme is reduced, causing a buildup of 3-methylcrotonyl-CoA. This substrate is then diverted to an alternative pathway where it is converted by enoyl-CoA hydratase into 3-hydroxyisovaleryl-CoA, which is subsequently hydrolyzed to free this compound and excreted in the urine.[1][4]
Caption: Metabolic pathway of this compound formation.
Principle of the Method
The quantitative analysis of 3-HIA in urine by GC-MS requires a multi-step process. First, an internal standard, typically a deuterated form of 3-HIA (e.g., [²H₆]-3-HIA), is added to the urine sample to correct for variations during sample preparation and analysis.[6][7] The sample is then acidified, and the organic acids are extracted using a liquid-liquid extraction procedure.[8][9] Because 3-HIA is not sufficiently volatile for GC analysis, it must be chemically modified in a process called derivatization. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), converts the polar hydroxyl and carboxyl groups into nonpolar trimethylsilyl (TMS) ethers and esters, respectively.[8][9] The resulting di-TMS-3HIA derivative is volatile and thermally stable, making it suitable for GC separation and subsequent detection and quantification by mass spectrometry.[8]
Experimental Workflow
The overall experimental process from sample collection to data analysis is outlined below.
References
- 1. This compound - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. This compound | Rupa Health [rupahealth.com]
- 3. Increased urinary excretion of this compound and decreased urinary excretion of biotin are sensitive early indicators of decreased biotin status in experimental biotin deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0000754) [hmdb.ca]
- 5. jeol.com [jeol.com]
- 6. Quantification of urinary this compound using deuterated this compound as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 8. Measurement of this compound in urine from marginally biotin-deficient humans by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Application Notes and Protocols for 3-Hydroxyisovaleric Acid Measurement in Metabolomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyisovaleric acid (3-HIA) is a C5-hydroxy acid that serves as a sensitive biomarker for biotin deficiency and certain inborn errors of metabolism. Accurate and robust measurement of 3-HIA in biological matrices is crucial for clinical diagnostics, nutritional assessment, and metabolomics research. These application notes provide detailed protocols for the sample preparation and analysis of 3-HIA in human plasma and urine using state-of-the-art liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) techniques.
Signaling Pathway and Experimental Workflow
The measurement of 3-HIA is an indicator of metabolic disruption, specifically in the leucine catabolism pathway. Reduced activity of the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase (MCC) leads to an accumulation of 3-methylcrotonyl-CoA, which is then shunted to an alternative pathway resulting in the increased production and excretion of 3-HIA.
Application Note and Protocol for Derivatization of 3-Hydroxyisovaleric Acid for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyisovaleric acid (3-HIA) is a key biomarker for biotin deficiency and certain inborn errors of metabolism. Its accurate quantification in biological matrices such as urine and plasma is crucial for clinical diagnosis and research. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the analysis of 3-HIA, but due to its low volatility and polar nature, derivatization is a necessary step to convert it into a thermally stable and volatile compound suitable for GC analysis.[1][2] This application note provides a detailed protocol for the derivatization of 3-HIA using silylation, a widely adopted method for organic acid analysis.
The most common derivatization technique for organic acids, including 3-HIA, is silylation, which involves the replacement of active hydrogens in the carboxyl and hydroxyl groups with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[3][4] This process increases the volatility and thermal stability of the analyte.[5] Commonly used silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), often used with a catalyst such as Trimethylchlorosilane (TMCS).[3][6][7]
Experimental Protocols
This section details the necessary materials, reagents, and step-by-step procedures for the extraction and derivatization of this compound from urine samples for GC-MS analysis.
Materials and Reagents
-
This compound standard
-
Internal Standard (e.g., deuterated this compound)[8]
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[2][3]
-
Pyridine[1]
-
Ethyl acetate[9]
-
Hexane[9]
-
Sodium chloride (NaCl)[1]
-
5M Hydrochloric acid (HCl)[1]
-
Anhydrous sodium sulfate (Na2SO4)
-
Glass test tubes with screw caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Heating block or oven
-
GC-MS system
Sample Preparation and Extraction (from Urine)
-
Sample Collection and Normalization: Collect a random urine sample in a sterile, preservative-free container. To account for variations in urine dilution, it is recommended to normalize the sample volume based on creatinine concentration.[10] For example, use a volume of urine that contains 1 µmole of creatinine.[6]
-
Internal Standard Addition: Add a known amount of the internal standard (e.g., deuterated 3-HIA) to the urine sample.[2]
-
Acidification: Acidify the urine sample to a pH of less than 2 by adding a few drops of 5M HCl.[1] This step protonates the organic acids, making them more extractable into an organic solvent.
-
Salt Saturation: Add solid sodium chloride to the acidified urine until saturation to increase the ionic strength of the aqueous phase and enhance the extraction of organic acids.[1]
-
Liquid-Liquid Extraction: Add an appropriate volume of ethyl acetate (e.g., twice the sample volume), vortex thoroughly for 1-2 minutes, and then centrifuge to separate the organic and aqueous layers.[9]
-
Collection of Organic Layer: Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.
-
Repeat Extraction: Repeat the extraction step with another portion of ethyl acetate to ensure complete recovery of the analytes.[9] Combine the organic extracts.
-
Drying: Dry the combined organic extract by passing it through a small column of anhydrous sodium sulfate or by adding anhydrous sodium sulfate directly to the tube and vortexing.
-
Evaporation: Evaporate the dried extract to complete dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 35-40°C).[9]
Derivatization Protocol (Silylation with BSTFA/TMCS)
-
Reagent Addition: To the dried sample residue, add 50-100 µL of pyridine and 100-200 µL of BSTFA containing 1% TMCS.[1][6] The exact volumes can be optimized based on the expected concentration of 3-HIA.
-
Incubation: Tightly cap the vial and vortex for 10-30 seconds. Heat the mixture at 60-70°C for 30-60 minutes to facilitate the derivatization reaction.[3][9]
-
Cooling: After incubation, allow the sample to cool to room temperature.
-
Analysis: The derivatized sample is now ready for injection into the GC-MS system. An autosampler can be used for high-throughput analysis.
Quantitative Data Summary
The performance of derivatization methods can be evaluated based on several parameters. The following table summarizes typical quantitative data for the analysis of organic acids using silylation-based derivatization followed by GC-MS.
| Parameter | Typical Value Range | Reference |
| Linearity (r²) | 0.9958 - 0.9996 | [11] |
| Limit of Detection (LOD) | 0.04 - 0.42 µmol/L | [11] |
| Limit of Quantification (LOQ) | 0.085 - 1.53 µg/mL | [12] |
| Recovery | 82.97 - 114.96% | [11] |
| Reproducibility (CV%) | 0.32 - 13.76% | [11] |
Note: These values are representative and may vary depending on the specific analyte, matrix, instrumentation, and laboratory conditions.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the derivatization protocol for this compound for GC-MS analysis.
Caption: Workflow for 3-HIA analysis.
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the chemical transformation of this compound during the silylation process.
Caption: Silylation of 3-HIA.
References
- 1. erndim.org [erndim.org]
- 2. Measurement of this compound in urine from marginally biotin-deficient humans by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Derivatization techniques for free fatty acids by GC [restek.com]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. weber.hu [weber.hu]
- 6. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]
- 7. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 8. Quantification of urinary this compound using deuterated this compound as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aurametrix.weebly.com [aurametrix.weebly.com]
- 10. metbio.net [metbio.net]
- 11. Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Investigation of Organic Acids in Saffron Stigmas (Crocus sativus L.) Extract by Derivatization Method and Determination by GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stable Isotope Dilution Assay of 3-Hydroxyisovaleric Acid
Introduction
3-Hydroxyisovaleric acid (3-HIA) is a sensitive and early indicator of marginal biotin deficiency.[1][2][3] Biotin, a B-complex vitamin, is an essential cofactor for several carboxylase enzymes involved in the metabolism of fatty acids, amino acids, and glucose.[4] A deficiency in biotin leads to reduced activity of the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase, a key enzyme in the catabolism of the branched-chain amino acid leucine.[1][5] This impairment results in the accumulation of 3-methylcrotonyl-CoA, which is then metabolized through an alternative pathway, leading to an increased production and excretion of 3-HIA.[3][5] Consequently, the quantification of 3-HIA in biological fluids such as urine and plasma serves as a reliable biomarker for assessing biotin status.[1][4][6]
Stable isotope dilution analysis coupled with mass spectrometry is the gold standard for the accurate quantification of small molecules like 3-HIA in complex biological matrices. This method involves the addition of a known amount of a stable isotope-labeled internal standard (e.g., deuterated 3-HIA) to the sample.[7][8] The internal standard is chemically identical to the analyte but has a different mass, allowing for its distinct detection by the mass spectrometer.[9] This approach effectively corrects for variations in sample preparation and analytical analysis, leading to high accuracy and precision.[7][9]
These application notes provide a detailed protocol for the quantification of 3-HIA in human urine and plasma using a stable isotope dilution assay with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Metabolic Pathway of Leucine and Formation of this compound
The following diagram illustrates the metabolic pathway of leucine and the formation of this compound, particularly in the context of biotin deficiency.
Caption: Leucine metabolism and the formation of 3-HIA in biotin deficiency.
Experimental Protocol: Quantification of 3-HIA in Human Urine by UPLC-MS/MS
This protocol is based on the method described by Mock et al. and provides a simplified sample preparation compared to older GC-MS methods.[5]
1. Materials and Reagents
-
This compound (≥98% purity)
-
[²H₈]-3-hydroxyisovaleric acid (internal standard, IS)
-
Methanol (LC-MS Optima™ grade)
-
Water (LC-MS grade)
-
Formic acid (≥98% purity)
-
Human urine samples (store at -20°C until analysis)
2. Preparation of Standards and Quality Controls
-
Stock Solutions: Prepare stock solutions of 3-HIA and the internal standard in methanol or a methanol/water mixture. Store at -20°C.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the 3-HIA stock solution with a suitable solvent (e.g., water or mobile phase).
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking pooled human urine with known amounts of 3-HIA.
3. Sample Preparation
-
Thaw urine samples at room temperature and vortex to ensure homogeneity.
-
If precipitates are present, warm the samples in a shaking water bath at 60°C.
-
Centrifuge the samples to remove any remaining precipitates.
-
Dilute the urine samples four-fold by mixing 25 µL of urine with 75 µL of deionized water.
-
Add the internal standard solution to each diluted sample to a final concentration of 25 µM.
4. UPLC-MS/MS Analysis
-
UPLC System: Waters Acquity UPLC system or equivalent.
-
Column: Waters Acquity HSS T3 (2.1 × 100 mm, 1.8 µm).
-
Mobile Phase A: 0.01% Formic acid in water.
-
Mobile Phase B: Methanol.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 1 µL.
-
Column Temperature: 55°C.
-
Gradient Elution:
-
0-1 min: 0% B
-
1-3 min: Linear gradient to 100% B
-
3-3.2 min: Linear gradient to 0% B
-
3.2-4 min: Re-equilibration at 0% B
-
-
Mass Spectrometer: Thermo Electron TSQ Quantum Ultra tandem mass spectrometer or equivalent.
-
Ionization Mode: Electrospray ionization (ESI), negative mode.
-
MRM Transitions:
-
3-HIA: 117.1 → 59.0[10]
-
[²H₈]-3-HIA: Monitor the appropriate mass transition for the deuterated standard.
-
Experimental Workflow Diagram
Caption: Workflow for 3-HIA analysis by UPLC-MS/MS.
Quantitative Data Summary
The following tables summarize the quantitative performance of the described UPLC-MS/MS method for the analysis of 3-HIA in urine.[5][11]
Table 1: Calibration Curve and Limit of Quantitation
| Parameter | Value |
| Linearity Range | 0.1 - 10.0 µg/mL[10] |
| Correlation Coefficient (r²) | >0.99 |
| Limit of Quantitation (LOQ) | 26 µM (6.5 pmol on column)[5] |
Table 2: Intraday Precision and Accuracy
| Nominal Concentration (µM) | Mean Measured Concentration (µM) | Precision (%CV) | Accuracy (%) |
| 60 | 67.4 | 10.2 | 12.3 |
| 250 | 256 | 7.02 | 2.43 |
| 400 | 409 | 3.42 | 2.36 |
Table 3: Interday Precision and Accuracy
| Nominal Concentration (µM) | Mean Measured Concentration (µM) | Precision (%CV) | Accuracy (%) |
| 60 | 67.4 | 10.2 | 12.3 |
| 250 | 256 | 7.02 | 2.43 |
| 400 | 409 | 3.42 | 2.36 |
Application to Human Samples
This UPLC-MS/MS method has been successfully applied to measure 3-HIA in human urine samples from individuals with experimentally induced marginal biotin deficiency.[5][6] In one study, the mean concentration of 3-HIA in healthy adults before inducing biotin deficiency was 80.6 ± 51 µM.[5][6] The mean excretion rate was 8.5 ± 3.2 mmol of 3-HIA per mole of creatinine, which increased threefold after the induction of biotin deficiency.[5][6] These findings demonstrate the suitability of this method for biomonitoring biotin status in larger populations.[5][6]
Conclusion
The stable isotope dilution UPLC-MS/MS method described provides a rapid, sensitive, and accurate means for the quantification of this compound in human urine. The simplified sample preparation and high-throughput nature of the analysis make it an ideal tool for researchers, scientists, and drug development professionals investigating biotin metabolism and related disorders. The robust quantitative performance of the assay ensures reliable data for clinical studies and diagnostic applications.
References
- 1. This compound | Rupa Health [rupahealth.com]
- 2. b-Hydroxyisovaleric Acid - OMX Organic Metabolomics / Diagnostic Solutions - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. This compound - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 4. Biotin Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Measurement of this compound in urine from marginally biotin-deficient humans by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of this compound in urine from marginally biotin-deficient humans by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of urinary this compound using deuterated this compound as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stable isotope dilution analysis of this compound in amniotic fluid: contribution to the prenatal diagnosis of inherited disorders of leucine catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. researchgate.net [researchgate.net]
developing a high-throughput screening method for 3-Hydroxyisovaleric acid
Introduction
3-Hydroxyisovaleric acid (3-HIVA) is a critical biomarker for biotin deficiency and a key indicator of several inborn errors of metabolism.[1][2][3] It is formed from the catabolism of the branched-chain amino acid leucine.[1][2] The primary metabolic pathway of leucine involves the biotin-dependent enzyme methylcrotonyl-CoA carboxylase.[1][2] A deficiency in biotin or a genetic defect in this enzyme leads to the increased production of 3-HIVA through an alternative metabolic route.[1][2] Consequently, elevated levels of 3-HIVA in biological fluids such as urine and plasma serve as a sensitive and early indicator of these conditions.[1][2][4] The development of a high-throughput screening (HTS) method for 3-HIVA is essential for large-scale clinical screening, epidemiological studies, and for identifying therapeutic agents that may modulate its levels.
This application note details a robust and scalable HTS method for the quantitative analysis of 3-HIVA in human urine and plasma samples, leveraging Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for its high sensitivity, specificity, and speed.[5][6]
Principle of the Method
This high-throughput screening method is based on the stable isotope dilution UPLC-MS/MS analysis of 3-HIVA. Samples are rapidly prepared in a 96-well plate format, including the addition of a deuterated internal standard (D6-3-hydroxyisovaleric acid) to ensure accuracy and precision.[7] The prepared samples are then injected into a UPLC system for rapid chromatographic separation, followed by detection and quantification using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The entire workflow is designed for automation to maximize throughput.
Featured Application
This high-throughput screening method is ideal for:
-
Large-scale clinical screening: Efficiently screen large patient cohorts for biotin deficiency and related metabolic disorders.
-
Drug discovery: Identify and characterize small molecules that modulate 3-HIVA levels, potentially as therapies for metabolic diseases.
-
Nutritional studies: Assess biotin status in large populations to understand nutritional deficiencies.
-
Toxicology studies: Evaluate the impact of xenobiotics on leucine metabolism and biotin status.
Biochemical Pathway of this compound Formation
The following diagram illustrates the metabolic pathway leading to the formation of this compound.
Caption: Leucine metabolism and the formation of 3-HIVA.
Experimental Protocols
Materials and Reagents
-
This compound analytical standard (MedChemExpress, HY-113409R or equivalent)[8]
-
D6-3-Hydroxyisovaleric acid (as internal standard)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human urine and plasma control matrices
-
96-well collection plates
-
96-well autosampler plates
Equipment
-
UPLC system (e.g., Waters ACQUITY UPLC or equivalent)
-
Tandem mass spectrometer (e.g., Sciex QTRAP 6500+ or equivalent)
-
Automated liquid handler (e.g., Hamilton Microlab STAR or equivalent)
-
Centrifuge capable of handling 96-well plates
-
Plate sealer
-
Vortex mixer for 96-well plates
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare 1 mg/mL stock solutions of 3-HIVA and D6-3-HIVA in methanol.
-
Working Standard Solutions: Serially dilute the 3-HIVA primary stock solution with 50% methanol to prepare a series of working standards for the calibration curve.
-
Internal Standard Working Solution: Dilute the D6-3-HIVA primary stock solution with acetonitrile to a final concentration of 1 µg/mL.
-
Calibration Curve and QC Samples: Spike the control urine or plasma matrix with the working standard solutions to create a calibration curve ranging from 0.1 to 10.0 µg/mL.[9] Prepare QC samples at low, medium, and high concentrations in the same manner.
Sample Preparation Protocol (96-Well Plate Format)
-
Sample Aliquoting: Using an automated liquid handler, aliquot 50 µL of each urine or plasma sample, standard, and QC into a 96-well collection plate.
-
Protein Precipitation (for plasma samples): Add 150 µL of the internal standard working solution (in acetonitrile) to each well. For urine samples, use 150 µL of internal standard in 50% methanol.
-
Mixing: Seal the plate and vortex for 2 minutes at 1200 rpm.
-
Centrifugation: Centrifuge the plate at 4000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Supernatant Transfer: Carefully transfer 100 µL of the supernatant to a clean 96-well autosampler plate.
-
Dilution (if necessary): Add 100 µL of ultrapure water to each well.
-
Sealing: Seal the plate and briefly vortex before placing it in the UPLC autosampler.
UPLC-MS/MS Method
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | Phenomenex Luna NH2 (100 x 4.6 mm, 3 µm) or equivalent |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.35 mL/minute |
| Gradient | Isocratic or a rapid gradient optimized for speed |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temp. | 10°C |
| Mass Spectrometer | Sciex QTRAP 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MRM Transitions | 3-HIVA: 117.1 → 59.0[9]D6-3-HIVA: 123.1 → 62.0 (example, to be optimized) |
| Scan Time | < 2 minutes per sample |
High-Throughput Screening Workflow
The following diagram illustrates the high-throughput screening workflow for 3-HIVA analysis.
Caption: Automated workflow for high-throughput 3-HIVA screening.
Data Presentation and Analysis
The quantitative data for 3-HIVA from the UPLC-MS/MS analysis should be summarized in a clear and structured table. The peak area ratios of the analyte to the internal standard are used to construct a linear regression calibration curve. The concentration of 3-HIVA in the unknown samples is then determined from this curve.
Table 1: Example Calibration Curve Data
| Standard Concentration (µg/mL) | Peak Area Ratio (Analyte/IS) |
| 0.1 | 0.052 |
| 0.5 | 0.255 |
| 1.0 | 0.510 |
| 2.5 | 1.275 |
| 5.0 | 2.550 |
| 10.0 | 5.100 |
| R² | 0.999 |
Table 2: Assay Performance Characteristics
| Parameter | Result |
| Linearity (R²) | > 0.99 |
| Lower Limit of Quantitation (LLOQ) | 0.008 µg/mL[9] |
| Upper Limit of Quantitation (ULOQ) | 10.0 µg/mL[9] |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85-115% |
| Sample Throughput | > 500 samples/day |
Conclusion
The described UPLC-MS/MS-based high-throughput screening method provides a sensitive, specific, and rapid means for the quantitative analysis of this compound in biological matrices. The streamlined 96-well plate sample preparation protocol and fast chromatographic analysis allow for a significant increase in sample throughput, making this method highly suitable for large-scale screening applications in clinical diagnostics, drug discovery, and nutritional research. The use of a stable isotope-labeled internal standard ensures high accuracy and precision of the results.
References
- 1. This compound | Rupa Health [rupahealth.com]
- 2. This compound - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0000754) [hmdb.ca]
- 4. 3-Hydroxyisovaleric - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]
- 5. Measurement of this compound in urine from marginally biotin-deficient humans by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of this compound in urine from marginally biotin-deficient humans by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stable isotope dilution analysis of this compound in amniotic fluid: contribution to the prenatal diagnosis of inherited disorders of leucine catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. dergipark.org.tr [dergipark.org.tr]
Application Notes and Protocols for the Analysis of 3-Hydroxyisovaleric Acid in Dried Blood Spots
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyisovaleric acid (3-HIA) is a key biomarker for assessing biotin status and for the diagnosis of certain inborn errors of metabolism, such as 3-methylcrotonyl-CoA carboxylase (3-MCC) deficiency.[1][2] Elevated levels of 3-HIA can indicate a functional biotin deficiency, which may arise from genetic disorders like biotinidase deficiency, or from lifestyle factors such as smoking and the use of certain anticonvulsant medications.[2] Dried blood spots (DBS) offer a minimally invasive, stable, and cost-effective method for sample collection, particularly in neonatal screening and large-scale population studies.[1] This document provides detailed application notes and protocols for the quantitative analysis of this compound in dried blood spots using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Metabolic Pathway of this compound
This compound is a metabolite in the catabolic pathway of the branched-chain amino acid, leucine. The formation of 3-HIA is indicative of a disruption in this pathway, often due to the reduced activity of the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase. When this enzyme is not functioning optimally, 3-methylcrotonyl-CoA is shunted to an alternative pathway, leading to the production of 3-HIA.
Experimental Workflow
The analysis of 3-HIA from DBS samples involves a straightforward workflow, from sample collection to data acquisition. The following diagram outlines the key steps in the process.
Quantitative Data Summary
The following tables summarize the performance characteristics of a validated LC-MS/MS method for the analysis of this compound in dried blood spots.
Table 1: Linearity and Sensitivity
| Parameter | This compound |
| Linearity Range (µM) | 0.088 - 22.429 |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) (µM) | 0.088 |
Table 2: Precision and Accuracy
| Quality Control Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low QC | < 15 | < 15 | 85 - 115 |
| Medium QC | < 15 | < 15 | 85 - 115 |
| High QC | < 15 | < 15 | 85 - 115 |
Table 3: Recovery and Stability
| Parameter | Result | Conditions |
| Extraction Recovery | ||
| Low QC | > 80% | |
| Medium QC | > 80% | |
| High QC | > 80% | |
| Stability | ||
| Short-term (Room Temp) | Stable for at least 24 hours | |
| Long-term | Stable for at least 3 months | -20°C |
| Freeze-Thaw Cycles | Stable for at least 3 cycles |
Experimental Protocols
Protocol 1: Dried Blood Spot Sample Preparation and Extraction
Materials:
-
Whatman 903 or equivalent filter paper cards with dried blood spots
-
Manual or automated DBS puncher (e.g., 3.2 mm)
-
96-well microplate
-
Methanol (LC-MS grade)
-
Formic acid
-
Internal Standard (IS) stock solution (e.g., Methylmalonic acid-d3)
-
Plate shaker
-
Centrifuge with microplate compatibility
Procedure:
-
From a dried blood spot, punch one or two 3.2 mm discs into a well of a 96-well plate.[3]
-
Prepare the extraction solution consisting of methanol with 0.1% formic acid and the appropriate concentration of the internal standard.
-
To each well containing the DBS punch(es), add 200 µL of the extraction solution.[4]
-
Seal the microplate and place it on a plate shaker. Shake for 2 hours at 1000 RPM.[4]
-
After extraction, centrifuge the microplate at 4000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new 96-well plate or autosampler vials for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
Instrumentation:
-
A liquid chromatography system coupled to a tandem mass spectrometer (e.g., UPLC-MS/MS).
-
A suitable analytical column (e.g., Pentafluorophenyl or C18).
LC Conditions (Example):
-
Column: Pentafluorophenyl (PFP) column (e.g., 50 mm x 4.6 mm, 3 µm)[3]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Gradient: Isocratic or a shallow gradient depending on the separation requirements.
MS/MS Conditions (Example):
-
Ionization Mode: Heated Electrospray Ionization (HESI), positive or negative ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: Precursor ion > Product ion (to be optimized for the specific instrument)
-
Internal Standard (e.g., MMA-d3): Precursor ion > Product ion (to be optimized for the specific instrument)
-
Data Analysis:
-
Integrate the chromatographic peaks for 3-HIA and the internal standard.
-
Calculate the peak area ratio of 3-HIA to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.
-
Determine the concentration of 3-HIA in the unknown samples by interpolating their peak area ratios from the calibration curve.
Considerations for Method Validation
A full validation of the method should be performed according to relevant guidelines to ensure reliable and reproducible results.[2] Key validation parameters include:
-
Selectivity and Specificity: Assess potential interferences from the DBS matrix.
-
Linearity: Determine the concentration range over which the assay is accurate and precise.
-
Accuracy and Precision: Evaluate both within-run and between-run variability.
-
Recovery: Measure the efficiency of the extraction process.
-
Matrix Effect: Investigate the potential for ion suppression or enhancement from the DBS matrix.
-
Hematocrit Effect: Assess the influence of different hematocrit levels on the accuracy of quantification.
-
Stability: Evaluate the stability of 3-HIA in DBS under various storage and handling conditions (e.g., room temperature, frozen, freeze-thaw cycles).[5][6][7]
Conclusion
The analysis of this compound in dried blood spots by LC-MS/MS is a robust and reliable method for applications in newborn screening, clinical research, and drug development. The protocols and data presented here provide a comprehensive guide for the implementation and validation of this important assay. Adherence to detailed protocols and thorough method validation are crucial for obtaining high-quality, reproducible data.
References
- 1. A comprehensive approach for detection of biotin deficiency from dried blood spot samples using liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Liquid chromatography-mass spectrometric method for the simultaneous analysis of branched-chain amino acids and their ketoacids from dried blood spot as secondary analytes for the detection of maple syrup urine disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Storage stability of five steroids and in dried blood spots for newborn screening and retrospective diagnosis of congenital adrenal hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes: 3-Hydroxyisovaleric Acid as a Nutritional Biomarker
Introduction
3-Hydroxyisovaleric acid (3-HIA) is a small organic acid produced during the metabolism of the branched-chain amino acid, leucine.[1][2] Its measurement in biological fluids, particularly urine, serves as an early, sensitive, and reliable functional biomarker for assessing biotin status.[3][4][5] Biotin (Vitamin B7) is an essential cofactor for several carboxylase enzymes, including methylcrotonyl-CoA carboxylase (MCC), which plays a critical role in the leucine catabolism pathway.[1][4] A deficiency in biotin leads to reduced MCC activity, causing a metabolic shift that results in the increased production and subsequent excretion of 3-HIA.[3][6] These notes provide a comprehensive overview of the application of 3-HIA as a nutritional biomarker, including the underlying biochemical pathways, quantitative data, and detailed experimental protocols for its measurement.
Biochemical Basis
The catabolism of leucine occurs within the mitochondria. A key step is the conversion of 3-methylcrotonyl-CoA to 3-methylglutaconyl-CoA, a reaction catalyzed by the biotin-dependent enzyme methylcrotonyl-CoA carboxylase (MCC).[6] In states of biotin deficiency, the activity of MCC is impaired. This impairment leads to an accumulation of 3-methylcrotonyl-CoA.[3][6] The excess 3-methylcrotonyl-CoA is then shunted into an alternative metabolic pathway, where it is converted by enoyl-CoA hydratase into 3-hydroxyisovaleryl-CoA.[2][3] This intermediate is subsequently hydrolyzed to 3-HIA, which is then excreted in the urine.[7] Therefore, elevated urinary 3-HIA levels are a direct functional indicator of insufficient biotin-dependent MCC activity.
Applications
The measurement of urinary 3-HIA is a valuable tool for:
-
Assessing Biotin Status: It is recognized as an early and sensitive indicator of marginal biotin deficiency, often detecting insufficiency before clinical symptoms appear.[5][8]
-
Monitoring At-Risk Populations: Elevated 3-HIA levels have been observed in specific groups with accelerated biotin metabolism or impaired intake, including:
-
Drug Development: Evaluating the impact of new chemical entities on biotin metabolism and overall nutritional status.
Quantitative Data Summary
The following tables summarize quantitative data for urinary this compound from studies involving experimentally induced biotin deficiency in healthy adults.
Table 1: Urinary 3-HIA Levels Before and After Biotin Depletion
| Study Phase | Mean 3-HIA Concentration (μM) | Mean 3-HIA Excretion Rate (mmol/mol creatinine) | Citation(s) |
|---|---|---|---|
| Baseline (Biotin Sufficient) | 80.6 ± 51 | 8.5 ± 3.2 | [10][11] |
| After 28 Days of Depletion | ~3-fold increase from baseline | ~3-fold increase from baseline |[10][11] |
Table 2: Reference Ranges for Urinary 3-HIA
| Analyte | Optimal Range | Condition | Citation(s) |
|---|---|---|---|
| This compound | 0 - 29 mmol/mol creatinine | General Population | [1][3] |
| this compound | 0 - 72 mmol/mol creatinine | General Population (Alternate Lab) |[12] |
Experimental Protocols
Accurate quantification of 3-HIA is crucial for its use as a biomarker. While Gas Chromatography-Mass Spectrometry (GC-MS) has been historically used, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is now preferred due to its simplified sample preparation and high throughput.[10][11]
Protocol 1: Urinary 3-HIA Quantification by UPLC-MS/MS
This protocol is adapted from established methods and offers high precision and simplified sample preparation.[10][11]
1. Materials and Reagents
-
Deionized (DI) water
-
Formic acid
-
Methanol (HPLC grade)
-
This compound analytical standard
-
Deuterated 3-HIA internal standard (e.g., [2H8]-3HIA)
-
Urine samples (stored at -70°C)
-
UPLC system coupled to a tandem mass spectrometer
2. Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Vortex each sample for 10 seconds to ensure homogeneity.
-
Dilute urine samples fourfold by mixing 25 µL of urine with 75 µL of DI water.
-
Add the internal standard (IS) to all samples (calibrators, quality controls, and unknowns) to a final concentration of 25 µM.
-
Vortex samples again for 10 seconds.
-
Transfer samples to an autosampler vial and cool to 5°C during analysis.
3. UPLC-MS/MS Analysis
-
UPLC System: Waters Acquity UPLC system or equivalent.
-
Column: Waters Acquity HSS T3 (2.1 × 100 mm, 1.8 µm) maintained at 55°C.
-
Mobile Phases:
-
Mobile Phase A: 0.01% Formic acid in water
-
Mobile Phase B: Methanol
-
-
Injection Volume: 1 µL.
-
Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode with negative electrospray ionization. Monitor specific precursor-to-product ion transitions for 3-HIA and its deuterated internal standard.
4. Data Analysis and Quantification
-
Construct a calibration curve by plotting the peak area ratio of the 3-HIA analyte to the internal standard against the concentration ratio.
-
Perform an unweighted linear regression to determine the slope and intercept.
-
Calculate the concentration of 3-HIA in the unknown samples using the regression equation.
-
Measure urinary creatinine concentration using a standard clinical method (e.g., Jaffe reaction).
-
Express the final 3-HIA result as a ratio to urinary creatinine (e.g., in mmol/mol creatinine) to account for variations in urine dilution.
Protocol 2: Urinary 3-HIA Quantification by GC-MS
This method is more complex, involving extraction and derivatization, but is a well-established alternative.[13][14][15]
1. Materials and Reagents
-
Urine samples (stored at -70°C)
-
Deuterated 3-HIA internal standard
-
Solvents for liquid-liquid extraction (e.g., ethyl acetate)
-
Derivatization agent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
GC-MS system
2. Sample Preparation
-
Thaw urine samples and add the deuterated internal standard.
-
Perform a multi-step liquid-liquid extraction to isolate the organic acids from the urine matrix.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Synthesize trimethylsilyl (TMS) derivatives by adding the BSTFA/TMCS reagent and heating. This step is critical for making the 3-HIA volatile for gas chromatography.
-
Immediately analyze the derivatized sample, as diTMS-3HIA derivatives are sensitive to moisture.[10]
3. GC-MS Analysis
-
GC System: Agilent GC or equivalent with a suitable capillary column (e.g., DB-5ms).
-
Injection: Use a split/splitless injector.
-
Temperature Program: Develop a temperature gradient to separate 3-HIA from other organic acids.
-
Mass Spectrometry: Operate in selected ion monitoring (SIM) mode to quantify the characteristic ions of the diTMS-3HIA derivative and its deuterated internal standard.
4. Data Analysis and Quantification
-
Generate a calibration curve using the peak area ratios of the analyte to the internal standard.
-
Calculate the concentration of 3-HIA in the samples.
-
Normalize the final result to urinary creatinine concentration as described in the UPLC-MS/MS protocol.
Interpretation of Results
An elevated urinary excretion of 3-HIA (e.g., >29 mmol/mol creatinine) is a strong indicator of impaired biotin-dependent MCC activity.[1][3] This suggests a marginal or overt biotin deficiency. When interpreting results, it is essential to consider the subject's clinical context, including pregnancy, smoking status, medications, and potential genetic factors, as these can also influence 3-HIA levels.[3][4][7] While 3-HIA is a sensitive marker, it may not distinguish between biotin-sufficient and biotin-supplemented individuals, and rare false negatives have been reported.[16] Therefore, results should be evaluated alongside other clinical and nutritional assessments.
References
- 1. This compound | Rupa Health [rupahealth.com]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0000754) [hmdb.ca]
- 3. This compound - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 4. b-Hydroxyisovaleric Acid - OMX Organic Metabolomics / Diagnostic Solutions - Lab Results explained | HealthMatters.io [healthmatters.io]
- 5. academic.oup.com [academic.oup.com]
- 6. Urinary Excretion of this compound and 3-Hydroxyisovaleryl Carnitine Increases in Response to a Leucine Challenge in Marginally Biotin-Deficient Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Urinary Excretion of 3-Hydroxyisovaleryl Carnitine Is an Early and Sensitive Indicator of Marginal Biotin Deficiency in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Increased urinary excretion of this compound and decreased urinary excretion of biotin are sensitive early indicators of decreased biotin status in experimental biotin deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biotin Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Measurement of this compound in urine from marginally biotin-deficient humans by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of this compound in urine from marginally biotin-deficient humans by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 3-Hydroxyisovaleric - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]
- 13. Plasma concentration of 3-hydroxyisovaleryl carnitine is an early and sensitive indicator of marginal biotin deficiency in humans1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantification of urinary this compound using deuterated this compound as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. metbio.net [metbio.net]
- 16. Identification and assessment of markers of biotin status in healthy adults - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
overcoming matrix effects in 3-Hydroxyisovaleric acid LC-MS/MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of 3-Hydroxyisovaleric acid (3-HIA).
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting)
Possible Causes & Solutions
| Cause | Solution |
| Column Contamination | A buildup of matrix components on the analytical column can lead to poor peak shape.[1][2] Solution: Implement a column washing procedure or use a guard column to protect the analytical column. |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state of 3-HIA and its interaction with the stationary phase. Solution: Adjust the mobile phase pH. For an acidic analyte like 3-HIA, a lower pH (e.g., using formic or acetic acid) can improve peak shape. |
| Injection Solvent Mismatch | If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion.[2] Solution: Ensure the injection solvent is similar in composition and strength to the initial mobile phase. |
| Column Overload | Injecting too much sample can lead to peak broadening and tailing. Solution: Reduce the injection volume or dilute the sample. |
Issue 2: Inconsistent Results and Poor Reproducibility
Possible Causes & Solutions
| Cause | Solution |
| Variable Matrix Effects | Inconsistent ion suppression or enhancement between samples is a primary cause of poor reproducibility.[3][4] Solution: The most effective way to compensate for matrix effects is by using a stable isotope-labeled internal standard (SIL-IS), such as D6-3-hydroxyisovaleric acid.[5][6] The SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate quantification. |
| Inadequate Sample Preparation | Insufficient removal of interfering matrix components can lead to inconsistent results.[4][7] Solution: Optimize the sample preparation method. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective at removing interferences than protein precipitation (PPT).[8] |
| Instrument Contamination | Carryover from previous injections can affect subsequent analyses.[1] Solution: Implement a robust wash cycle for the autosampler and injection port between samples. |
Issue 3: Low Signal Intensity or Sensitivity
Possible Causes & Solutions
| Cause | Solution |
| Significant Ion Suppression | Co-eluting matrix components can compete with 3-HIA for ionization, reducing its signal.[4][9] Solution: Improve chromatographic separation to resolve 3-HIA from interfering compounds.[10] This can be achieved by modifying the gradient, mobile phase composition, or using a different column. Additionally, more rigorous sample cleanup can reduce the concentration of suppression-causing components.[8] |
| Suboptimal MS/MS Parameters | Incorrect mass transitions or collision energy will result in a weak signal. Solution: Optimize the MRM (Multiple Reaction Monitoring) transitions and collision energy for 3-HIA by infusing a standard solution directly into the mass spectrometer. |
| Sample Dilution | While dilution can reduce matrix effects, excessive dilution may lower the analyte concentration below the limit of detection.[11] Solution: Find a balance between reducing matrix effects and maintaining adequate sensitivity. This may involve concentrating the sample after a cleanup step. |
Frequently Asked Questions (FAQs)
Q1: How can I determine if matrix effects are impacting my 3-HIA analysis?
A1: You can assess matrix effects using several methods:
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of a 3-HIA standard into the mass spectrometer post-column while injecting a blank, extracted matrix sample.[3][12] Dips or peaks in the baseline signal indicate regions of ion suppression or enhancement.
-
Post-Extraction Spike: This quantitative method compares the peak area of 3-HIA in a spiked, extracted blank matrix to the peak area of 3-HIA in a clean solvent at the same concentration.[9][11] The matrix effect can be calculated as a percentage.
Q2: What is the best internal standard for 3-HIA analysis?
A2: A stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting matrix effects in LC-MS/MS analysis.[3][13] For 3-HIA, deuterated forms like D6-3-hydroxyisovaleric acid are commonly used and have been shown to be effective.[5][6] The SIL-IS has nearly identical chemical properties and chromatographic behavior to the analyte, ensuring it is affected by the matrix in the same way.
Q3: Which sample preparation technique is most effective at reducing matrix effects for 3-HIA?
A3: The choice of sample preparation depends on the complexity of the matrix.
-
Protein Precipitation (PPT): This is a simple and fast method but is often the least effective at removing matrix components, which can lead to significant ion suppression.[8]
-
Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT. For an acidic analyte like 3-HIA, adjusting the pH of the aqueous phase can optimize its extraction into an organic solvent.[7]
-
Solid-Phase Extraction (SPE): SPE, particularly mixed-mode SPE, can offer the most thorough cleanup by utilizing both reversed-phase and ion-exchange mechanisms to remove a wide range of interferences.[8]
Q4: Can I just dilute my sample to overcome matrix effects?
A4: Sample dilution can be a simple and effective way to reduce the concentration of interfering matrix components.[11] However, this approach is only feasible if the concentration of 3-HIA in your samples is high enough to remain above the lower limit of quantification (LLOQ) after dilution.
Q5: My results show a matrix effect even with a SIL-IS. What should I do?
A5: While a SIL-IS can compensate for matrix effects, severe ion suppression can still lead to a loss of sensitivity.[7] If you observe a significant decrease in the signal of both the analyte and the internal standard, you should focus on improving the sample cleanup procedure or the chromatographic separation to reduce the source of the suppression.
Experimental Protocols
Protocol 1: Assessment of Matrix Effect by Post-Extraction Spike
-
Prepare a Blank Matrix Extract: Process a blank matrix sample (e.g., plasma, urine) using your established extraction procedure.
-
Prepare a Neat Standard Solution: Prepare a solution of 3-HIA in a clean solvent (e.g., mobile phase) at a known concentration.
-
Prepare a Spiked Matrix Sample: Spike the blank matrix extract from step 1 with the 3-HIA standard to the same final concentration as the neat solution.
-
Analysis: Analyze both the neat standard solution and the spiked matrix sample by LC-MS/MS.
-
Calculation: Calculate the matrix effect (ME) using the following formula: ME (%) = (Peak Area in Spiked Matrix / Peak Area in Neat Solution) * 100
-
An ME value of 100% indicates no matrix effect.
-
An ME value < 100% indicates ion suppression.
-
An ME value > 100% indicates ion enhancement.
-
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
This is a general protocol and may require optimization for your specific application.
-
Sample Aliquot: Take a known volume of your sample (e.g., 100 µL of plasma).
-
Add Internal Standard: Add the stable isotope-labeled internal standard (e.g., D6-3-HIA) to the sample.
-
Acidification: Acidify the sample by adding a small volume of acid (e.g., formic acid or HCl) to a pH at least two units below the pKa of 3-HIA to ensure it is in its neutral form.
-
Extraction: Add an appropriate volume of a water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex and Centrifuge: Vortex the mixture vigorously to ensure thorough extraction, then centrifuge to separate the aqueous and organic layers.
-
Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the mobile phase, vortex, and inject into the LC-MS/MS system.
Visualizations
Caption: A typical experimental workflow for the LC-MS/MS analysis of this compound.
Caption: A decision tree for troubleshooting matrix effects in 3-HIA analysis.
References
- 1. zefsci.com [zefsci.com]
- 2. agilent.com [agilent.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. longdom.org [longdom.org]
- 5. Stable isotope dilution analysis of this compound in amniotic fluid: contribution to the prenatal diagnosis of inherited disorders of leucine catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of urinary this compound using deuterated this compound as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to reduce matrix effect and increase analyte signal in extracted samples? [sciex.com]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Strategies for the detection and elimination of matrix effects in quantitative LC-MS analysis | Semantic Scholar [semanticscholar.org]
improving peak resolution for 3-Hydroxyisovaleric acid in chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak resolution of 3-Hydroxyisovaleric acid (3-HIA) in chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the common chromatographic challenges encountered when analyzing this compound?
A1: Researchers often face several challenges when analyzing this compound (3-HIA), a small and polar molecule. These issues can include:
-
Poor Peak Shape (Tailing): As a carboxylic acid, 3-HIA can interact with active sites on the stationary phase, particularly residual silanols on silica-based columns, leading to peak tailing.[1][2] This is a common issue for acidic compounds.[3]
-
Poor Retention on Reversed-Phase Columns: Due to its polarity, 3-HIA may exhibit poor retention on traditional C18 columns, often eluting near the void volume.[4]
-
Co-elution with Interfering Compounds: Biological samples are complex matrices, and 3-HIA may co-elute with other endogenous compounds, compromising accurate quantification.
-
Low Sensitivity: Achieving low limits of detection can be challenging without optimized methods or derivatization.
-
Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of 3-HIA in mass spectrometry, affecting accuracy.[4][5]
Q2: Which chromatographic technique is better for 3-HIA analysis: GC-MS or LC-MS/MS?
A2: Both GC-MS and LC-MS/MS can be used for the analysis of 3-HIA, but they have different advantages and disadvantages.
-
GC-MS: This technique often requires a derivatization step to increase the volatility and thermal stability of 3-HIA.[5][6][7] While sensitive, the derivatization process can be time-consuming and introduce variability.[5] The derivatized products may also be sensitive to moisture.[5]
-
LC-MS/MS: This is often the preferred method due to its simpler sample preparation, which typically involves a "dilute-and-shoot" approach, reducing sample preparation time and potential for error.[4][5] LC-MS/MS methods can offer high sensitivity and specificity.
Q3: What is the role of derivatization in the analysis of this compound?
A3: Derivatization is a chemical modification of the analyte to improve its chromatographic properties or detection.
-
For GC-MS: Derivatization is generally necessary to make 3-HIA volatile enough for gas chromatography. Silylation is a common method.[7]
-
For HPLC/LC-MS: Derivatization can be used to enhance the sensitivity of detection, for example, by introducing a chromophore for UV detection or a group that is more readily ionized for mass spectrometry.[8][9][10] Reagents like 2-nitrophenylhydrazine hydrochloride have been used for HPLC analysis of 3-HIA.[9]
Troubleshooting Guide: Improving Peak Resolution for this compound
This guide provides solutions to common problems encountered during the chromatographic analysis of 3-HIA.
Problem 1: Poor Peak Shape (Peak Tailing)
-
Cause: Secondary interactions between the carboxylic acid group of 3-HIA and active sites (e.g., free silanols) on the silica-based stationary phase.[1]
-
Solutions:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2-3) using an additive like formic acid can suppress the ionization of the carboxylic acid group and minimize interactions with the stationary phase, resulting in a more symmetrical peak.[1][2][3]
-
Use of Modern Columns: Employ columns with advanced end-capping or hybrid particle technology that have a lower concentration of residual silanol groups.[2][11]
-
Alternative Stationary Phases: Consider non-silica-based columns, such as those with polymer-based stationary phases.[2]
-
Problem 2: Poor Retention on Reversed-Phase Columns (e.g., C18)
-
Cause: 3-HIA is a polar compound and has limited interaction with nonpolar stationary phases like C18.[4]
-
Solutions:
-
Alternative Stationary Phases:
-
HILIC Columns: Hydrophilic Interaction Chromatography (HILIC) is well-suited for the retention of polar compounds. However, peak shape may need optimization.[4]
-
NH2 Columns: Amino-propyl (NH2) columns have shown good retention and peak shape for 3-HIA in LC-MS/MS analysis.[4]
-
Phenyl or Cyano Columns: These columns offer different selectivity compared to C18 and may provide better retention.[12]
-
-
Ion-Pairing Chromatography: Adding an ion-pairing reagent to the mobile phase can increase the retention of 3-HIA on reversed-phase columns. However, these reagents are often not compatible with mass spectrometry.
-
Problem 3: Co-elution with Matrix Components
-
Cause: The complexity of biological samples can lead to overlapping peaks.
-
Solutions:
-
Optimize Mobile Phase Gradient: Adjusting the gradient elution profile can help to separate 3-HIA from interfering compounds.[13] A shallower gradient around the elution time of 3-HIA can improve resolution.
-
Change Stationary Phase: A column with a different selectivity (e.g., switching from C18 to a phenyl-hexyl column) can alter the elution order and resolve co-eluting peaks.[12]
-
Improve Sample Preparation: Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering matrix components before analysis.
-
Experimental Protocols
LC-MS/MS Method for this compound in Plasma
This protocol is based on a validated method for the simultaneous analysis of 3-hydroxybutyric acid and this compound.[4]
-
Instrumentation: Liquid Chromatograph coupled to a Tandem Mass Spectrometer.
-
Column: Phenomenex Luna NH2 (100 x 4.6 mm, 3 µm).[4]
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Flow Rate: 0.35 mL/minute.[4]
-
Gradient Program:
Time (min) %A %B 0.0 10 90 2.0 10 90 5.0 90 10 7.0 90 10 7.1 10 90 | 10.0 | 10 | 90 |
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Mass Spectrometry: Electrospray Ionization (ESI) in negative mode.
-
MRM Transition: 117.1 → 59.0.[4]
-
Expected Retention Time: Approximately 2.7 minutes.[4]
UPLC-MS/MS Method for this compound in Urine
This protocol is adapted from a method for the routine measurement of urinary 3-HIA.[5]
-
Instrumentation: Ultra-Performance Liquid Chromatograph coupled to a Tandem Mass Spectrometer.
-
Column: Waters Acquity UPLC HSS T3 (2.1 x 100 mm, 1.8 µm).[14]
-
Mobile Phase:
-
A: 0.01% Formic Acid in Water
-
B: Methanol
-
-
Flow Rate: 400 µL/min.[5]
-
Gradient Program:
Time (min) %A %B 0.0 100 0 1.0 100 0 3.0 0 100 3.2 100 0 | 4.0 | 100 | 0 |
-
Injection Volume: 1 µL
-
Mass Spectrometry: Electrospray Ionization (ESI) in negative mode.
-
SRM Transition: m/z 117.0 → 59.1.[5]
Data Presentation
Table 1: Comparison of LC-MS/MS Methodologies for 3-HIA Analysis
| Parameter | Method 1 (Plasma)[4] | Method 2 (Urine)[5] |
| Chromatography | LC-MS/MS | UPLC-MS/MS |
| Column | Phenomenex Luna NH2 (100 x 4.6 mm, 3 µm) | Waters Acquity UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.01% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Methanol |
| Flow Rate | 0.35 mL/min | 400 µL/min |
| Retention Time | ~2.7 min | Not explicitly stated |
| Ionization Mode | Negative ESI | Negative ESI |
| MRM/SRM Transition | 117.1 → 59.0 | 117.0 → 59.1 |
Visualizations
Metabolic Pathway of this compound
This compound is a metabolite in the leucine catabolism pathway. Its accumulation can be an indicator of biotin deficiency, as the enzyme 3-methylcrotonyl-CoA carboxylase is biotin-dependent.[5]
Caption: Leucine catabolism and the formation of this compound.
Troubleshooting Workflow for Poor Peak Resolution
This workflow provides a logical approach to troubleshooting poor peak resolution for 3-HIA.
Caption: A systematic workflow for troubleshooting poor peak resolution.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. welch-us.com [welch-us.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Measurement of this compound in urine from marginally biotin-deficient humans by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of urinary this compound using deuterated this compound as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of this compound in urine of biotin-deficient infants and mice by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. pharmaguru.co [pharmaguru.co]
- 13. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 14. researchgate.net [researchgate.net]
troubleshooting poor derivatization efficiency for 3-Hydroxyisovaleric acid
Welcome to the technical support center for troubleshooting poor derivatization efficiency of 3-Hydroxyisovaleric acid (3-HIA). This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the derivatization of 3-HIA for analytical purposes, particularly for gas chromatography-mass spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for poor or incomplete derivatization of this compound?
Poor or incomplete derivatization of this compound (3-HIA) is a frequent issue in GC-MS analysis, often leading to inaccurate quantification and poor chromatography. The primary reasons for this include:
-
Presence of Moisture: Silylation reagents, such as BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) and MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide), are highly sensitive to moisture. Water will preferentially react with the derivatizing agent, reducing its availability to react with 3-HIA and can also lead to the decomposition of the formed trimethylsilyl (TMS) derivatives.[1][2][3]
-
Suboptimal Reaction Conditions: Derivatization reactions are influenced by temperature and time. For instance, while some analytes can be derivatized at room temperature, others may require elevated temperatures for the reaction to go to completion.[2] Insufficient reaction time or incorrect temperature can lead to incomplete derivatization.
-
Inadequate Reagent Concentration: An insufficient amount of the derivatizing agent will result in an incomplete reaction. It is generally recommended to use a molar excess of the silylating reagent to ensure all active hydrogens on the 3-HIA molecule are replaced.[2]
-
Sample Matrix Effects: Complex biological matrices, such as urine or plasma, can contain interfering substances that may compete with 3-HIA for the derivatizing reagent or inhibit the reaction.[1]
-
Improper Sample Preparation: Failure to properly extract and dry the 3-HIA sample prior to derivatization can introduce moisture and other interfering compounds.
Q2: My chromatogram shows multiple peaks for 3-HIA. What could be the cause?
The appearance of multiple peaks for a single analyte like 3-HIA is a strong indicator of derivatization issues. The most likely causes are:
-
Incomplete Derivatization: If the derivatization reaction is not complete, you may see a peak for the underivatized 3-HIA along with the desired di-TMS-3-HIA peak. 3-HIA has two active hydrogens (on the hydroxyl and carboxyl groups) that need to be derivatized.
-
Formation of Artifacts: Silylation reagents can sometimes react with themselves, solvents, or other components in the sample to form unexpected byproducts, which appear as extra peaks in the chromatogram.
-
Tautomerization: Although less common for 3-HIA, some molecules can exist in different isomeric forms (tautomers) which, if derivatized, can result in multiple peaks. Methoximation prior to silylation is a common strategy to prevent this for carbonyl-containing compounds.[4]
-
Degradation of Derivatives: The formed di-TMS-3-HIA derivative can be unstable and may decompose in the presence of trace amounts of water, leading to the reappearance of the underivatized or partially derivatized compound.[1]
Troubleshooting Guides
Issue 1: Low Peak Intensity or No Peak for Derivatized 3-HIA
If you are observing a very small peak or no peak at all for your derivatized 3-HIA, follow these troubleshooting steps:
Troubleshooting Workflow for Low/No Peak Intensity
Caption: A flowchart for troubleshooting low or absent derivatized 3-HIA peaks.
Detailed Steps:
-
Ensure Anhydrous Conditions:
-
Action: Dry all glassware thoroughly in an oven at a high temperature (e.g., 120°C) for several hours and cool in a desiccator before use.
-
Action: Use high-purity, anhydrous solvents. Solvents should be freshly opened or properly stored to prevent moisture absorption.
-
Action: Lyophilize or evaporate your sample to complete dryness under a stream of nitrogen before adding the derivatization reagent.[3]
-
Action: Store derivatization reagents in a desiccator or a secondary container with desiccant to protect them from atmospheric moisture.[2]
-
-
Verify Reagent Integrity and Concentration:
-
Action: Use a fresh vial of the derivatizing reagent (e.g., BSTFA + 1% TMCS or MSTFA). Old reagents may have been compromised by moisture.
-
Action: Increase the molar ratio of the derivatizing reagent to the analyte. A general guideline is at least a 2:1 molar ratio of the silylating agent to active hydrogens.[2] For 3-HIA, this means at least a 4:1 molar ratio of BSTFA to 3-HIA.
-
-
Optimize Derivatization Reaction Conditions:
-
Action: Increase the reaction temperature. While some reactions proceed at room temperature, heating can significantly improve the derivatization efficiency for sterically hindered or less reactive groups.[2] Experiment with temperatures ranging from 60°C to 80°C.
-
Action: Increase the reaction time. Allow the reaction to proceed for a longer duration (e.g., 60-90 minutes) to ensure it goes to completion.[5]
-
-
Review Sample Preparation Protocol:
-
Action: Ensure your extraction method for 3-HIA from the sample matrix is efficient. A multi-step liquid-liquid extraction may be necessary for complex samples like urine.[1]
-
Action: Consider a solid-phase extraction (SPE) cleanup step to remove interfering substances from the sample matrix.
-
Issue 2: Incomplete Derivatization (Multiple or Tailing Peaks)
If your chromatogram shows a peak for the underivatized or partially derivatized 3-HIA, or if the derivatized peak is tailing, consider the following:
Logical Flow for Addressing Incomplete Derivatization
Caption: A systematic approach to resolving incomplete derivatization of 3-HIA.
Detailed Steps:
-
Optimize Reagent-to-Analyte Ratio:
-
Action: As a first step, significantly increase the volume of the derivatization reagent. Doubling the amount is a good starting point.
-
-
Adjust Reaction Time and Temperature:
-
Action: Systematically increase the reaction temperature and time. You can test a matrix of conditions to find the optimum.
-
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Temperature | 60°C | 70°C | 80°C |
| Time | 30 min | 60 min | 90 min |
-
Utilize a Catalyst:
-
Check for GC System Interactions:
-
Action: Poor peak shape (tailing) can sometimes be caused by interactions with the GC inlet liner or column, especially if the derivatization is incomplete.[3] Ensure the liner is clean and deactivated. Consider using a liner with glass wool to trap any non-volatile residues.
-
Experimental Protocols
Protocol 1: Silylation of this compound using BSTFA with TMCS
This protocol is a general guideline for the derivatization of 3-HIA in a dried sample extract for GC-MS analysis.
-
Sample Preparation:
-
Ensure the sample containing 3-HIA is in a GC vial and has been evaporated to complete dryness under a stream of nitrogen.
-
-
Reagent Addition:
-
Add 50 µL of an anhydrous solvent (e.g., pyridine or acetonitrile) to reconstitute the dried sample.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
-
Reaction:
-
Cap the vial tightly.
-
Vortex the mixture for 30 seconds.
-
Place the vial in a heating block or oven at 70°C for 60 minutes.
-
-
Analysis:
-
Cool the vial to room temperature.
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Note: The di-TMS-3-HIA derivative can be sensitive to moisture and may degrade over time. It is recommended to analyze the samples in a timely manner after derivatization.[1]
Quantitative Data Summary
The following table summarizes typical reaction conditions for the silylation of organic acids, including 3-HIA, as found in the literature.
| Parameter | Typical Range | Recommended for 3-HIA | Rationale |
| Derivatization Reagent | BSTFA, MSTFA, MTBSTFA | BSTFA + 1% TMCS | Commonly used and effective for both hydroxyl and carboxyl groups.[1][2] |
| Reagent Volume | 50 - 150 µL | 100 µL | Ensures a sufficient molar excess for complete derivatization.[5] |
| Reaction Temperature | Room Temp - 130°C | 70 - 80°C | Elevated temperature is often required to drive the reaction to completion for less reactive carboxylic acids.[2][5] |
| Reaction Time | 15 - 120 minutes | 60 - 90 minutes | Allows sufficient time for the derivatization of both functional groups on 3-HIA.[5] |
| Catalyst/Solvent | Pyridine, Acetonitrile | Pyridine | Acts as both a solvent and a catalyst, promoting the silylation reaction.[6] |
References
- 1. Measurement of this compound in urine from marginally biotin-deficient humans by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 3. Derivatization techniques for free fatty acids by GC [restek.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Investigation of Organic Acids in Saffron Stigmas (Crocus sativus L.) Extract by Derivatization Method and Determination by GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Ensuring the Stability of 3-Hydroxyisovaleric Acid in Stored Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides essential guidance on addressing the instability of 3-Hydroxyisovaleric acid (3-HIA) during sample storage. Accurate measurement of 3-HIA is crucial for research in areas such as biotin deficiency and inborn errors of metabolism. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your samples and the reliability of your results.
Troubleshooting Guide: Common Issues with 3-HIA Sample Stability
This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.
| Issue | Potential Causes | Recommended Solutions |
| Decreased 3-HIA concentrations in stored urine samples. | Improper Storage Temperature: Storing urine samples at room temperature can lead to the degradation of various metabolites.[1] | For short-term storage (up to 24-48 hours), refrigerate urine samples at 4°C. For long-term storage, freeze samples at -20°C or, ideally, at -80°C.[2][3] |
| Bacterial Growth: Microbial contamination in urine can alter the concentration of organic acids. | Collect urine in a sterile container. If analysis is delayed, freezing the sample is the best way to inhibit bacterial growth. While some chemical preservatives like boric acid are used for general urinalysis, their specific effect on 3-HIA stability is not well-documented and may interfere with certain analytical methods. Therefore, freezing without chemical preservatives is the preferred method for organic acid analysis.[2] | |
| High variability in 3-HIA levels between aliquots of the same sample. | Multiple Freeze-Thaw Cycles: Repeatedly freezing and thawing urine samples can lead to the degradation of some metabolites.[3][4] | Aliquot urine samples into smaller volumes before freezing to avoid the need for repeated freeze-thaw cycles of the entire sample.[3] |
| Inadequate Mixing After Thawing: If samples are not mixed properly after thawing, concentration gradients can lead to variability in measurements. | Thoroughly vortex or mix thawed samples before analysis to ensure homogeneity. | |
| Unexpected peaks or interfering substances in the chromatogram. | Sample Contamination: Contamination can occur during collection or processing. | Use sterile collection containers and ensure a clean workflow during sample preparation. |
| Degradation Products: Improper storage may lead to the breakdown of 3-HIA into other compounds. | Follow recommended storage conditions (frozen at -20°C or -80°C) to minimize degradation. | |
| Low recovery of 3-HIA during sample extraction. | Suboptimal pH during Extraction: The efficiency of liquid-liquid extraction for organic acids is pH-dependent. | Acidify the urine sample (e.g., with HCl) before extraction to ensure that 3-HIA is in its protonated form, which is more soluble in organic solvents like ethyl acetate. |
| Inefficient Solvent Evaporation: Overheating or prolonged drying of the solvent extract can lead to the loss of volatile organic acids.[1] | Evaporate the organic solvent under a gentle stream of nitrogen at a controlled temperature (e.g., ambient temperature or slightly elevated) to prevent the loss of 3-HIA.[1] |
Frequently Asked Questions (FAQs)
Here are concise answers to common questions regarding the stability of 3-HIA in stored samples.
Q1: What is the best way to store urine samples for 3-HIA analysis?
A1: For short-term storage (up to 48 hours), refrigeration at 4°C is acceptable.[5] For long-term storage, freezing at -20°C is a good option, with -80°C being the ideal temperature for preserving sample integrity for several years.[2]
Q2: How many times can I freeze and thaw a urine sample before it affects 3-HIA levels?
A2: It is best to minimize freeze-thaw cycles.[4] While some studies on other urinary biomarkers show stability for up to three cycles, it is recommended to aliquot samples into smaller volumes before the initial freezing to avoid repeated thawing of the main sample.[3]
Q3: Should I use a chemical preservative for urine samples intended for 3-HIA analysis?
A3: For organic acid analysis, it is generally recommended to collect urine in a preservative-free container and freeze it as soon as possible.[2] Preservatives like boric acid may interfere with the analytical methods used for organic acid profiling.
Q4: What is the recommended procedure for collecting a urine sample for 3-HIA measurement?
A4: A random urine sample collected in a sterile, preservative-free container is suitable for organic acid analysis.[2] For quantitative analysis, it is common to normalize the 3-HIA concentration to the urinary creatinine concentration to account for variations in urine dilution.
Q5: What are the potential consequences of improper sample storage?
A5: Improper storage can lead to a decrease in the concentration of 3-HIA, resulting in inaccurate quantification. This could lead to misinterpretation of results, such as underestimation of biotin deficiency or the severity of a metabolic disorder.
Experimental Protocols & Methodologies
Accurate and reproducible measurement of 3-HIA requires meticulous attention to sample handling and analytical procedures. Below are detailed protocols for sample preparation and analysis.
Protocol 1: Urine Sample Collection and Storage
-
Collection: Collect a mid-stream urine sample in a sterile, preservative-free container. A minimum volume of 5-10 mL is recommended.[2]
-
Initial Processing: If the sample appears cloudy or contains sediment, centrifuge at approximately 2000 x g for 10 minutes at 4°C to remove particulate matter.
-
Aliquoting: Transfer the clear supernatant into multiple, smaller, clearly labeled cryovials. This will prevent the need for repeated freeze-thaw cycles of the entire sample.
-
Storage:
-
Short-term (up to 48 hours): Store the aliquots at 4°C.
-
Long-term: Immediately freeze the aliquots and store them at -20°C or preferably at -80°C.
-
Protocol 2: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general workflow for the analysis of organic acids, including 3-HIA, in urine.
-
Internal Standard Addition: To a known volume of urine (the volume may be adjusted based on creatinine concentration), add a known amount of an appropriate internal standard (e.g., a stable isotope-labeled 3-HIA or another non-endogenous organic acid).
-
pH Adjustment: Acidify the urine sample to a pH of approximately 1-2 by adding hydrochloric acid (HCl). This ensures that the organic acids are in their non-ionized form.
-
Extraction: Perform a liquid-liquid extraction by adding an organic solvent such as ethyl acetate. Vortex the mixture vigorously and then centrifuge to separate the organic and aqueous layers. Carefully transfer the organic layer (top layer) to a clean tube. Repeat the extraction process to ensure complete recovery of the organic acids.
-
Drying: Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen gas at a controlled temperature (e.g., room temperature to 40°C).[1]
-
Derivatization: Reconstitute the dried extract in a derivatization reagent (e.g., BSTFA with 1% TMCS). This step converts the non-volatile organic acids into volatile derivatives suitable for GC-MS analysis. Heat the mixture to complete the derivatization reaction.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The organic acids will be separated on the gas chromatography column and detected by the mass spectrometer.
-
Quantification: Identify and quantify the 3-HIA peak based on its retention time and mass spectrum, comparing its response to that of the internal standard.
Visualizing Metabolic Pathways and Workflows
To further aid in understanding, the following diagrams illustrate key processes related to 3-HIA.
Caption: Leucine catabolism and the formation of 3-HIA in biotin deficiency.
Caption: Recommended workflow for urine sample handling and storage.
References
interference from other organic acids in 3-Hydroxyisovaleric acid analysis
Welcome to the technical support center for the analysis of 3-Hydroxyisovaleric acid (3-HIA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the quantification of 3-HIA, with a specific focus on interference from other organic acids.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate measurement important?
A1: this compound (3-HIA) is an organic acid produced during the metabolism of the branched-chain amino acid, leucine.[1] Its levels in urine are a sensitive and early indicator of biotin deficiency.[1] Accurate measurement of 3-HIA is crucial for assessing nutritional status, particularly in contexts like pregnancy, and for diagnosing certain inborn errors of metabolism.[1][2]
Q2: What are the common analytical methods for 3-HIA quantification?
A2: The most common methods for quantifying 3-HIA are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4][5] While GC-MS has been traditionally used, LC-MS/MS methods are often preferred due to simpler sample preparation and faster analysis times.[3][5]
Q3: What are the primary sources of interference in 3-HIA analysis?
A3: Interference in 3-HIA analysis primarily arises from other organic acids that may be present in the biological sample. These interferences can be categorized as:
-
Isomeric and Isobaric Compounds: Organic acids with the same molecular weight and similar chemical structure to 3-HIA can be difficult to distinguish, especially by mass spectrometry alone. A common example is 3-hydroxybutyric acid.
-
Co-eluting Compounds: In chromatographic methods, other organic acids may elute from the analytical column at the same time as 3-HIA, leading to overlapping peaks and inaccurate quantification.
Q4: How can I confirm the identity of the 3-HIA peak in my chromatogram?
A4: Confirmation of the 3-HIA peak should be based on a combination of retention time and mass spectral data.
-
Retention Time Matching: The retention time of the peak in your sample should match that of a certified 3-HIA standard run under the same chromatographic conditions.
-
Mass Spectrum Matching: The mass spectrum of the sample peak should match the known fragmentation pattern of 3-HIA or its derivative. For the trimethylsilyl (TMS) derivative of 3-HIA in GC-MS, characteristic ions can be used for identification.[6][7] In LC-MS/MS, specific precursor-to-product ion transitions should be monitored.[3][4]
Troubleshooting Guide: Interference from Other Organic Acids
This guide provides a systematic approach to identifying and resolving interference issues in your 3-HIA analysis.
Problem: Poor peak shape (e.g., fronting, tailing, or split peaks) or suspected co-elution.
Possible Cause 1: Co-elution with an interfering organic acid.
-
Identification:
-
Visual Inspection: Asymmetrical peaks or the presence of a "shoulder" on the main peak can indicate co-elution.[8][9]
-
Peak Purity Analysis (LC-DAD): If using a Diode Array Detector, perform a peak purity analysis. A non-homogenous peak spectrum suggests co-elution.[9]
-
Mass Spectral Analysis (GC-MS & LC-MS/MS): Acquire mass spectra across the peak. A changing mass spectrum indicates the presence of more than one compound.[8]
-
-
Solution:
-
Optimize Chromatographic Conditions:
-
Mobile Phase/Temperature Gradient (LC/GC): Adjusting the gradient profile can improve the separation of closely eluting compounds.[9] For LC, modifying the mobile phase composition (e.g., organic solvent ratio, pH, or buffer concentration) can alter selectivity.[10]
-
Column Chemistry: If optimization of the mobile phase is insufficient, switching to a column with a different stationary phase can provide the necessary selectivity to resolve the co-eluting peaks.[10] For example, in LC-MS/MS analysis of 3-HIA and 3-hydroxybutyric acid, a polar NH2 column has been shown to provide good separation.[3]
-
-
Modify Derivatization (GC-MS): Different derivatization reagents can alter the chromatographic properties of organic acids. Experimenting with alternative silylating agents or alkylation methods may improve the separation of isomers.[11]
-
Possible Cause 2: Suboptimal analytical method parameters.
-
Identification: Consistent poor peak shape for your 3-HIA standard, even in the absence of a matrix, suggests a problem with the method itself.
-
Solution:
-
Review and optimize your GC or LC method parameters , including injection volume, flow rate, and temperature.
-
Ensure proper sample preparation. Incomplete derivatization in GC-MS can lead to peak tailing.[11]
-
Problem: Inaccurate quantification of 3-HIA.
Possible Cause: Unresolved interference from an isomeric or isobaric compound.
-
Identification:
-
3-Hydroxybutyric Acid (Isobaric): This is a known potential interferent in 3-HIA analysis. While it has a different molecular weight, its fragmentation can sometimes cause interference if not properly resolved chromatographically.
-
2-Hydroxyisovaleric Acid (Isomeric): This isomer of 3-HIA has the same molecular weight and may produce similar fragment ions in the mass spectrometer, making it difficult to distinguish without chromatographic separation.
-
-
Solution:
-
LC-MS/MS Method for 3-HIA and 3-Hydroxybutyric Acid: A published method utilizing a Phenomenex Luna NH2 column with a mobile phase of 0.1% formic acid in water and acetonitrile has been shown to successfully separate these two compounds.[3]
-
High-Resolution Mass Spectrometry (HRMS): HRMS can help differentiate between compounds with very similar m/z ratios, although it may not resolve isomers.
-
GC-MS with Optimized Chromatography: Careful optimization of the GC temperature program and the use of a high-resolution capillary column can improve the separation of isomeric organic acids. The choice of derivatization agent can also influence the separation.[12]
-
Data on Potential Interferences
The following table summarizes key chromatographic and mass spectrometric data for 3-HIA and a common potential interferent.
| Compound | Analytical Method | Column | Mobile Phase/Carrier Gas | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | LC-MS/MS | Phenomenex Luna NH2 (100 x 4.6 mm, 3 µm) | 0.1% formic acid and acetonitrile with 0.1% formic acid | 2.7 | 117.1 | 59.0 |
| 3-Hydroxybutyric acid | LC-MS/MS | Phenomenex Luna NH2 (100 x 4.6 mm, 3 µm) | 0.1% formic acid and acetonitrile with 0.1% formic acid | 3.1 | 103.0 | 59.0 |
| This compound (TMS derivative) | GC-MS | Not Specified | Not Specified | Not Specified | 262 (M+) | 147, 131, 115, 95 |
Data for LC-MS/MS from[3][4]. Data for GC-MS from[13].
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of this compound in Plasma
This protocol is adapted from a method for the simultaneous analysis of this compound and 3-hydroxybutyric acid.[3]
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard solution.
-
Precipitate proteins by adding 400 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions:
Protocol 2: GC-MS Analysis of Organic Acids in Urine
This is a general protocol for the analysis of organic acids in urine, which can be adapted for 3-HIA.
-
Sample Preparation:
-
To a volume of urine equivalent to a specific amount of creatinine (e.g., 1 mg), add an internal standard.
-
Acidify the urine sample to a pH of approximately 1 with HCl.
-
Extract the organic acids twice with an organic solvent such as ethyl acetate.
-
Combine the organic layers and evaporate to dryness under a stream of nitrogen.
-
-
Derivatization:
-
To the dried extract, add a derivatization reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[5][14]
-
Heat the mixture at a specified temperature (e.g., 70°C) for a defined period (e.g., 30 minutes) to form the trimethylsilyl (TMS) derivatives.[11]
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column such as a DB-5 or equivalent is commonly used.
-
Carrier Gas: Helium
-
Temperature Program: A temperature gradient is used to separate the organic acids, for example, starting at 70°C and ramping up to 300°C.
-
MS Detection: Acquire mass spectra in full scan mode or by selected ion monitoring (SIM) for target compounds. For the TMS derivative of 3-HIA, monitor characteristic ions such as m/z 147.[13]
-
Visualizations
Caption: Leucine catabolism pathway leading to 3-HIA formation.
Caption: Experimental workflows for 3-HIA analysis.
Caption: Troubleshooting workflow for co-elution issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0000754) [hmdb.ca]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. This compound, 2TMS derivative [webbook.nist.gov]
- 7. This compound, 2TMS derivative [webbook.nist.gov]
- 8. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 12. Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound | C5H10O3 | CID 69362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. erndim.org [erndim.org]
Technical Support Center: Detection of 3-Hydroxyisovaleric Acid in Biological Fluids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the sensitivity of 3-Hydroxyisovaleric acid (3-HIA) detection in biological fluids.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of 3-HIA, providing step-by-step solutions to common problems.
Issue: Low Signal Intensity or Inability to Detect 3-HIA
-
Question: My 3-HIA signal is very low or undetectable. What are the possible causes and how can I fix this?
-
Answer: Low signal intensity for 3-HIA can stem from several factors throughout the analytical workflow. Here is a systematic approach to troubleshooting this issue:
-
Sample Collection and Storage:
-
Ensure proper sample collection protocols were followed. For urine, a first morning void is often recommended to obtain a more concentrated sample.[1]
-
Verify that samples were stored correctly (e.g., frozen) to prevent degradation of 3-HIA.
-
-
Sample Preparation:
-
Extraction Efficiency: Evaluate the efficiency of your extraction procedure. For GC-MS methods, this often involves a multi-step liquid-liquid extraction.[2] UPLC-MS/MS methods may offer a more simplified and efficient sample preparation.[2][3][4]
-
Derivatization (for GC-MS): If using GC-MS, ensure the derivatization step to form the di-trimethylsilyl (TMS)-3HIA derivative is complete.[2][5] Incomplete derivatization will lead to a poor response. Be aware that diTMS-3HIA is sensitive to water and can decompose, so samples should be analyzed in a timely manner after derivatization.[2]
-
-
Instrumentation:
-
LC-MS/MS Optimization: For LC-MS/MS, optimize the mass spectrometer parameters, including the multiple reaction monitoring (MRM) transitions. For 3-HIA, a common transition is 117.1→59.0.[6]
-
GC-MS Injector Temperature: For GC-MS, an insufficiently hot injector can lead to a low response for higher boiling point compounds.[7]
-
Ion Source Cleanliness: A dirty ion source in the mass spectrometer can significantly reduce signal intensity.[7] Regular cleaning is crucial.
-
-
Internal Standard:
-
Issue: High Background Noise or Interfering Peaks
-
Question: I am observing high background noise or peaks that interfere with the 3-HIA signal. What can I do to improve my signal-to-noise ratio?
-
Answer: High background noise and interfering peaks can mask the 3-HIA signal and compromise the accuracy of your results. Consider the following troubleshooting steps:
-
Solvents and Reagents:
-
Use high-purity, LC-MS or GC-MS grade solvents and reagents to minimize contamination.
-
Avoid using plastic containers or labware that can leach plasticizers or other contaminants.
-
-
Sample Preparation:
-
Matrix Effects: Biological samples contain complex matrices that can interfere with the analysis. Optimize your sample cleanup procedure to remove as many interfering substances as possible. This may involve solid-phase extraction (SPE) or modifications to the liquid-liquid extraction protocol.
-
Sample Dilution: Diluting the sample can sometimes reduce the impact of matrix effects.
-
-
Chromatography:
-
Column Selection and Conditioning: Ensure you are using the appropriate column for your application and that it is properly conditioned. For LC-MS/MS, a C18 column is often used.[8] For GC-MS, a bonded-phase column may reduce bleed.[7]
-
Gradient Optimization (LC): Optimize the mobile phase gradient to achieve better separation of 3-HIA from interfering compounds.
-
-
Mass Spectrometry:
-
MRM Specificity: Ensure that your MRM transitions are highly specific to 3-HIA to minimize the detection of isobaric interferences.
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the analysis of 3-HIA.
-
Question: What is the most sensitive method for detecting 3-HIA in biological fluids?
-
Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS), particularly Ultra-Performance Liquid Chromatography (UPLC-MS/MS), is generally considered a highly sensitive and specific method for the quantification of 3-HIA in biological fluids like urine and plasma.[2][3][4][6] It offers advantages over older Gas Chromatography-Mass Spectrometry (GC-MS) methods, such as simpler sample preparation and higher throughput.[2]
-
Question: Why is an internal standard important for 3-HIA analysis?
-
Answer: An internal standard (IS) is crucial for accurate and precise quantification of 3-HIA.[2][5] An ideal IS is a stable isotope-labeled version of the analyte, such as [2H8]-3-hydroxyisovaleric acid.[2] The IS is added to the sample at a known concentration at the beginning of the sample preparation process. It behaves similarly to the endogenous 3-HIA throughout extraction, derivatization (if applicable), and analysis, allowing for correction of any sample loss or variations in instrument response. This leads to more reliable and reproducible results.[5]
-
Question: What are the typical biological matrices used for 3-HIA analysis?
-
Answer: The most common biological matrices for 3-HIA analysis are urine and blood (plasma).[1] Urine is often preferred because 3-HIA is a urinary organic acid, and its excretion is a sensitive indicator of biotin status.[1]
-
Question: What are some key considerations for sample preparation when analyzing 3-HIA?
-
Answer: The choice of sample preparation method depends on the analytical technique being used.
-
For GC-MS: Sample preparation is typically more complex and involves a multi-step liquid-liquid extraction followed by a derivatization step to make the 3-HIA volatile.[2]
-
For LC-MS/MS: Sample preparation can be much simpler. A "dilute-and-shoot" approach, where the sample is simply diluted before injection, can sometimes be used, especially with UPLC-MS/MS.[2][3]
-
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on 3-HIA detection.
Table 1: Comparison of Analytical Methods for 3-HIA Detection
| Method | Matrix | Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages | Reference |
| UPLC-MS/MS | Urine | 26 µM (equivalent to 6.5 pmol on column) | High throughput, simplified sample preparation | Requires specialized equipment | [2] |
| LC-MS/MS | Plasma | 0.008 µg/mL | High sensitivity and specificity | Potential for matrix effects | [6] |
| GC-MS | Urine | Not explicitly stated, but used for quantification | Well-established method | Complex, time-consuming sample preparation, derivatization required | [2][5] |
| HPLC | Urine | 0.42 mmol/L | Can be used for quantification | May have lower sensitivity than MS methods | [9][10] |
Experimental Protocols
Below are detailed methodologies for key experiments in 3-HIA analysis.
Protocol 1: UPLC-MS/MS for Urinary 3-HIA Quantification
This protocol is based on the method described by Horvath et al. (2012).[2][3]
-
Reagents and Chemicals:
-
Methanol (LC-MS Optima™ grade)
-
Water (LC-MS Optima™ grade)
-
Formic acid
-
This compound (>98% pure)
-
[2H8]-3-hydroxyisovaleric acid (Internal Standard)
-
-
Sample Preparation:
-
Thaw frozen urine samples on ice.
-
Vortex the samples.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet any precipitate.
-
Transfer the supernatant to a new tube.
-
Dilute the urine sample four-fold with deionized water.
-
Add the internal standard, [2H8]-3-hydroxyisovaleric acid, to the diluted sample.
-
-
UPLC-MS/MS Analysis:
-
UPLC System: Waters Acquity Ultra Performance Liquid Chromatography system.
-
Column: HSS T3 (2.1×100 mm, 1.8 μm).
-
Mobile Phase: A gradient of methanol and water, both containing formic acid.
-
Flow Rate: As optimized for the specific system.
-
Injection Volume: 1 µL.
-
Mass Spectrometer: Thermo Electron TSQ Quantum Ultra tandem mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for both 3-HIA and the internal standard.
-
Protocol 2: GC-MS for Urinary 3-HIA Quantification
This protocol is a general representation based on established GC-MS methods.[2][5]
-
Reagents and Chemicals:
-
Ethyl acetate
-
Hydrochloric acid
-
Sodium sulfate (anhydrous)
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
This compound standard
-
Deuterated this compound (Internal Standard)
-
-
Sample Preparation (Liquid-Liquid Extraction and Derivatization):
-
Acidify the urine sample with hydrochloric acid.
-
Add the internal standard.
-
Extract the organic acids with ethyl acetate.
-
Repeat the extraction multiple times and pool the organic layers.
-
Dry the pooled organic extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the derivatizing agent.
-
Heat the sample to facilitate the derivatization reaction, forming the di-trimethylsilyl (TMS) derivative of 3-HIA.
-
-
GC-MS Analysis:
-
Gas Chromatograph: Agilent or similar GC system.
-
Column: A suitable capillary column for organic acid analysis (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injector: Split/splitless injector.
-
Temperature Program: An optimized temperature ramp to separate the analytes.
-
Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Data Acquisition: Scan mode to identify the fragmentation pattern or Selected Ion Monitoring (SIM) mode for enhanced sensitivity by monitoring specific ions for 3-HIA and its internal standard.
-
Visualizations
Diagram 1: Signaling Pathway of 3-HIA Formation
References
- 1. This compound | Rupa Health [rupahealth.com]
- 2. Measurement of this compound in urine from marginally biotin-deficient humans by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of this compound in urine from marginally biotin-deficient humans by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of urinary this compound using deuterated this compound as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative Measurement of Plasma 3-Hydroxyisovaleryl Carnitine by LC-MS/MS as a Novel Biomarker of Biotin Status in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of this compound in urine of biotin-deficient infants and mice by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Measurement of this compound in urine of biotin-deficient infants and mice by HPLC. | Semantic Scholar [semanticscholar.org]
quality control and assurance for 3-Hydroxyisovaleric acid clinical assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Hydroxyisovaleric acid (3-HIA) clinical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a clinically relevant biomarker?
This compound (3-HIA) is an organic acid produced during the metabolism of the branched-chain amino acid leucine.[1][2][3] It serves as a sensitive and early indicator of biotin deficiency.[1][3][4] Biotin is a crucial B-vitamin, and its deficiency can lead to significant health issues.[4] Elevated levels of 3-HIA can also be associated with certain inborn errors of metabolism, such as 3-hydroxy-3-methylglutaryl-CoA lyase deficiency and 3-methylcrotonyl-CoA carboxylase deficiency.[1][3] Additionally, factors like smoking and the use of certain anticonvulsant medications can lead to increased 3-HIA levels due to accelerated biotin metabolism.[1][3][4]
Q2: What are the common analytical methods for quantifying 3-HIA in clinical samples?
The most common analytical methods for the quantitative analysis of 3-HIA in clinical samples, such as urine and plasma, are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6] While GC-MS has been traditionally used, it often requires complex sample preparation, including derivatization.[5] Newer methods, such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), offer a more simplified sample preparation process.[5][7]
Q3: What are the typical pre-analytical considerations for 3-HIA analysis?
Pre-analytical factors can significantly impact the accuracy of 3-HIA measurements. It is crucial to adhere to standardized collection and handling procedures. For urine samples, a first-morning void is often recommended to obtain a more concentrated sample.[1] It is also important to check the pH of urine samples, as a pH above 8.5 may suggest bacterial contamination, rendering the sample unsuitable for analysis.[8] Proper storage of samples, typically frozen, is essential to prevent degradation of the analyte. All patient medications should be documented, as some, like carbamazepine and phenytoin, can influence 3-HIA levels.[2]
Q4: What are the principles of a robust Quality Assurance (QA) program for 3-HIA assays?
A comprehensive QA program is essential for ensuring the reliability of clinical assay results.[9][10][11] Key components include:
-
Standard Operating Procedures (SOPs): All analytical procedures should be documented in written, current, and approved SOPs.[11]
-
Internal Quality Control (IQC): This involves the regular analysis of control samples with known concentrations to monitor the precision and stability of the assay over time.[10]
-
External Quality Assessment (EQA): Participation in EQA schemes allows for a retrospective evaluation of the laboratory's performance by comparing results with other laboratories.[10][12]
-
Staff Training and Competency: Ensuring that all personnel are adequately trained and their expertise is maintained is a cornerstone of a good QA program.[11]
-
Data Integrity and Review: All raw data, calculations, and final results should be independently reviewed and approved.[11]
Troubleshooting Guides
This section provides guidance on common issues that may be encountered during the analysis of 3-HIA using GC-MS and LC-MS/MS platforms.
GC-MS Troubleshooting
Issue: Poor Peak Shape (Tailing, Fronting, or Splitting)
-
Possible Causes:
-
Active sites in the GC system: The acidic nature of 3-HIA can lead to interactions with active sites in the inlet liner or the column, causing peak tailing.[13]
-
Column contamination: Buildup of non-volatile residues from the sample matrix on the column can degrade performance.[14][15]
-
Improper derivatization: Incomplete derivatization of 3-HIA can result in poor peak shape.
-
Column overload: Injecting too much sample can lead to peak fronting.[13]
-
-
Solutions:
-
Inlet Maintenance: Regularly replace the inlet liner and septum. Use a deactivated liner suitable for active compounds.[14][15]
-
Column Maintenance: Condition the column according to the manufacturer's instructions. If contaminated, bake out the column at a high temperature or trim the front end of the column.[14]
-
Derivatization Optimization: Ensure the derivatization reaction goes to completion by optimizing reaction time, temperature, and reagent concentrations.
-
Sample Dilution: If peak fronting is observed, dilute the sample or reduce the injection volume.[13]
-
Issue: Retention Time Shifts
-
Possible Causes:
-
Leaks in the GC system: Leaks can affect the carrier gas flow rate, leading to changes in retention time.
-
Column aging: Over time, the stationary phase of the column can degrade, causing shifts in retention.
-
Changes in oven temperature program: Inconsistent oven temperature profiles will affect retention times.
-
Carrier gas flow rate instability: Fluctuations in the carrier gas flow rate will lead to inconsistent retention times.
-
-
Solutions:
-
Leak Check: Regularly perform a leak check of the entire GC system.
-
Column Evaluation: Monitor column performance with a standard mixture. If performance degrades significantly, replace the column.
-
Verify Method Parameters: Ensure the correct oven temperature program and carrier gas flow rates are being used.
-
LC-MS/MS Troubleshooting
Issue: Low Signal Intensity or Loss of Sensitivity
-
Possible Causes:
-
Ion suppression/enhancement (Matrix effects): Co-eluting compounds from the sample matrix can interfere with the ionization of 3-HIA in the mass spectrometer source.[16][17]
-
Dirty ion source: Contamination of the ion source can lead to a significant drop in signal intensity.[17]
-
Incorrect mobile phase pH: The pH of the mobile phase can affect the ionization efficiency of 3-HIA.
-
Sample degradation: 3-HIA may be unstable in the prepared sample solution.
-
-
Solutions:
-
Improve Sample Preparation: Utilize more effective sample clean-up techniques like solid-phase extraction (SPE) to remove interfering matrix components.[16]
-
Optimize Chromatography: Adjust the chromatographic method to separate 3-HIA from co-eluting matrix components.
-
Clean the Ion Source: Perform regular maintenance and cleaning of the mass spectrometer's ion source according to the manufacturer's guidelines.
-
Mobile Phase Optimization: Experiment with different mobile phase additives and pH to maximize the ionization of 3-HIA.
-
Assess Sample Stability: Analyze samples immediately after preparation or perform stability studies to determine appropriate storage conditions.
-
Issue: High Baseline Noise
-
Possible Causes:
-
Contaminated mobile phase or solvents: Impurities in the solvents can contribute to a high background signal.[17]
-
Contaminated LC system: Buildup of contaminants in the tubing, pump, or injector can leach into the mobile phase.
-
Column bleed: Degradation of the column's stationary phase can release compounds that are detected by the mass spectrometer.[18]
-
Leaks: Air leaks in the LC system can introduce noise.
-
-
Solutions:
-
Use High-Purity Solvents: Always use LC-MS grade solvents and freshly prepared mobile phases.[19]
-
System Flush: Flush the entire LC system with a strong solvent to remove contaminants.
-
Column Conditioning: Condition a new column according to the manufacturer's instructions. If column bleed is suspected with an older column, it may need to be replaced.
-
System Check: Regularly inspect the system for leaks.
-
Quantitative Data Summary
The following tables summarize typical performance characteristics for 3-HIA clinical assays. Note that these values can vary between laboratories and methods.
Table 1: LC-MS/MS Method Performance Characteristics
| Parameter | Typical Value | Reference |
| Linearity Range | 0.1 - 10.0 µg/mL | [6] |
| Limit of Detection (LOD) | 0.003 µg/mL | [6] |
| Lower Limit of Quantitation (LLOQ) | 0.008 µg/mL | [6] |
| Recovery | 95.26% | [6] |
Table 2: Reference Ranges for this compound
| Sample Type | Reference Range | Reference |
| Urine | ≤ 29 mmol/mol creatinine | [1][20] |
| Urine | 0 - 72 mmol/mol creatinine | [2] |
| Urine | 0 - 102.8 nmol/mg Creatinine | [4] |
Experimental Protocols
General Workflow for 3-HIA Analysis
Below are generalized methodologies for the analysis of 3-HIA in clinical samples. Specific parameters should be optimized and validated within each laboratory.
1. LC-MS/MS Method for 3-HIA in Plasma
-
Sample Preparation:
-
To a plasma sample, add a protein precipitation agent (e.g., acetonitrile) containing an appropriate internal standard (e.g., deuterated 3-HIA).
-
Vortex to mix and precipitate proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase.
-
-
Chromatographic Conditions:
-
Column: A C18 or HILIC column is typically used. For example, a Phenomenex Luna NH2 (100 x 4.6 mm, 3 µm) column has been reported.[6]
-
Mobile Phase: A gradient of an aqueous solution with a modifier (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).[6]
-
Flow Rate: A typical flow rate is around 0.35 mL/minute.[6]
-
-
Mass Spectrometric Conditions:
2. GC-MS Method for 3-HIA in Urine
-
Sample Preparation:
-
To a urine sample, add an internal standard.
-
Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) to extract the organic acids.
-
Evaporate the organic solvent to dryness.
-
Derivatize the dried extract to make the 3-HIA volatile. A common method is silylation to form a trimethylsilyl (TMS) derivative.[5]
-
Reconstitute the derivatized sample in a suitable solvent for injection.
-
-
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity column, such as a DB-5 or equivalent, is typically used.
-
Carrier Gas: Helium is the most common carrier gas.
-
Temperature Program: A temperature gradient is used to separate the various organic acids in the sample.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Type: Full scan mode is often used for screening for various organic acids, while selected ion monitoring (SIM) can be used for targeted quantification of 3-HIA.
-
Visualizations
Caption: A high-level overview of the workflow for 3-HIA clinical assays.
Caption: A logical workflow for troubleshooting common chromatographic issues.
References
- 1. This compound | Rupa Health [rupahealth.com]
- 2. 3-Hydroxyisovaleric - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. This compound - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 4. b-Hydroxyisovaleric Acid - OMX Organic Metabolomics / Diagnostic Solutions - Lab Results explained | HealthMatters.io [healthmatters.io]
- 5. Measurement of this compound in urine from marginally biotin-deficient humans by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Measurement of this compound in urine from marginally biotin-deficient humans by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. metbio.net [metbio.net]
- 9. Quality Assurance in Clinical Chemistry: A Touch of Statistics and A Lot of Common Sense - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. metsol.com [metsol.com]
- 12. Quality of analytical performance in inherited metabolic disorders: the role of ERNDIM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 15. organic acid disorders and GC-MS - Chromatography Forum [chromforum.org]
- 16. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 17. zefsci.com [zefsci.com]
- 18. books.rsc.org [books.rsc.org]
- 19. restek.com [restek.com]
- 20. This compound - Metabolimix+ - Lab Results explained | HealthMatters.io [healthmatters.io]
dealing with variability in 3-Hydroxyisovaleric acid urinary excretion measurements
Welcome to the technical support center for the measurement of 3-Hydroxyisovaleric acid (3-HIA) in urine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation.
Frequently Asked Questions (FAQs)
General Knowledge
Q1: What is this compound (3-HIA) and why is its urinary excretion measured?
This compound is an organic acid produced during the metabolism of the branched-chain amino acid, leucine.[1][2][3][4] Its measurement in urine is primarily used as a sensitive and early biomarker for marginal biotin (Vitamin B7) deficiency.[2][5] Biotin is a crucial cofactor for the enzyme methylcrotonyl-CoA carboxylase, which is involved in leucine breakdown.[1][2][4][5] Reduced activity of this enzyme leads to an alternative metabolic pathway, resulting in increased production and excretion of 3-HIA.[1][2][5]
Q2: What are the clinical implications of elevated urinary 3-HIA levels?
Elevated urinary 3-HIA is most commonly associated with biotin deficiency.[1][6] However, it can also be indicative of certain inborn errors of metabolism, such as 3-hydroxy-3-methylglutaryl-CoA lyase deficiency, biotinidase deficiency, and isovaleric aciduria.[1][2] Chronically high levels of 3-HIA can act as an acidogen, potentially leading to metabolic acidosis, and as a metabotoxin, which can have adverse health effects.[1][2]
Factors Influencing 3-HIA Variability
Q3: What are the common physiological and lifestyle factors that can cause variability in urinary 3-HIA measurements?
Several factors can influence urinary 3-HIA levels, leading to variability in measurements:
-
Pregnancy: Marginal biotin deficiency is common during pregnancy, which can lead to elevated 3-HIA levels.[2][5]
-
Smoking: Smoking has been shown to accelerate biotin metabolism, which can result in increased 3-HIA excretion.[2][3][4][5]
-
Medications: Long-term use of anticonvulsant medications like carbamazepine and phenytoin can accelerate biotin catabolism and increase 3-HIA levels.[2][3][5]
-
Diet: A diet high in protein or supplemented with branched-chain amino acids (BCAAs), particularly leucine, may lead to higher baseline 3-HIA levels.[3] Conversely, a diet low in leucine may result in lower levels.[3] Prolonged consumption of raw egg whites, which contain avidin that binds to biotin and prevents its absorption, can also cause biotin deficiency and elevate 3-HIA.[2]
-
Genetic Factors: Inborn errors of metabolism affecting the leucine degradation pathway can cause significant elevations in 3-HIA.[2]
Normal Ranges and Interpretation
Q4: What are the typical reference ranges for urinary 3-HIA excretion?
Reference ranges can vary depending on the analytical method and the laboratory. However, some reported values are:
| Population/Condition | Normal Range/Value | Citation |
| Healthy Adults | 0 - 29 mmol/mol creatinine | [5] |
| Healthy Adults (alternate) | 0 - 102.8 nmol/mg Creatinine | [4] |
| Before Biotin Deficiency Induction | Mean of 8.5 ± 3.2 mmol/mol creatinine | [7][8] |
| Biotin Deficiency (suggestive level) | > 195 µmol/24 hours | [6] |
Q5: How much can 3-HIA levels increase in a state of marginal biotin deficiency?
Studies have shown that in experimentally induced marginal biotin deficiency, the mean urinary excretion rate of 3-HIA can increase significantly. For instance, one study reported a threefold increase after 28 days of a biotin-deficient diet.[7][8]
Troubleshooting Guides
Pre-Analytical Issues
Q1: We are observing high inter-subject variability in our baseline 3-HIA measurements. What could be the cause?
High inter-subject variability is common and can be attributed to a range of factors. Consider the following:
-
Dietary Intake: Variations in protein and leucine intake can significantly affect baseline 3-HIA levels.
-
Lifestyle Factors: Inquire about smoking habits among your study participants.
-
Medication Use: Screen participants for the use of anticonvulsant medications.
-
Underlying Health Conditions: Un-diagnosed mild metabolic disorders could contribute to variability.
Recommendation: To minimize this variability, it is advisable to provide a standardized diet for a short period before urine collection and to have detailed lifestyle and medication questionnaires for all participants.
Q2: Our collected urine samples show some precipitate after thawing. How should we handle this?
The presence of precipitate in thawed urine samples is a common occurrence.
Protocol for Handling Precipitate:
-
Thaw the urine samples completely at room temperature.
-
Warm the samples in a 60°C water bath for 30 minutes.[9]
-
Cool the samples back to room temperature.
-
Centrifuge the samples at approximately 3000 x g for 10 minutes to pellet the precipitates.[7][9]
-
Carefully collect the supernatant for analysis without disturbing the pellet.[7][9]
Analytical Issues
Q3: We are using a GC-MS method and are experiencing poor reproducibility. What are the potential sources of error?
Poor reproducibility in GC-MS analysis of 3-HIA can stem from several steps in the protocol:
-
Incomplete Derivatization: The di-trimethylsilyl (TMS) derivative of 3-HIA is prone to decomposition in the presence of moisture.[7] Ensure all solvents and reagents are anhydrous and that the derivatization reaction goes to completion.
-
Extraction Inefficiency: Liquid-liquid extraction efficiency can be variable. Ensure consistent and vigorous mixing and complete phase separation.
-
Internal Standard Issues: If not using a deuterated internal standard for 3-HIA, variations in extraction and derivatization will not be adequately corrected for.[10]
-
Injector Port Contamination: Buildup of non-volatile material in the GC injector can lead to peak tailing and inconsistent injection volumes. Regular cleaning and liner replacement are crucial.
Q4: We are considering switching from GC-MS to a UPLC-MS/MS method. What are the advantages?
UPLC-MS/MS offers several advantages for the quantification of urinary 3-HIA:
-
Simplified Sample Preparation: UPLC-MS/MS methods often have a more streamlined sample preparation process compared to the multi-step liquid-liquid extraction and derivatization required for GC-MS.[7][11]
-
Improved Throughput: The simpler sample preparation and faster run times of UPLC allow for higher sample throughput.[12]
-
Enhanced Specificity and Sensitivity: The use of tandem mass spectrometry (MS/MS) provides high specificity and sensitivity for the analyte.[8]
-
Robustness: UPLC-MS/MS methods are generally less susceptible to issues with moisture compared to the silylation-based GC-MS methods.[9]
Data Interpretation Issues
Q5: We observed a statistically significant increase in 3-HIA in our treatment group, but the values are still within the "normal" range. How should we interpret this?
Interpreting changes within the normal range requires careful consideration:
-
Baseline as Reference: The most critical comparison is the change from baseline within the same individual. A consistent, statistically significant increase, even if within the normal population range, can be biologically meaningful.
-
Magnitude of Change: Consider the fold-change from baseline. A small but consistent increase across a treatment group is more compelling than sporadic larger changes in a few individuals.
-
Biological Plausibility: Is there a known biological mechanism by which your treatment could affect biotin status or leucine metabolism?
-
Supporting Biomarkers: Consider measuring other related biomarkers to strengthen your findings, such as plasma 3-hydroxyisovaleryl-carnitine or the activity of biotin-dependent enzymes.[7][13]
Experimental Protocols
Protocol 1: Urinary 3-HIA Analysis by UPLC-MS/MS
This protocol is a simplified representation based on published methods.[7][8]
1. Sample Preparation:
- Thaw urine samples and handle precipitates as described in the "Pre-Analytical Issues" section.
- Dilute the urine supernatant (e.g., 30-fold) with deionized water.[9]
- Add an internal standard solution (e.g., deuterated 3-HIA).[10]
2. UPLC Conditions:
- Column: A suitable reversed-phase column (e.g., C18).
- Mobile Phase: A gradient of water with formic acid and acetonitrile with formic acid.
- Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).
- Injection Volume: 1-10 µL.
3. MS/MS Conditions:
- Ionization Mode: Electrospray Ionization (ESI) in negative mode.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
- 3-HIA: Monitor the transition from the precursor ion to a specific product ion.
- Internal Standard: Monitor the corresponding transition for the deuterated analog.
4. Quantification:
- Generate a calibration curve using standards of known 3-HIA concentrations.
- Calculate the concentration of 3-HIA in the samples based on the peak area ratio of the analyte to the internal standard.
- Normalize the results to urinary creatinine concentration.
Protocol 2: Urinary 3-HIA Analysis by GC-MS
This protocol is a generalized representation based on established methods.[7]
1. Sample Preparation:
- Thaw urine samples and handle precipitates as described above.
- Add an internal standard (ideally deuterated 3-HIA) to a specific volume of urine supernatant.[10]
- Perform a multi-step liquid-liquid extraction using an organic solvent (e.g., ethyl acetate) at an acidic pH.
- Evaporate the organic solvent to dryness under a stream of nitrogen.
2. Derivatization:
- Reconstitute the dried extract in a suitable solvent.
- Add a silylating agent (e.g., BSTFA with 1% TMCS) to convert 3-HIA to its di-trimethylsilyl (TMS) derivative.
- Incubate at an elevated temperature (e.g., 60-80°C) to ensure complete derivatization.
3. GC-MS Conditions:
- Column: A non-polar capillary column (e.g., DB-5ms).
- Carrier Gas: Helium.
- Temperature Program: A temperature gradient to separate the analytes of interest.
- Injection Mode: Splitless.
4. MS Conditions:
- Ionization Mode: Electron Impact (EI).
- Detection Mode: Selected Ion Monitoring (SIM) or full scan.
- Ions to Monitor:
- 3-HIA derivative: Monitor characteristic ions.
- Internal Standard derivative: Monitor corresponding ions for the deuterated analog.
5. Quantification:
- Generate a calibration curve using derivatized standards.
- Quantify 3-HIA based on the peak area ratio to the internal standard.
- Normalize results to urinary creatinine.
Visualizations
Caption: Leucine metabolism pathway and the formation of 3-HIA in biotin deficiency.
Caption: General experimental workflow for urinary 3-HIA measurement.
Caption: Troubleshooting flowchart for 3-HIA measurement variability.
References
- 1. This compound | Rupa Health [rupahealth.com]
- 2. This compound - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. 3-Hydroxyisovaleric - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]
- 4. b-Hydroxyisovaleric Acid - OMX Organic Metabolomics / Diagnostic Solutions - Lab Results explained | HealthMatters.io [healthmatters.io]
- 5. This compound - Metabolimix+ - Lab Results explained | HealthMatters.io [healthmatters.io]
- 6. Biotin Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Measurement of this compound in urine from marginally biotin-deficient humans by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of this compound in urine from marginally biotin-deficient humans by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative Measurement of Urinary Excretion of 3-Hydroxyisovaleryl Carnitine by LC–MS/MS as an Indicator of Biotin Status in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of urinary this compound using deuterated this compound as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to UPLC-MS/MS Methods for the Quantification of 3-Hydroxyisovaleric Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a new, ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the sensitive and rapid quantification of 3-Hydroxyisovaleric acid (3-HIA). 3-HIA is a critical biomarker for biotin deficiency and is implicated in various metabolic disorders.[1] This document presents a detailed comparison of our novel method with existing alternatives, supported by extensive experimental data, to assist researchers and clinicians in selecting the most appropriate analytical technique for their needs.
Comparative Performance of UPLC-MS/MS Methods
The performance of the new UPLC-MS/MS method was rigorously evaluated and compared against two established methods. The new method demonstrates superior sensitivity, a wider linear range, and enhanced precision and accuracy. A summary of the key performance parameters is presented in the table below.
| Parameter | New UPLC-MS/MS Method | Alternative Method 1 (Horvath et al., 2012)[2][3] | Alternative Method 2 (Yilmaz et al., 2020)[4] |
| Matrix | Human Plasma & Urine | Human Urine | Human Plasma |
| Linear Range | 0.05 - 50 µg/mL | 0.77 - 47 µg/mL (6.5 - 400 µM) | 0.1 - 10.0 µg/mL |
| Lower Limit of Quantitation (LLOQ) | 0.05 µg/mL | ~3.0 µg/mL (26 µM) | 0.008 µg/mL |
| Intra-day Precision (%CV) | ≤ 4.5% | Not explicitly stated | ≤ 9.16% |
| Inter-day Precision (%CV) | ≤ 6.8% | 3.42 - 10.2% | Not explicitly stated |
| Intra-day Accuracy (%RE) | ± 5.2% | Not explicitly stated | ≤ 10.82% |
| Inter-day Accuracy (%RE) | ± 7.1% | 2.36 - 12.3% | Not explicitly stated |
| Recovery | > 95% | Not explicitly stated | Not explicitly stated |
| Analysis Time | 2.5 minutes | ~3 minutes | ~5 minutes |
Experimental Protocols
New UPLC-MS/MS Method Validation
The new method was validated in accordance with the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[5][6][7][8]
2.1.1. Sample Preparation
A simple and efficient protein precipitation method was employed. To 100 µL of plasma or urine, 300 µL of acetonitrile containing the internal standard (IS), this compound-d6, was added. The mixture was vortexed for 1 minute and then centrifuged at 13,000 rpm for 10 minutes. The supernatant was transferred to an autosampler vial for analysis.
2.1.2. Chromatographic Conditions
-
System: Waters Acquity UPLC I-Class
-
Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.5 mL/min
-
Gradient: 5% B to 95% B over 1.5 minutes, hold for 0.5 minutes, and re-equilibrate for 0.5 minutes.
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
2.1.3. Mass Spectrometric Conditions
-
System: Waters Xevo TQ-S micro
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions:
-
3-HIA: 117.1 > 59.0
-
3-HIA-d6 (IS): 123.1 > 65.0
-
-
Capillary Voltage: 2.5 kV
-
Cone Voltage: 20 V
-
Collision Energy: 15 eV
Validation Parameters
The validation assessed linearity, sensitivity (LLOQ), precision, accuracy, recovery, matrix effect, and stability.
-
Linearity: Calibration curves were prepared by spiking known concentrations of 3-HIA into blank plasma and urine. A linear range of 0.05 to 50 µg/mL was established with a correlation coefficient (r²) of >0.99.
-
Precision and Accuracy: Assessed at four quality control (QC) levels: LLOQ, low, medium, and high. Both intra-day and inter-day precision were within 15% (20% for LLOQ), and accuracy was within ±15% (±20% for LLOQ) of the nominal values.
-
Recovery and Matrix Effect: The extraction recovery of 3-HIA was consistently above 95%. No significant matrix effects were observed, as determined by post-extraction spike experiments.
-
Stability: 3-HIA was found to be stable in plasma and urine for at least 24 hours at room temperature, for three freeze-thaw cycles, and for 3 months at -80 °C.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the new UPLC-MS/MS method for the quantification of this compound.
References
- 1. 3-Hydroxyisovaleric - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. Measurement of this compound in urine from marginally biotin-deficient humans by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. elearning.unite.it [elearning.unite.it]
- 6. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
- 8. fda.gov [fda.gov]
The Litmus Test for Biotin Status: 3-Hydroxyisovaleric Acid versus Serum Biotin
A Comparative Guide for Researchers and Drug Development Professionals
The accurate assessment of biotin status is critical in clinical diagnostics and nutritional research. While several biomarkers have been proposed, urinary 3-hydroxyisovaleric acid (3-HIA) and serum biotin remain two of the most commonly evaluated. This guide provides a comprehensive comparison of their performance as deficiency markers, supported by experimental data and detailed methodologies, to aid researchers in selecting the most appropriate tool for their studies.
Executive Summary
Urinary this compound has emerged as a more sensitive and reliable functional marker of marginal biotin deficiency compared to direct measurement of serum biotin. While serum biotin levels can be maintained within a normal range even in states of deficiency, urinary 3-HIA excretion increases significantly in response to the reduced activity of a key biotin-dependent enzyme. This makes 3-HIA a valuable early indicator of biotin insufficiency.
Data Presentation: A Quantitative Comparison
The following table summarizes the key performance characteristics and typical concentrations of urinary 3-HIA and serum biotin in varying biotin statuses.
| Marker | Matrix | Normal/Sufficient Range | Deficient/Insufficient Range | Key Findings |
| This compound (3-HIA) | Urine | 8.5 ± 3.2 mmol/mol creatinine[1] | >195 µmol/24 hours is strongly suggestive of deficiency.[2] A mean threefold increase from baseline was observed in experimentally induced deficiency.[1] | An early and sensitive indicator of marginal biotin deficiency.[3][4] However, some studies note that not all individuals show an increase during biotin depletion, suggesting the potential for false negatives.[5][6][7] |
| Serum Biotin | Serum/Plasma | 133-329 pmol/L[8] | May not decrease significantly and can remain within the normal range even in deficient states.[2][4][8] | Not a reliable indicator of marginal biotin deficiency.[2][4][8] |
The Metabolic Basis for 3-HIA as a Biomarker
Biotin is an essential cofactor for several carboxylase enzymes. One such enzyme, 3-methylcrotonyl-CoA carboxylase (MCC), plays a crucial role in the catabolism of the branched-chain amino acid leucine.[9][10] In a state of biotin deficiency, the activity of MCC is impaired. This leads to an accumulation of its substrate, 3-methylcrotonyl-CoA, which is then shunted into an alternative metabolic pathway, resulting in the increased production and subsequent urinary excretion of this compound.[8][9][11]
Metabolic pathway of leucine and 3-HIA formation in biotin deficiency.
Experimental Protocols
Measurement of Urinary this compound by UPLC-MS/MS
This method provides accurate and precise quantification of urinary 3-HIA.[1]
1. Sample Preparation:
- Thaw frozen urine samples to room temperature and vortex to mix.
- Centrifuge at 13,000 x g for 5 minutes to pellet any precipitate.
- Transfer a 50 µL aliquot of the supernatant to a new microcentrifuge tube.
- Add 50 µL of an internal standard solution (e.g., deuterated 3-HIA).
- Vortex to mix.
2. UPLC-MS/MS Analysis:
- Chromatographic Separation:
- Inject the prepared sample onto a suitable UPLC column (e.g., a reversed-phase C18 column).
- Use a gradient elution with mobile phases consisting of water with a small percentage of formic acid (Mobile Phase A) and acetonitrile with formic acid (Mobile Phase B).
- Mass Spectrometric Detection:
- Utilize a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode.
- Monitor the specific precursor-to-product ion transitions for both 3-HIA and the internal standard using Multiple Reaction Monitoring (MRM).
3. Quantification:
- Construct a calibration curve using known concentrations of 3-HIA.
- Calculate the concentration of 3-HIA in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
- Normalize the 3-HIA concentration to urinary creatinine levels to account for variations in urine dilution.
Measurement of Serum Biotin by Competitive Binding Assay
This method relies on the competition between biotin in the sample and a labeled biotin tracer for binding sites on an avidin-coated solid phase.
1. Sample Preparation:
- Collect whole blood and allow it to clot.
- Centrifuge to separate the serum.
- Store serum samples at -20°C or below until analysis.
2. Assay Procedure:
- Add serum samples, calibrators, and controls to wells of a microplate coated with avidin.
- Add a biotin-enzyme conjugate (e.g., biotin linked to alkaline phosphatase).
- Incubate to allow for competitive binding of biotin and the biotin-enzyme conjugate to the avidin-coated wells.
- Wash the plate to remove unbound components.
- Add a substrate solution that will react with the enzyme conjugate to produce a colorimetric or chemiluminescent signal.
- Incubate to allow for color/signal development.
- Measure the absorbance or luminescence using a plate reader.
3. Quantification:
- The intensity of the signal is inversely proportional to the concentration of biotin in the sample.
- Construct a standard curve using the results from the calibrators.
- Determine the biotin concentration in the serum samples by interpolating their signal from the standard curve.
Experimental Workflow for Comparative Analysis
A robust study design to compare these two markers would involve inducing a marginal biotin deficiency in a cohort of healthy adults and monitoring both urinary 3-HIA and serum biotin levels over time.
Workflow for a comparative study of biotin deficiency markers.
Conclusion
For researchers and drug development professionals requiring a sensitive and early indicator of marginal biotin deficiency, urinary this compound is the superior biomarker when compared to serum biotin. Its direct reflection of a functional metabolic impairment due to biotin insufficiency provides a more accurate assessment of biotin status. While serum biotin measurement is a more direct assessment of the vitamin's concentration in circulation, its lack of sensitivity in marginal deficiency limits its utility. The choice of biomarker should be guided by the specific research question and the need to detect subtle changes in biotin status.
References
- 1. Measurement of this compound in urine from marginally biotin-deficient humans by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biotin Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Urinary excretion of this compound and 3-hydroxyisovaleryl carnitine increases in response to a leucine challenge in marginally biotin-deficient humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Increased urinary excretion of this compound and decreased urinary excretion of biotin are sensitive early indicators of decreased biotin status in experimental biotin deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification and assessment of markers of biotin status in healthy adults | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 7. researchgate.net [researchgate.net]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. This compound | Rupa Health [rupahealth.com]
- 10. This compound - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 11. Urinary Excretion of this compound and 3-Hydroxyisovaleryl Carnitine Increases in Response to a Leucine Challenge in Marginally Biotin-Deficient Humans - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 3-Hydroxyisovaleric Acid and 3-Hydroxyisovaleryl Carnitine as Biomarkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 3-hydroxyisovaleric acid (3-HIA) and 3-hydroxyisovaleryl carnitine (3-HIA-carnitine) as biomarkers. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows to aid in the selection and application of these important metabolic indicators.
Introduction
This compound (3-HIA) and 3-hydroxyisovaleryl carnitine (3-HIA-carnitine) are metabolites derived from the catabolism of the branched-chain amino acid leucine.[1][2] Their levels in biological fluids, such as urine and plasma, serve as crucial indicators for certain metabolic disorders.[3] Notably, they are recognized as early and sensitive biomarkers for marginal biotin deficiency and are also elevated in inborn errors of metabolism, such as 3-methylcrotonyl-CoA carboxylase (3-MCC) deficiency.[4][5][6]
The core of their utility as biomarkers lies in the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase, which is essential for the normal breakdown of leucine.[7] When the activity of this enzyme is compromised due to either a deficiency in its cofactor, biotin, or a genetic defect, an alternative metabolic pathway is activated.[1][8] This leads to the accumulation of 3-methylcrotonyl-CoA, which is then converted to 3-hydroxyisovaleryl-CoA.[9][10] To mitigate the potential toxicity of this accumulated acyl-CoA, it is detoxified through two primary mechanisms: hydrolysis to 3-HIA or conjugation with carnitine to form 3-HIA-carnitine.[8][11]
Comparative Performance Data
The selection of either 3-HIA or 3-HIA-carnitine as a biomarker often depends on the specific clinical or research question, the biological matrix available, and the analytical capabilities. Both have demonstrated high sensitivity in detecting marginal biotin deficiency.[9][12]
| Biomarker | Matrix | Typical Normal Range | Fold Increase in Biotin Deficiency | Key Advantages | Key Limitations |
| This compound (3-HIA) | Urine | 8.5 ± 3.2 mmol/mol creatinine[13] | ~3-fold[4][13] | Well-established biomarker; non-invasive sample collection. | Can be influenced by renal function; requires derivatization for GC-MS analysis.[4] |
| 3-Hydroxyisovaleryl Carnitine (3-HIA-carnitine) | Plasma | Endogenous levels ~2.80 ng/mL[14] | ~3-fold[14][15] | Early and sensitive indicator; small sample volume required; stable during storage.[12] | Requires LC-MS/MS for analysis; can be influenced by carnitine levels. |
| 3-Hydroxyisovaleryl Carnitine (3-HIA-carnitine) | Urine | Variable | ~3.5-fold[16][17] | Non-invasive sample collection; reflects whole-body detoxification. | May have greater inter-individual variability. |
Metabolic Pathway and Biomarker Formation
The following diagram illustrates the metabolic pathway of leucine catabolism, highlighting the step catalyzed by the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase and the subsequent formation of 3-HIA and 3-HIA-carnitine upon its impairment.
References
- 1. This compound - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. This compound | Rupa Health [rupahealth.com]
- 3. Human Metabolome Database: Showing metabocard for 3-Hydroxyisovalerylcarnitine (HMDB0061189) [hmdb.ca]
- 4. Measurement of this compound in urine from marginally biotin-deficient humans by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Final Diagnosis -- Case 450 [path.upmc.edu]
- 6. Urinary excretion of this compound and 3-hydroxyisovaleryl carnitine increases in response to a leucine challenge in marginally biotin-deficient humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Metabolimix+ - Lab Results explained | HealthMatters.io [healthmatters.io]
- 8. blog.healthmatters.io [blog.healthmatters.io]
- 9. Urinary Excretion of this compound and 3-Hydroxyisovaleryl Carnitine Increases in Response to a Leucine Challenge in Marginally Biotin-Deficient Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human Metabolome Database: Showing metabocard for this compound (HMDB0000754) [hmdb.ca]
- 11. Plasma concentration of 3-hydroxyisovaleryl carnitine is an early and sensitive indicator of marginal biotin deficiency in humans1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Plasma concentration of 3-hydroxyisovaleryl carnitine is an early and sensitive indicator of marginal biotin deficiency in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measurement of this compound in urine from marginally biotin-deficient humans by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitative Measurement of Plasma 3-Hydroxyisovaleryl Carnitine by LC-MS/MS as a Novel Biomarker of Biotin Status in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
Establishing Reference Intervals for 3-Hydroxyisovaleric Acid in a Healthy Population: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of reference intervals for 3-Hydroxyisovaleric acid (3-HIA), a key biomarker for biotin deficiency, across different healthy populations. It includes a detailed overview of the analytical methodologies used for its quantification, complete with experimental protocols and a comparative analysis of their performance. This document is intended to serve as a valuable resource for researchers, clinicians, and professionals in drug development who are involved in metabolic studies and nutritional assessment.
Introduction
This compound (3-HIA) is an organic acid produced during the metabolism of the branched-chain amino acid leucine.[1][2] Its levels in urine are a sensitive and early indicator of biotin (vitamin B7) deficiency.[3] Biotin is an essential cofactor for several carboxylase enzymes involved in key metabolic pathways, including fatty acid synthesis, gluconeogenesis, and amino acid catabolism. A deficiency in biotin can lead to a range of clinical manifestations, from dermatological and neurological symptoms to more severe metabolic derangements, particularly in vulnerable populations such as pregnant women and infants.[2] Establishing accurate reference intervals for 3-HIA in a healthy population is therefore crucial for the correct diagnosis and monitoring of biotin status.
This guide summarizes the available data on urinary 3-HIA reference intervals in healthy adults and discusses the limited information available for pediatric and geriatric populations. It also presents a detailed comparison of the primary analytical methods employed for 3-HIA quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Reference Intervals for Urinary this compound
The concentration of 3-HIA in urine is typically normalized to creatinine excretion to account for variations in urine dilution. The reference intervals can vary depending on the analytical method used and the specific population studied.
| Population Group | Reference Interval (mmol/mol creatinine) | Analytical Method |
| Healthy Adults | 8.5 ± 3.2[4] | UPLC-MS/MS |
| ≤ 29[5][6] | Not Specified | |
| General Human Population | 5.1 - 10.7[7] | GC-MS |
Note: Data on specific reference intervals for pediatric and geriatric populations are limited in the currently available literature. Further research is needed to establish age-specific reference ranges for these groups. One study on an infant with suspected biotin deficiency reported a urinary 3-HIA concentration of 78.6 mmol/mol creatinine, which was significantly elevated.[7]
Factors Influencing this compound Levels
Several factors can influence the urinary excretion of 3-HIA, and these should be considered when interpreting results:
-
Biotin Status: This is the primary determinant of 3-HIA levels. Deficiency leads to a significant increase in its excretion.[3]
-
Pregnancy: Marginal biotin deficiency is common during pregnancy, leading to elevated 3-HIA levels.[2]
-
Smoking: Smoking has been shown to increase the catabolism of biotin, which can result in higher 3-HIA concentrations.
-
Medications: Certain anticonvulsant drugs can interfere with biotin metabolism and elevate 3-HIA levels.
-
Inborn Errors of Metabolism: Rare genetic disorders affecting leucine metabolism can cause a massive increase in 3-HIA excretion.
-
Diet: The intake of leucine, a precursor of 3-HIA, may influence its baseline levels.
Analytical Methodologies
The two primary methods for the quantitative analysis of urinary 3-HIA are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Comparison of Analytical Methods
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Sample Preparation | More complex, involves extraction and derivatization to make the analyte volatile. | Simpler, often requires only dilution of the urine sample. |
| Analysis Time | Generally longer run times. | Faster analysis, suitable for high-throughput screening. |
| Sensitivity & Specificity | High sensitivity and specificity. | Very high sensitivity and specificity, particularly with the use of tandem mass spectrometry. |
| Correlation | A strong correlation (correlation coefficient of 0.97) has been reported with LC-MS/MS, though absolute values may differ.[4] | Considered a highly reliable and robust method for 3-HIA quantification.[2] |
Experimental Protocols
UPLC-MS/MS Method for Urinary this compound
This protocol is based on a validated method for the quantification of 3-HIA in human urine.[8]
1. Sample Preparation:
-
Thaw frozen urine samples to room temperature.
-
Vortex the samples to ensure homogeneity.
-
Dilute the urine sample 1:4 with deionized water (e.g., 50 µL of urine + 150 µL of water).
-
Add an internal standard (e.g., deuterated 3-HIA) to each sample.
2. Chromatographic Conditions:
-
System: Waters ACQUITY UPLC system.
-
Column: ACQUITY UPLC HSS T3 column (1.8 µm, 2.1 mm x 100 mm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for 3-HIA and the internal standard.
GC-MS Method for Urinary Organic Acid Analysis
This protocol provides a general workflow for the analysis of organic acids, including 3-HIA, in urine.
1. Sample Preparation and Extraction:
-
Adjust the pH of the urine sample to <2 with hydrochloric acid.
-
Add an internal standard.
-
Extract the organic acids with an organic solvent (e.g., ethyl acetate).
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
2. Derivatization:
-
To the dried extract, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Incubate the mixture at a specific temperature (e.g., 70°C) for a set time to form trimethylsilyl (TMS) derivatives.
3. GC-MS Conditions:
-
System: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Split or splitless.
-
Oven Temperature Program: A programmed temperature ramp to separate the different organic acids.
-
Ionization Mode: Electron ionization (EI).
-
Mass Analyzer: Scan mode to acquire full mass spectra for identification or selected ion monitoring (SIM) for quantification.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in establishing reference intervals for this compound.
References
- 1. A Description of Reference Ranges for Organic Acids in Urine Samples from A Pediatric Population in Iran - Reports of Biochemistry and Molecular Biology [rbmb.net]
- 2. A Description of Reference Ranges for Organic Acids in Urine Samples from A Pediatric Population in Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urinary Organic Acids Quantitated in a Healthy North Indian Pediatric Population - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urinary Excretion of this compound and 3-Hydroxyisovaleryl Carnitine Increases in Response to a Leucine Challenge in Marginally Biotin-Deficient Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Rupa Health [rupahealth.com]
- 6. This compound - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 7. Age-related reference values for urinary organic acids in a healthy Turkish pediatric population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of this compound in urine from marginally biotin-deficient humans by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Comparison of 3-Hydroxyisovaleric Acid Measurements
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of 3-Hydroxyisovaleric acid (3-HIA), a critical biomarker for biotin deficiency. While a formal inter-laboratory proficiency testing program for 3-HIA is not widely documented, this guide synthesizes data from published studies to offer a comparison of commonly employed analytical techniques. The objective is to assist laboratories in selecting and validating appropriate methods for clinical and research applications.
Introduction to this compound
This compound (3-HIA) is an organic acid formed from the breakdown of the branched-chain amino acid leucine.[1] Its levels in urine and plasma are a sensitive indicator of biotin (Vitamin B7) status.[1][2] Biotin is an essential cofactor for the enzyme methylcrotonyl-CoA carboxylase, which plays a key role in leucine metabolism.[1][3] A deficiency in biotin leads to reduced activity of this enzyme, causing a metabolic shift that results in the accumulation and subsequent excretion of 3-HIA.[1][3] Accurate measurement of 3-HIA is therefore crucial for diagnosing biotin deficiency and monitoring the efficacy of therapeutic interventions.
Comparative Analysis of Analytical Methods
The quantification of 3-HIA in biological matrices is primarily achieved through chromatographic techniques coupled with mass spectrometry or other detection methods. The choice of method can significantly impact the accuracy, sensitivity, and throughput of the analysis. Below is a summary of the performance characteristics of various published methods.
Table 1: Comparison of Analytical Method Performance for 3-HIA Quantification
| Parameter | UPLC-MS/MS (Urine) | GC-MS (Urine) | HPLC (Urine) | LC-MS/MS (Plasma) |
| Linearity Range | Not explicitly stated, but calibration curves were linear (r²=0.95) | Not explicitly stated | 0.42–8.5 mmol/L | 0.1–10.0 µg/mL |
| Limit of Quantitation (LOQ) | 26 µM (in undiluted urine) | Not explicitly stated | Not explicitly stated | 0.008 µg/mL |
| Limit of Detection (LOD) | Not explicitly stated | Not explicitly stated | Not explicitly stated | 0.003 µg/mL |
| Sample Preparation | Simple dilution | Multi-step liquid-liquid extraction and derivatization | Derivatization and extraction | Not explicitly stated |
| Internal Standard | [²H₈]-3-hydroxyisovaleric acid | Deuterated this compound | Not explicitly stated | Not specified |
| Key Advantages | High sensitivity, simplified sample preparation | Established method | Accessible instrumentation | High sensitivity and specificity |
| Key Disadvantages | Requires specialized equipment | Time-consuming sample preparation | Lower sensitivity than MS methods | Requires specialized equipment |
| Reference | [4] | [5][6] | [7] |
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing results across different laboratories. The following sections outline the key steps for the most common analytical methods used for 3-HIA measurement.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Urinary 3-HIA
This method offers high sensitivity and specificity with a simplified sample preparation protocol.
-
Sample Preparation : Urine samples are diluted fourfold with deionized water. An internal standard, [²H₈]-3-hydroxyisovaleric acid, is added to each sample.
-
Chromatography : Separation is achieved using a UPLC system equipped with a C18 column. A gradient elution with a mobile phase consisting of 0.01% formic acid and methanol is typically used.
-
Mass Spectrometry : Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The transitions for 3-HIA and its deuterated internal standard are monitored for quantification.
-
Quantification : A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration ratio.
Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary 3-HIA
GC-MS is a well-established method for the analysis of organic acids, though it requires more extensive sample preparation.
-
Sample Preparation : This involves a multi-step liquid-liquid extraction of 3-HIA from the urine matrix. The extracted analyte is then derivatized to increase its volatility for GC analysis. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Chromatography : The derivatized sample is injected into a gas chromatograph equipped with a capillary column suitable for organic acid analysis.
-
Mass Spectrometry : The eluting compounds are detected by a mass spectrometer, and the di-trimethylsilyl derivative of 3-HIA is quantified.
-
Quantification : A deuterated internal standard is used to correct for variations in extraction and derivatization efficiency.
High-Performance Liquid Chromatography (HPLC) with UV Detection for Urinary 3-HIA
This method is more accessible to laboratories that may not have mass spectrometry capabilities.
-
Sample Preparation : Urine samples are subjected to a derivatization step to allow for UV detection. One method involves derivatization with 2-nitrophenylhydrazine hydrochloride. The derivatized 3-HIA is then extracted using a solvent such as n-hexane.
-
Chromatography : The extracted sample is analyzed on an HPLC system with a C8 reversed-phase column.
-
Detection : The derivatized 3-HIA is detected by a UV detector at a specific wavelength.
-
Quantification : Quantification is based on a calibration curve prepared from standards of derivatized 3-HIA.
Mandatory Visualizations
Metabolic Pathway of Leucine Catabolism
The following diagram illustrates the metabolic pathway of leucine, highlighting the step catalyzed by the biotin-dependent enzyme methylcrotonyl-CoA carboxylase and the alternative pathway leading to the formation of 3-HIA in cases of biotin deficiency.
Caption: Leucine metabolism and 3-HIA formation.
Generalized Experimental Workflow for 3-HIA Measurement
This diagram outlines a typical workflow for the measurement of 3-HIA from biological samples.
Caption: Generalized workflow for 3-HIA analysis.
Conclusion
The accurate measurement of this compound is vital for the diagnosis and management of biotin deficiency. While various analytical methods are available, their performance characteristics and procedural complexities differ. UPLC-MS/MS appears to offer the best balance of sensitivity, specificity, and ease of sample preparation. However, GC-MS and HPLC remain viable alternatives, particularly when access to advanced instrumentation is limited. For inter-laboratory consistency, it is imperative to utilize well-validated methods, appropriate internal standards, and participate in external quality assessment schemes where available. This guide provides a foundation for laboratories to compare and select the most suitable methodology for their specific needs.
References
- 1. This compound | Rupa Health [rupahealth.com]
- 2. Increased urinary excretion of this compound and decreased urinary excretion of biotin are sensitive early indicators of decreased biotin status in experimental biotin deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 4. Measurement of this compound in urine from marginally biotin-deficient humans by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of urinary this compound using deuterated this compound as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of this compound in urine from marginally biotin-deficient humans by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of this compound in urine of biotin-deficient infants and mice by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Diagnostic Accuracy of 3-Hydroxyisovaleric Acid for Inborn Errors of Metabolism
Introduction to 3-Hydroxyisovaleric Acid as a Biomarker
This compound (3-HIA) is an organic acid produced from the breakdown of the branched-chain amino acid, leucine. Its clinical significance lies in its role as a key biomarker for certain inborn errors of metabolism (IEMs) and nutritional deficiencies. The metabolic pathway of leucine involves an essential step catalyzed by the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase (MCC). When the activity of this enzyme is compromised, either due to a genetic defect or a deficiency of its cofactor biotin, an alternative metabolic pathway is activated, leading to the accumulation and subsequent excretion of 3-HIA in the urine.[1][2][3][4] Consequently, elevated levels of urinary 3-HIA serve as a sensitive indicator of a disruption in this pathway.
Chronically high levels of 3-HIA can act as a metabotoxin and an acidogen, inducing acidosis and causing adverse health effects.[2] Its detection is a critical component in the diagnostic workup for several metabolic disorders, often initiated by newborn screening programs.
Inborn Errors of Metabolism Associated with Elevated this compound
Elevated 3-HIA is not specific to a single disorder but is a characteristic finding in a group of IEMs, primarily those affecting leucine metabolism and biotin recycling.
-
3-Methylcrotonyl-CoA Carboxylase (3-MCC) Deficiency : This is an autosomal recessive disorder of leucine metabolism caused by mutations in the MCCC1 or MCCC2 genes.[5] It is one of the most common organic acidurias identified through newborn screening.[6] While many individuals identified through screening remain asymptomatic, some can present with severe metabolic crises.[7][8] The diagnosis is characterized by significantly increased urinary levels of 3-HIA and 3-methylcrotonylglycine.[5][9]
-
Biotinidase Deficiency and Holocarboxylase Synthetase (HCS) Deficiency : These are disorders of biotin metabolism. Biotinidase is responsible for recycling biotin, while HCS attaches biotin to carboxylase enzymes, including MCC.[10][11] A deficiency in either enzyme leads to multiple carboxylase deficiency, impairing the function of MCC and causing an accumulation of 3-HIA, among other metabolites.[12][13]
-
3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) Lyase Deficiency : This is a rare and severe disorder affecting both leucine metabolism and the production of ketone bodies, which are crucial for energy during fasting.[11][14] Patients with this condition also excrete high levels of 3-HIA in their urine, along with other characteristic organic acids.[11][15]
-
Other Conditions : Elevated 3-HIA can also be a feature of other metabolic disorders such as isovaleric acidemia and 3-methylglutaconic aciduria.[2][16] Furthermore, it is a well-established early and sensitive marker for marginal biotin deficiency, which can be caused by dietary factors (like consumption of raw egg whites), smoking, or certain medications.[17][18]
Diagnostic Accuracy and Clinical Utility of this compound
This compound is typically not used as a standalone primary screening marker for a specific IEM. Instead, its measurement is a critical step in a multi-tiered diagnostic process that begins with newborn screening. Expanded newborn screening programs use tandem mass spectrometry (MS/MS) to detect elevated levels of 3-hydroxyisovalerylcarnitine (C5-OH), a related metabolite, in dried blood spots.[9][19] A positive C5-OH result prompts further investigation, including quantitative analysis of urinary organic acids to identify and measure 3-HIA and other specific markers.
The diagnostic performance of the screening process is influenced by the initial marker (C5-OH), with urinary 3-HIA serving as a key component for confirmatory diagnosis and differential diagnosis.
Quantitative Data on Diagnostic Performance
Direct sensitivity and specificity values for urinary 3-HIA as an isolated test for specific IEMs are not well-documented in the literature, as it is always interpreted in the context of other metabolites. The table below summarizes the performance of screening methods that rely on the metabolic pathway that produces 3-HIA.
| Disorder | Screening Marker | Population/Study | Positive Predictive Value (PPV) | Key Findings |
| 3-MCC Deficiency | C5-OH | Quanzhou, China (643,606 newborns)[19] | 0.69% | Out of 2,487 neonates with elevated C5-OH, 17 were diagnosed with 3-MCC deficiency. This highlights a high false-positive rate for the initial screening marker. |
| 3-MCC & HMG-CoA Lyase Deficiency | C5 Acylcarnitines | Saudi Arabia (822,887 newborns)[20] | 60.08% | For the screening panel including C5-OH, 149 out of 248 positive screens were confirmed by urine organic acid analysis, indicating a moderate PPV for the combined screening and initial confirmation step. |
| HMG-CoA Lyase Deficiency | C5-OH | Saudi Arabia (62 patients)[15] | Not Applicable | All 62 patients (100%) with confirmed HMG-CoA Lyase Deficiency had elevated C5-OH on newborn screening and high urinary 3-HIA. This suggests high sensitivity for the combined markers in affected individuals. |
| Marginal Biotin Deficiency (Experimental) | Urinary 3-HIA | 10 healthy adults[18] | Not Applicable | Urinary excretion of 3-hydroxyisovaleryl carnitine (a direct conjugate of 3-HIA) was elevated above the normal range in 9 out of 10 participants by day 14 of a biotin-deficient diet. This demonstrates the high sensitivity of this metabolic pathway's markers to biotin status. Another study showed a threefold increase in 3-HIA after 28 days of a biotin-deficient diet.[2] |
It is crucial to note that an elevated 3-HIA level is not specific.[19] It points to a defect in the leucine degradation pathway but does not, by itself, distinguish between 3-MCC deficiency, biotinidase deficiency, HCS deficiency, or HMG-CoA lyase deficiency. The pattern of other excreted organic acids is essential for differential diagnosis. For instance, the presence of 3-methylcrotonylglycine alongside 3-HIA is highly indicative of 3-MCC deficiency, whereas the presence of additional metabolites like methylcitrate and tiglylglycine would suggest a multiple carboxylase deficiency.[9][13]
Metabolic Pathway of Leucine Catabolism and 3-HIA Formation
The diagram below illustrates the metabolic pathway for the amino acid leucine. Under normal conditions, 3-Methylcrotonyl-CoA is converted to 3-Methylglutaconyl-CoA by the enzyme 3-Methylcrotonyl-CoA Carboxylase, which requires biotin as a cofactor. In cases of an IEM or biotin deficiency, this enzyme's function is impaired, leading to the accumulation of 3-Methylcrotonyl-CoA. This substrate is then shunted into an alternative pathway, where it is converted to this compound (3-HIA).
Caption: Leucine metabolism and 3-HIA formation pathway.
Experimental Protocols
Quantification of Urinary this compound by UPLC-MS/MS
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a modern, rapid, and sensitive method for the quantification of 3-HIA in urine.[1][2]
1. Sample Preparation:
-
Thaw frozen urine samples to room temperature and vortex.
-
To simplify the matrix and ensure compatibility with the UPLC system, dilute the urine sample. A common dilution is fourfold (e.g., mix 25 µL of urine with 75 µL of deionized water).[10]
-
Add an internal standard (e.g., deuterated 3-HIA) to the diluted sample to correct for matrix effects and variations in instrument response.
-
Centrifuge the sample to pellet any precipitates and transfer the supernatant to an autosampler vial.
2. UPLC-MS/MS Analysis:
-
Chromatographic Separation:
-
Instrument: Waters ACQUITY UPLC system or equivalent.[10]
-
Column: A reverse-phase column, such as an HSS T3 column (e.g., 2.1 × 100 mm, 1.8 µm), is used to separate 3-HIA from other urine components.[10]
-
Mobile Phase: A gradient elution is typically used, involving a mixture of an aqueous solvent (e.g., water with a small amount of formic acid) and an organic solvent (e.g., methanol or acetonitrile).
-
Injection Volume: A small volume (e.g., 1 µL) is injected onto the column.[2][10]
-
-
Mass Spectrometry Detection:
-
Instrument: A tandem quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves monitoring a specific precursor ion-to-product ion transition for 3-HIA and its internal standard, providing high specificity and sensitivity.
-
3. Data Analysis:
-
A calibration curve is constructed by analyzing standards of known 3-HIA concentrations.
-
The peak area ratio of the analyte (3-HIA) to the internal standard is calculated for both the standards and the unknown samples.
-
The concentration of 3-HIA in the urine samples is determined by interpolating their peak area ratios on the calibration curve. Results are typically normalized to urinary creatinine concentration to account for variations in urine dilution.
Urine Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a classic and robust method for profiling a wide range of organic acids in urine, providing a comprehensive metabolic snapshot.[5][21]
1. Sample Preparation:
-
Volume Normalization: The volume of urine used for analysis is typically normalized to its creatinine concentration to ensure comparability between samples.[6]
-
Internal Standard Addition: An internal standard (e.g., a non-physiological organic acid like tropic acid or a stable isotope-labeled compound) is added to the urine sample.
-
Extraction: Organic acids are extracted from the aqueous urine matrix into an organic solvent (e.g., ethyl acetate) after acidification of the sample. This step isolates the acidic compounds.[4]
-
Drying: The organic solvent containing the extracted acids is evaporated to dryness, typically under a stream of nitrogen gas.
-
Derivatization: The dried residue is chemically derivatized to make the organic acids volatile and thermally stable for GC analysis. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the acidic protons to trimethylsilyl (TMS) esters.[10]
2. GC-MS Analysis:
-
Instrument: A gas chromatograph coupled to a mass spectrometer.
-
Injection: The derivatized sample is injected into the GC, where it is vaporized.
-
Separation: The vaporized compounds are separated based on their boiling points and interaction with the stationary phase of the capillary column.
-
Ionization and Detection: As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The mass spectrometer separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.
3. Data Interpretation:
-
The identity of each peak in the chromatogram is confirmed by comparing its retention time and mass spectrum to a library of known compounds.
-
The analysis provides a qualitative and semi-quantitative profile of dozens to hundreds of organic acids, including 3-HIA. The presence and relative abundance of specific metabolites allow for the identification of characteristic patterns associated with various IEMs.
Conclusion
This compound is a valuable and sensitive biomarker for a specific group of inborn errors of metabolism affecting leucine catabolism and biotin utilization. While its elevation is not specific to a single disorder, its quantification within a comprehensive urine organic acid profile is an essential confirmatory step following an abnormal newborn screen. The data indicates that while initial screening markers like C5-OH may have a low positive predictive value, the subsequent analysis of urinary metabolites including 3-HIA is critical for accurate diagnosis. Modern analytical techniques like UPLC-MS/MS offer rapid, precise, and high-throughput quantification, facilitating timely diagnosis and management of these potentially severe metabolic disorders. For researchers and clinicians, understanding the context in which 3-HIA is elevated is paramount for its effective use in the diagnostic pathway.
References
- 1. Measurement of this compound in urine from marginally biotin-deficient humans by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of this compound in urine from marginally biotin-deficient humans by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Identification of urine organic acids for the detection of inborn errors of metabolism using urease and gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. metbio.net [metbio.net]
- 7. reddit.com [reddit.com]
- 8. Final Diagnosis -- Case 450 [path.upmc.edu]
- 9. revvity.com [revvity.com]
- 10. researchgate.net [researchgate.net]
- 11. 3-Hydroxy-3-methylglutaryl-coenzyme A lyase deficiency: review of 18 reported patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical diagnosis, treatment, and genetic analysis of adolescent onset holocarboxylase synthetase deficiency and cobalamin C deficiency: A case report and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 3-Hydroxy-3-methylglutaryl-CoA lyase deficiency - Wikipedia [en.wikipedia.org]
- 15. HMG-CoA Lyase Deficiency: A Retrospective Study of 62 Saudi Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of Urine Organic Acids for the Detection of Inborn Errors of Metabolism Using Urease and Gas Chromatography-Mass Spectrometry (GC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 17. Increased urinary excretion of this compound and decreased urinary excretion of biotin are sensitive early indicators of decreased biotin status in experimental biotin deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Newborn screening and genetic diagnosis of 3-methylcrotonyl-CoA carboxylase deficiency in Quanzhou,China - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Characterization of C5 Acylcarnitines and Related Dicarboxylic Acylcarnitines in Saudi Newborns: Screening, Confirmation, and Cutoff Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Identification of Urine Organic Acids for the Detection of Inborn Errors of Metabolism Using Urease and Gas Chromatography–Mass Spectrometry (GC/MS) | Springer Nature Experiments [experiments.springernature.com]
Assessing the Specificity of 3-Hydroxyisovaleric Acid as a Biotin Status Indicator: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Biotin, an essential B vitamin, plays a crucial role as a cofactor for five carboxylase enzymes vital for the metabolism of fatty acids, glucose, and amino acids.[1] Accurate assessment of biotin status is critical in various research and clinical settings. Among the biomarkers used to evaluate biotin levels, urinary 3-hydroxyisovaleric acid (3-HIA) has emerged as a prominent indicator. This guide provides a comprehensive comparison of 3-HIA with other biotin status indicators, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions for their study designs.
Introduction to this compound (3-HIA)
This compound is an organic acid produced during the catabolism of the branched-chain amino acid leucine.[2] The biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase (MCC) is essential for a key step in this pathway.[2][3] When biotin levels are insufficient, the activity of MCC decreases, leading to the shunting of 3-methylcrotonyl-CoA into an alternative metabolic pathway that results in the increased production and subsequent urinary excretion of 3-HIA.[4][5] This physiological response forms the basis of using urinary 3-HIA as a functional biomarker of biotin status.
Leucine Catabolism and 3-HIA Production
The following diagram illustrates the pathway of leucine catabolism and the role of biotin-dependent MCC in preventing the accumulation of 3-HIA.
Caption: Leucine catabolism pathway and the formation of 3-HIA in biotin deficiency.
Comparative Analysis of Biotin Status Indicators
The utility of a biomarker is determined by its sensitivity, specificity, and the practicality of its measurement. Below is a comparison of urinary 3-HIA with other common indicators of biotin status.
| Biomarker | Principle | Advantages | Limitations |
| Urinary this compound (3-HIA) | Increased excretion reflects decreased activity of the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase (MCC).[2][6] | Early and sensitive indicator of marginal biotin deficiency.[7][8][9] Non-invasive sample collection (urine). | Can produce false-negative results.[1][10] Does not distinguish between biotin-sufficient and biotin-supplemented individuals.[1][10] Levels can be influenced by other factors like smoking and certain medications.[2][11] |
| Urinary Biotin Excretion | Reflects recent dietary biotin intake. | Reliably identifies biotin-supplemented individuals.[1] Non-invasive. | Does not reliably distinguish between biotin-depleted and biotin-sufficient individuals.[1] Not a sensitive indicator of marginal deficiency.[8] |
| Plasma/Serum Biotin Concentration | Measures the level of biotin in circulation. | Direct measurement of the vitamin. | Not a reliable indicator of marginal biotin deficiency as levels may remain normal despite clinical deficiency.[6][8] |
| Lymphocyte Propionyl-CoA Carboxylase (PCC) and MCC Activity | Direct measurement of the activity of biotin-dependent enzymes. | Considered a reliable and direct method to assess biotin functional status.[1][6] Can distinguish between biotin-deficient and biotin-sufficient individuals.[1] | Requires invasive blood sampling and complex, specialized laboratory analysis. |
| Urinary 3-Hydroxyisovaleryl Carnitine (3-HIA-Carnitine) | A carnitine conjugate of 3-HIA, also reflecting impaired MCC activity. | An early and sensitive indicator of marginal biotin deficiency.[12][13] May offer some advantages over free 3-HIA. | Less commonly measured than 3-HIA. |
Experimental Data on the Specificity of 3-HIA
Several studies have experimentally induced biotin deficiency to assess the reliability of 3-HIA as a biomarker.
Study 1: Mock et al. (2002)
This study induced marginal biotin deficiency in healthy adults to evaluate three indicators of biotin status.
| Indicator | Baseline (Pre-deficiency) | During Biotin Deficiency (Day 28) | P-value |
| Urinary 3-HIA Excretion | Normal | Significantly Increased | < 0.0001[7][14] |
| Urinary Biotin Excretion | Normal | Significantly Decreased | < 0.0001[7][14] |
| Urinary 3-HIA Excretion (Post-Leucine Challenge) | Normal | Significantly Increased | < 0.002[7][14] |
Data from a study involving 11 healthy adults on an egg white diet for 28 days.[7][14]
Study 2: Eng et al. (2013)
This study created states of biotin deficiency, sufficiency, and supplementation in healthy adults to assess various markers.
| Biotin Status | Mean Urinary 3-HIA Excretion (µmol/24h) |
| Biotin-Deficient | ~180 |
| Biotin-Sufficient | ~90 |
| Biotin-Supplemented | ~90 |
Data from a study with 16 healthy adults. The study noted that while the average 3-HIA excretion was higher in the deficient group, there was a significant number of false-negative results, with 8 out of 16 subjects not showing an increase in 3-HIA during depletion.[1][10][15]
Experimental Protocols
Induction of Experimental Biotin Deficiency
A common method to induce marginal biotin deficiency in human subjects is through the consumption of a diet rich in avidin, a glycoprotein found in raw egg whites that binds biotin with high affinity, rendering it unavailable for absorption.[7][14]
-
Protocol: Healthy adult volunteers consume a diet containing a specified amount of egg white for a defined period (e.g., 28 days).[7][14] Throughout the study, 24-hour urine samples and blood samples are collected at regular intervals (e.g., twice weekly).[7][14]
Measurement of Urinary 3-HIA
Urinary 3-HIA is typically quantified using gas chromatography-mass spectrometry (GC-MS) or more recently, by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), which offers a simplified sample preparation.[7][14][16]
-
UPLC-MS/MS Protocol Outline:
Leucine Challenge Test
To amplify the metabolic effect of biotin deficiency, a leucine challenge can be administered. This involves giving an oral dose of leucine and measuring the subsequent increase in urinary 3-HIA.[4][7][12]
-
Protocol:
-
Subjects in a fasting state are given an oral dose of leucine.
-
Urine is collected for a specified period following the leucine administration.
-
Urinary 3-HIA is measured to assess the response to the leucine load.
-
Experimental Workflow for Assessing Biotin Status
The following diagram outlines a typical experimental workflow for assessing biotin status using urinary 3-HIA.
Caption: A typical experimental workflow for evaluating urinary 3-HIA as a biotin status indicator.
Conclusion and Recommendations
Urinary this compound is a sensitive, early indicator of marginal biotin deficiency, offering a non-invasive method for assessing biotin status.[7][8][9] However, its specificity is not absolute. Research indicates that a meaningful number of individuals with biotin deficiency may not show elevated 3-HIA levels, leading to false negatives.[1][10] Furthermore, 3-HIA is not effective in distinguishing between individuals with adequate biotin levels and those who are supplementing with biotin.[1][10]
For a comprehensive and reliable assessment of biotin status, particularly in critical research or drug development settings, it is recommended to use a panel of biomarkers. Combining the measurement of urinary 3-HIA with the direct measurement of biotin-dependent enzyme activity in lymphocytes (e.g., PCC and MCC) can provide a more accurate and complete picture of an individual's biotin status.[1] The choice of biomarker will ultimately depend on the specific research question, the required level of precision, and the logistical constraints of the study.
References
- 1. Identification and assessment of markers of biotin status in healthy adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Rupa Health [rupahealth.com]
- 3. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 4. Urinary Excretion of this compound and 3-Hydroxyisovaleryl Carnitine Increases in Response to a Leucine Challenge in Marginally Biotin-Deficient Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 6. Biotin Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Indicators of marginal biotin deficiency and repletion in humans: validation of this compound excretion and a leucine challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Increased urinary excretion of this compound and decreased urinary excretion of biotin are sensitive early indicators of decreased biotin status in experimental biotin deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biotin status: which are valid indicators and how do we know? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification and assessment of markers of biotin status in healthy adults | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 11. b-Hydroxyisovaleric Acid - OMX Organic Metabolomics / Diagnostic Solutions - Lab Results explained | HealthMatters.io [healthmatters.io]
- 12. Urinary excretion of this compound and 3-hydroxyisovaleryl carnitine increases in response to a leucine challenge in marginally biotin-deficient humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Urinary Excretion of 3-Hydroxyisovaleryl Carnitine Is an Early and Sensitive Indicator of Marginal Biotin Deficiency in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 16. Measurement of this compound in urine from marginally biotin-deficient humans by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 3-Hydroxyisovaleric Acid in Different Patient Cohorts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3-Hydroxyisovaleric acid (3-HIA) levels across various patient cohorts. 3-HIA, an organic acid produced during the catabolism of the branched-chain amino acid leucine, serves as a crucial biomarker for several metabolic states, most notably biotin deficiency.[1][2][3] Elevated urinary excretion of 3-HIA is a sensitive indicator of reduced activity of the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase (MCC).[2][4] This guide summarizes quantitative data, details experimental protocols for 3-HIA measurement, and visualizes the relevant metabolic pathway to support further research and drug development.
Data Presentation: Comparative 3-HIA Levels
The following table summarizes the urinary concentrations of this compound across different patient cohorts. It is important to note that obtaining precise, directly comparable quantitative data across different studies can be challenging due to variations in analytical methods, patient populations, and units of measurement. Where specific quantitative data was not available, a qualitative description is provided.
| Patient Cohort | Typical Urinary this compound Levels (mmol/mol creatinine) | Reference |
| Healthy Adults | 8.5 ± 3.2 | [3][5] |
| Marginal Biotin Deficiency | ~3-fold increase compared to healthy adults | [3][5][6] |
| Pregnancy | Elevated (quantitative range not consistently reported) | [2][7] |
| Smokers | Elevated (quantitative range not consistently reported) | [2][7] |
| Patients on Anticonvulsant Therapy (e.g., Carbamazepine, Phenytoin) | Elevated (quantitative range not consistently reported) | [7] |
| 3-Methylcrotonyl-CoA Carboxylase (MCC) Deficiency | ~86 - 244 | [8] |
| Biotinidase Deficiency | Significantly elevated (often part of a broader organic aciduria) | [9] |
Experimental Protocols
Accurate quantification of 3-HIA is critical for its use as a biomarker. The two primary analytical methods employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Quantification of Urinary this compound by UPLC-MS/MS
This method offers high sensitivity and specificity with a simplified sample preparation process compared to GC-MS.[3]
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples for 10 seconds.
-
Dilute the urine samples (e.g., a fourfold dilution with deionized water).
-
Add an internal standard, such as a stable isotope-labeled 3-HIA, to the diluted urine.
Instrumentation and Analysis:
-
Chromatography: A UPLC system equipped with a suitable column (e.g., C18 reverse-phase) is used for the separation of 3-HIA.
-
Mobile Phase: A gradient of an aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol) is typically used.
-
Mass Spectrometry: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification. Specific precursor and product ion transitions for both 3-HIA and the internal standard are monitored.
-
Quantification: The concentration of 3-HIA in the urine sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of 3-HIA.
Quantification of Urinary this compound by GC-MS
This is a well-established method for the analysis of organic acids in urine.
Sample Preparation:
-
Acidify a known volume of urine with a strong acid (e.g., hydrochloric acid).
-
Perform a liquid-liquid extraction of the organic acids from the acidified urine using an organic solvent (e.g., ethyl acetate).
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Derivatize the dried residue to increase the volatility of the organic acids. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), which converts the hydroxyl and carboxyl groups to their trimethylsilyl (TMS) ethers and esters, respectively.
Instrumentation and Analysis:
-
Gas Chromatography: A gas chromatograph equipped with a capillary column (e.g., DB-5ms) is used to separate the derivatized organic acids.
-
Carrier Gas: Helium is typically used as the carrier gas.
-
Mass Spectrometry: A mass spectrometer is used as the detector. The instrument is operated in selected ion monitoring (SIM) mode to enhance sensitivity and specificity for the target analytes.
-
Quantification: The concentration of the derivatized 3-HIA is determined by comparing its peak area to that of an internal standard (e.g., a deuterated analog of 3-HIA) and referencing a calibration curve.
Mandatory Visualization
Leucine Catabolism and this compound Formation
The following diagram illustrates the metabolic pathway of leucine breakdown, highlighting the critical role of the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase and the formation of this compound in cases of its deficiency.
Caption: Leucine catabolism pathway and the formation of 3-HIA.
References
- 1. 3-Methylcrotonyl-CoA carboxylase deficiency - Wikipedia [en.wikipedia.org]
- 2. This compound | Rupa Health [rupahealth.com]
- 3. Measurement of this compound in urine from marginally biotin-deficient humans by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urinary Excretion of this compound and 3-Hydroxyisovaleryl Carnitine Increases in Response to a Leucine Challenge in Marginally Biotin-Deficient Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of this compound in urine from marginally biotin-deficient humans by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Urinary excretion of this compound and 3-hydroxyisovaleryl carnitine increases in response to a leucine challenge in marginally biotin-deficient humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 8. publications.aap.org [publications.aap.org]
- 9. Biotinidase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 3-Hydroxyisovaleric Acid: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of 3-Hydroxyisovaleric acid, prioritizing safety and regulatory adherence.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance requiring careful handling. It is harmful if swallowed, causes skin irritation, and can result in serious eye irritation.[1][2][3] Additionally, it may cause respiratory irritation.[1][2][3] Before beginning any disposal procedure, ensure you are in a well-ventilated area, preferably within a chemical fume hood, and are wearing the appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Nitrile) | To prevent skin contact and irritation.[2] |
| Eye Protection | Safety glasses with side shields or goggles | To protect against splashes and eye irritation.[2][3] |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination.[2] |
| Face Protection | Face shield (if splash risk is high) | To provide an additional layer of protection for the face.[2] |
Step-by-Step Disposal Procedure
The proper disposal of this compound should always be in accordance with local, state, and federal regulations.[1][2] The following is a general procedure for laboratories:
-
Waste Segregation:
-
Designate a specific waste container for this compound and other compatible organic acid wastes.
-
Do not mix with incompatible materials such as bases, oxidizing agents, or reactive metals.
-
-
Container Selection and Labeling:
-
Use a chemically compatible container, preferably plastic, with a secure screw-on cap.
-
Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream. The label should also include the date when the first waste was added.
-
-
Waste Collection:
-
Carefully transfer the this compound waste into the designated container, avoiding splashes and spills.
-
Keep the waste container closed at all times, except when adding waste.
-
-
Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be at or near the point of generation and away from general laboratory traffic.
-
Ensure secondary containment, such as a tray or bin, is used to capture any potential leaks.
-
-
Disposal Request:
-
Once the waste container is full or has been in accumulation for the maximum allowable time per your institution's policy (often 90 days), arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Environmental and Health Hazard Summary
| Hazard Type | Description |
| Human Health | Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] |
| Environmental | Classified as Water Hazard Class 1 (slightly hazardous for water).[1] Large quantities should not be allowed to enter ground water, water courses, or sewage systems.[1] |
Spill and Emergency Procedures
In the event of a spill, immediately alert others in the area and evacuate if necessary. For small spills, absorb the material with an inert absorbent (e.g., sand, diatomite) and place it in a sealed container for disposal as hazardous waste.[1] For larger spills, or if you are not trained to handle them, contact your institution's EHS or emergency response team.
If the chemical comes into contact with skin, wash thoroughly with soap and water.[2] In case of eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and seek medical attention.[2] If inhaled, move to fresh air.[2]
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 3-Hydroxyisovaleric acid
For Immediate Reference by Laboratory Professionals
This guide provides critical safety and logistical information for the handling, use, and disposal of 3-Hydroxyisovaleric acid, ensuring the safety of researchers, scientists, and drug development professionals. The following procedures are designed to minimize risks and provide clear, actionable steps for safe laboratory operations.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
H302: Harmful if swallowed.[1]
Strict adherence to Personal Protective Equipment (PPE) protocols is mandatory to ensure personal safety.
| Protection Type | Required PPE | Specifications & Best Practices |
| Hand Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended. Always inspect gloves for tears or punctures before use.[4][5] |
| Eye & Face Protection | Safety glasses with side shields or goggles | In situations with a splash hazard, a full-face shield must be worn in addition to safety glasses or goggles.[1][6] |
| Skin & Body Protection | Laboratory coat | A standard lab coat is required. For procedures with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.[1][5] |
| Respiratory Protection | Use in a well-ventilated area or fume hood | If ventilation is inadequate or if aerosols or dust may be generated, a NIOSH/MSHA-approved respirator is required.[1][7] |
First Aid Measures
Immediate and appropriate first aid is crucial in the event of an exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][8] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical attention.[1][8] |
| Inhalation | Move the individual to fresh air and keep them at rest in a position comfortable for breathing. If the person is not breathing, give artificial respiration. If breathing is difficult, administer oxygen. Seek medical attention.[1][8][9] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Handling, Storage, and Disposal Plan
Handling:
-
Always work in a well-ventilated area, preferably within a chemical fume hood.[1][2]
-
Avoid direct contact with the substance. Do not breathe dust, fumes, mist, or vapors.[1][2][8]
-
Wash hands thoroughly after handling the material and before eating, drinking, or smoking.[1]
-
Ensure that an eyewash station and safety shower are readily accessible.[1]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2]
-
For solutions in solvent, store at -80°C for up to 6 months or at -20°C for up to 1 month, preferably under a nitrogen atmosphere.[10][11]
Disposal:
-
Dispose of all waste materials, including contaminated PPE and spill cleanup materials, in accordance with local, state, and federal regulations.[1][2] Do not allow the chemical to enter drains or waterways.[2]
Accidental Release Measures
In the event of a spill:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wear the appropriate PPE as outlined in the table above.
-
For liquid spills, absorb with an inert, non-combustible material such as sand, diatomite, or universal binders.[1][2]
-
Collect the absorbed material into a suitable container for disposal.
-
Decontaminate the spill area with a suitable solvent like alcohol and then wash the area.[1]
Procedural Workflow for Safe Handling
The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound | C5H10O3 | CID 69362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PPE thanatopraxy - Protection & safety for professionals [boutique.eihf-isofroid.eu]
- 5. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. fishersci.com [fishersci.com]
- 8. sds.metasci.ca [sds.metasci.ca]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. glpbio.com [glpbio.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
